Valeriotriate B
Description
Properties
Molecular Formula |
C27H42O12 |
|---|---|
Molecular Weight |
558.6 g/mol |
IUPAC Name |
[(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl (2R)-3-methyl-2-(3-methylbutanoyloxy)butanoate |
InChI |
InChI=1S/C27H42O12/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(29)27(23,34)13-37-17(7)28/h12,14-16,19,22-23,25,29,33-34H,8-11,13H2,1-7H3/t19-,22+,23-,25-,26-,27-/m0/s1 |
InChI Key |
LUDMVJVLHCEECS-GMNXNUJQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Valeriotriate B: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a naturally occurring iridoid compound isolated from plants of the Valeriana genus, commonly known as valerian. Iridoids are a class of monoterpenoids that exhibit a wide range of biological activities and have garnered interest in the scientific community for their potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and currently available data on this compound.
Chemical Structure and Physicochemical Properties
This compound is classified as a monoethenoid-type iridoid. Its chemical identity is established by its unique molecular formula, weight, and systematic IUPAC name. While a definitive 2D structural image is not widely available in public chemical databases, its structure can be inferred from its IUPAC name and SMILES notation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 862255-64-9 | [1][2] |
| Molecular Formula | C27H42O12 | [1] |
| Molecular Weight | 558.62 g/mol | [1] |
| IUPAC Name | [(1S,4aR,6S,7S,7aS)-7-(acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate | |
| SMILES | CC(C)CC(=O)OC1C2C(CC(C2(COC(=O)C)O)O)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O | |
| Physical Description | Oil | |
| Predicted Boiling Point | 631.5 ± 55.0 °C | [3] |
| Predicted Density | 1.26 ± 0.1 g/cm³ | [3] |
Experimental Data
Detailed experimental protocols for the isolation, synthesis, and biological analysis of this compound are not extensively documented in readily accessible scientific literature. The primary source identifying this compound is a review on the chemical constituents of Valeriana species[4]. Further investigation into the cited literature within this review would be necessary to uncover the original isolation and characterization data, including spectroscopic measurements.
At present, specific ¹H-NMR and ¹³C-NMR spectroscopic data for this compound has not been found in the public domain.
Biological Activity and Signaling Pathways
There is currently a significant lack of information regarding the specific biological activities and mechanisms of action of this compound. While the broader class of valepotriates, to which this compound belongs, has been investigated for sedative, anxiolytic, and cytotoxic effects, these activities have not been specifically attributed to or quantified for this compound in published research[1].
Consequently, there is no available information on any signaling pathways that may be modulated by this compound.
Logical Workflow for Further Research
To address the current knowledge gaps surrounding this compound, a structured research approach is necessary. The following diagram outlines a logical workflow for future investigation.
Caption: A logical workflow for the comprehensive study of this compound.
Conclusion
This compound remains a poorly characterized natural product. While its basic chemical identity has been established, there is a notable absence of detailed experimental data, including its definitive chemical structure, spectroscopic properties, and biological activity. The information presented in this guide summarizes the current extent of public knowledge and highlights the significant opportunities for further research into this compound. Future studies, following the proposed workflow, are essential to unlock the potential therapeutic value of this compound.
References
Valeriotriate B CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B is a complex iridoid compound isolated from plant species of the Valeriana genus, which has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside a review of the known biological effects and associated signaling pathways implicated in the activity of related compounds. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel therapeutics derived from natural products.
Physicochemical Properties
This compound is characterized by the following identifiers and properties:
| Property | Value | Citation |
| CAS Number | 862255-64-9 | [1][2][3][4][5][6][7] |
| Molecular Weight | 558.62 g/mol | [1][2][3][4] |
| Molecular Formula | C27H42O12 | [1][3] |
Biological Activities and Experimental Data
Research into the biological effects of this compound and related iridoids from Valeriana species has suggested potential cytotoxic and anxiolytic-like activities.
Cytotoxic Activity
While specific studies detailing the cytotoxic effects of this compound are not extensively available in the public domain, related valepotriates, such as Valtrate, have demonstrated cytotoxicity against certain cancer cell lines. For instance, Valtrate has been shown to be cytotoxic to GLC-4 lung and COLO 320 colorectal cancer cells[8].
Table 1: Cytotoxicity of the related compound Valtrate [8]
| Cell Line | IC50 (µM) |
| GLC-4 (Lung Cancer) | 1.4 |
| COLO 320 (Colorectal Cancer) | 3 |
Anxiolytic-like Activity
Studies on the anxiolytic effects of Valtrate, a related compound, have shown that it increases the number of entries into and the percentage of time spent in the open arms of the elevated plus maze in rats. This activity is associated with a decrease in serum corticosterone (B1669441) levels[8].
Table 2: Anxiolytic-like Effects of the related compound Valtrate in Rats [8]
| Parameter | Effect | Dose |
| Open Arm Entries (Elevated Plus Maze) | Increased | 10 mg/kg |
| Time in Open Arms (Elevated Plus Maze) | Increased | 10 mg/kg |
| Serum Corticosterone Levels | Decreased | 10 mg/kg |
Implicated Signaling Pathways
While direct evidence for the involvement of specific signaling pathways with this compound is limited, research on iridoid-rich fractions from Valeriana, which contain a mixture of compounds including this compound, suggests the modulation of key cellular signaling cascades. These pathways are crucial in cellular processes such as proliferation, survival, and stress response.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some studies on iridoid-rich fractions from Valeriana have indicated a potential modulation of this pathway.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a primary defense mechanism against oxidative stress. Activation of this pathway leads to the expression of various antioxidant and cytoprotective genes. Iridoid-rich fractions from Valeriana have been suggested to influence this pathway.
Experimental Protocols
Detailed experimental protocols for this compound are not widely published. The following are generalized methodologies based on standard practices for assessing the observed biological activities.
Cytotoxicity Assay (MTT Assay)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral assay for rodents to assess anxiety.
-
Apparatus: The maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Animal Acclimatization: Acclimatize rodents to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle control to the animals 30-60 minutes before the test. A positive control such as diazepam can also be used.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Behavioral Recording: Record the number of entries into and the time spent in the open and closed arms using video tracking software.
-
Data Analysis: Calculate the percentage of open arm entries and the percentage of time spent in the open arms. An increase in these parameters is indicative of anxiolytic activity.
Corticosterone Measurement (ELISA)
Serum corticosterone levels can be measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Sample Collection: Collect blood samples from animals at the end of the behavioral test via cardiac puncture or from the tail vein.
-
Serum Separation: Centrifuge the blood samples to separate the serum.
-
ELISA Procedure: Follow the manufacturer's instructions for the corticosterone ELISA kit. This typically involves adding serum samples and standards to a pre-coated microplate, followed by the addition of a detection antibody and substrate.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of corticosterone in the samples based on the standard curve.
Conclusion
This compound presents an interesting profile as a natural product with potential therapeutic applications. The preliminary data on related compounds suggest that its biological activities may be mediated through complex cellular signaling pathways. This guide provides the foundational information necessary for researchers to design and execute further studies to fully elucidate the pharmacological properties and mechanism of action of this compound. Future research should focus on detailed in vitro and in vivo studies to confirm its biological effects and to directly investigate its impact on the PI3K/Akt and Nrf2/HO-1 signaling pathways.
References
- 1. biocrick.com [biocrick.com]
- 2. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 4. kehuaai.com [kehuaai.com]
- 5. This compound - CAS:862255-64-9 - 杭州辰通生化科技有限公司 [dulaber.com]
- 6. i-reagent.com [i-reagent.com]
- 7. This compound (1 x 5 mg) | Reagentia [reagentia.eu]
- 8. caymanchem.com [caymanchem.com]
Valeriotriate B: A Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is an iridoid, a class of secondary metabolites found in a variety of plants, notably in the Valerianaceae family. These compounds are of significant interest to the scientific community due to their diverse biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound and a detailed methodology for its isolation and purification, based on published scientific literature. The information presented herein is intended to support research and development efforts in natural product chemistry and drug discovery.
Natural Sources
This compound has been successfully isolated from the roots of Valeriana officinalis L., a perennial flowering plant belonging to the Caprifoliaceae family. This plant, commonly known as valerian, has a long history of use in traditional medicine for its sedative and anxiolytic properties. The roots of V. officinalis are a rich source of various bioactive compounds, including sesquiterpenoids and other iridoids, alongside this compound.
Isolation and Purification of this compound
The following protocol for the isolation and purification of this compound is based on the methodology described by Wang et al. in their 2009 publication in the Journal of Natural Products, "Iridoids and Sesquiterpenoids from the Roots of Valeriana officinalis".
Experimental Protocol
1. Plant Material and Extraction:
-
Air-dried and powdered roots of Valeriana officinalis (5 kg) are extracted with 95% ethanol (B145695) (EtOH) at room temperature.
-
The extraction is repeated three times to ensure exhaustive recovery of secondary metabolites.
-
The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
-
The crude extract is suspended in water (H₂O) and subjected to sequential partitioning with petroleum ether and ethyl acetate (B1210297) (EtOAc).
-
This step separates compounds based on their polarity, with this compound expected to partition into the ethyl acetate fraction.
3. Chromatographic Purification:
-
The ethyl acetate-soluble fraction (200 g) is subjected to column chromatography over a silica (B1680970) gel column (200-300 mesh).
-
A gradient elution system of chloroform-methanol (CHCl₃-MeOH) is employed, starting from a ratio of 100:0 and gradually increasing the polarity to 80:20.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
4. Further Fractionation and Isolation:
-
A specific fraction eluted with CHCl₃-MeOH (95:5), weighing 15 g, is further purified by column chromatography on a Sephadex LH-20 column, using a 1:1 mixture of CHCl₃-MeOH as the mobile phase.
-
This step yields three sub-fractions (Fr. 1-3).
-
Fraction 2 (Fr. 2) is then subjected to repeated column chromatography on silica gel with a CHCl₃-acetone (90:10) solvent system.
-
Final purification is achieved through preparative thin-layer chromatography (prep. TLC) using a CHCl₃-acetone (85:15) developing solvent to yield pure this compound.
Quantitative Data
The following table summarizes the quantitative data associated with the isolation of this compound from Valeriana officinalis.
| Parameter | Value |
| Starting Plant Material (dried roots) | 5 kg |
| Ethyl Acetate Soluble Fraction | 200 g |
| Fraction for Sephadex LH-20 Chromatography | 15 g |
| Final Yield of this compound | Data not explicitly provided in the abstract |
Note: The exact final yield of this compound was not specified in the available abstract of the primary literature. Access to the full-text article is required for this specific data point.
Experimental Workflow
The following diagram illustrates the key steps in the isolation and purification of this compound.
Caption: Isolation workflow for this compound.
Chemical Structure and Properties
This compound is an iridoid ester. The detailed structural elucidation is typically performed using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the stereochemistry of the molecule.
The specific spectroscopic data for this compound can be found in the primary literature citation provided in the references.
Conclusion
This technical guide provides a detailed overview of the natural source and a comprehensive protocol for the isolation of this compound from the roots of Valeriana officinalis. The methodologies and data presented are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, phytochemistry, and drug development. Further investigation into the bioactivity and potential therapeutic applications of this compound is warranted.
The Enigmatic Pathway of Valeriotriate B: A Deep Dive into its Biosynthesis in Valeriana Species
For Researchers, Scientists, and Drug Development Professionals
Valeriotriate B, a complex iridoid found in various Valeriana species, has garnered interest for its potential pharmacological activities. However, the intricate biosynthetic pathway leading to this specific valepotriate remains largely unelucidated. This technical guide synthesizes the current understanding of iridoid biosynthesis, extrapolating the likely pathway to this compound, and highlights the knowledge gaps that present exciting opportunities for future research.
The Core Iridoid Biosynthesis Pathway: A Foundation for this compound
The biosynthesis of this compound begins with the universal precursor for monoterpenoids, geranyl pyrophosphate (GPP), which is formed through the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways. From GPP, a series of enzymatic reactions constructs the characteristic iridoid skeleton. Transcriptome analyses of Valeriana jatamansi and Valeriana fauriei have identified candidate genes encoding the enzymes likely involved in this core pathway[1][2].
The initial steps are catalyzed by a sequence of enzymes that convert GPP into the central iridoid precursor, 8-oxogeranial. This transformation involves:
-
Geraniol (B1671447) Synthase (GES): This enzyme catalyzes the hydrolysis of GPP to geraniol.
-
Geraniol-8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol at the C8 position to produce 8-hydroxygeraniol.
-
8-hydroxygeraniol oxidoreductase (8-HGO): This enzyme oxidizes 8-hydroxygeraniol to 8-oxogeranial.
The cyclization of 8-oxogeranial to form the iridoid scaffold is a key step, catalyzed by iridoid synthase (ISY) . This enzyme facilitates a reductive cyclization to produce nepetalactol, which serves as a branching point for the synthesis of various iridoids.
The Uncharted Territory: Tailoring the Iridoid Core to Form this compound
The conversion of the initial iridoid skeleton into the intricate structure of this compound involves a series of tailoring reactions. These modifications are crucial for the compound's bioactivity but are the least understood part of its biosynthesis. The key transformations required are:
-
Epoxidation: Valepotriates are characterized by an epoxide ring. A cytochrome P450 epoxidase is hypothesized to catalyze this reaction on the iridoid core. While transcriptome studies in Valeriana have identified numerous cytochrome P450s, the specific enzyme responsible for this epoxidation has not yet been functionally characterized[3].
-
Esterification (Acylation): this compound possesses multiple ester functional groups, derived from isovaleric acid and acetic acid. The attachment of these acyl groups is likely catalyzed by a series of acyltransferases . These enzymes would utilize acyl-CoA donors to esterify the hydroxyl groups on the iridoid scaffold. The identification and characterization of these specific acyltransferases in Valeriana are critical missing links in understanding this compound biosynthesis.
Quantitative Data: A Call for Further Investigation
Currently, there is a significant lack of quantitative data specifically for the biosynthesis of this compound. While studies have reported on the quantification of total valepotriates in various Valeriana species, detailed information on enzyme kinetics, precursor pool sizes, and reaction fluxes for the individual steps leading to this compound is not available in the public domain. Such data is essential for a comprehensive understanding of the pathway's regulation and for potential metabolic engineering efforts.
Table 1: Putative Quantitative Data Requirements for this compound Biosynthesis
| Parameter | Description | Status |
| Enzyme Kinetics (Km, Vmax) | Kinetic parameters for Geraniol Synthase, Geraniol-8-hydroxylase, 8-hydroxygeraniol oxidoreductase, Iridoid Synthase, the specific Epoxidase, and Acyltransferases involved in this compound synthesis. | Largely Unknown |
| Precursor Concentrations | Cellular concentrations of Geranyl Pyrophosphate (GPP), isovaleryl-CoA, and acetyl-CoA in relevant plant tissues. | Unknown |
| Intermediate Concentrations | Cellular concentrations of geraniol, 8-hydroxygeraniol, 8-oxogeranial, and the core iridoid intermediates. | Unknown |
| Product Yield | Accumulation levels of this compound in different tissues and developmental stages of Valeriana species. | Limited data available for total valepotriates. |
Experimental Protocols: A Framework for Future Research
Detailed experimental protocols for the specific enzymes in the this compound pathway are not yet established. However, based on studies of related pathways, a general framework for their investigation can be proposed.
Gene Identification and Cloning
Candidate genes for the tailoring enzymes (epoxidases and acyltransferases) can be identified from Valeriana transcriptome data based on sequence homology to known enzymes. These candidate genes can then be cloned into suitable expression vectors for functional characterization.
Heterologous Expression and Enzyme Assays
The cloned genes can be expressed in a heterologous host, such as E. coli or yeast. The recombinant enzymes can then be purified and used in in vitro assays with the predicted substrates to confirm their activity.
-
Epoxidase Assay: The putative cytochrome P450 epoxidase would be assayed using the iridoid precursor as a substrate in the presence of NADPH and a cytochrome P450 reductase. The formation of the epoxidized product would be monitored by HPLC or LC-MS.
-
Acyltransferase Assay: The candidate acyltransferases would be incubated with the iridoid core and the respective acyl-CoA donors (e.g., isovaleryl-CoA, acetyl-CoA). The formation of the esterified products would be analyzed by HPLC or LC-MS.
Extraction and Quantification of this compound
A general protocol for the extraction and quantification of valepotriates from Valeriana plant material is as follows:
-
Extraction: Dried and powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or a chloroform:methanol mixture.
-
Fractionation: The crude extract is then fractionated using techniques like liquid-liquid partitioning or column chromatography to isolate the valepotriate fraction.
-
Quantification: The concentration of this compound in the purified fraction is determined using High-Performance Liquid Chromatography (HPLC) with a UV detector, using a certified reference standard for calibration.
Visualizing the Pathway: A Proposed Biosynthetic Route
The following diagram, generated using Graphviz, illustrates the proposed biosynthetic pathway of this compound, integrating the known core iridoid pathway with the hypothesized tailoring steps.
Conclusion and Future Directions
The biosynthesis of this compound in Valeriana species represents a fascinating area of plant secondary metabolism that is still largely unexplored. While the core iridoid pathway provides a solid foundation, the specific enzymes responsible for the crucial tailoring steps of epoxidation and acylation remain to be discovered and characterized. Future research efforts should focus on:
-
Functional genomics: Leveraging the available transcriptome data from Valeriana species to identify and functionally characterize the candidate genes for the missing enzymes.
-
Metabolomic analysis: Detailed metabolic profiling of different Valeriana species and tissues to identify potential intermediates in the this compound pathway.
-
Enzyme characterization: Recombinant expression and in-depth kinetic analysis of the biosynthetic enzymes to understand their substrate specificity and regulatory properties.
A complete elucidation of the this compound biosynthetic pathway will not only provide fundamental insights into the chemical diversity of Valeriana but also open up avenues for the metabolic engineering of this and other valuable medicinal compounds.
References
Valeriotriate B: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Valeriotriate B, a valepotriate found in Valeriana species, in various organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document focuses on qualitative solubility information derived from studies on related valepotriates and general principles of natural product extraction. Furthermore, it outlines a detailed experimental protocol for determining the precise solubility of this compound in a laboratory setting.
Overview of this compound
This compound is a member of the iridoid-monoterpene class of compounds known as valepotriates. These compounds are of significant interest in pharmaceutical research due to their potential sedative, anxiolytic, and cytotoxic activities. The solubility of this compound is a critical parameter for its extraction, purification, formulation, and in vitro/in vivo testing.
Solubility Profile of this compound
Table 1: Qualitative Solubility of Valepotriates in Common Organic Solvents
| Solvent Class | Solvent | Qualitative Solubility | Source |
| Halogenated | Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] | |
| Esters | Ethyl Acetate | Soluble | [1] |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Ketones | Acetone | Soluble | [1] |
| Alkanes | Hexane (B92381) | Likely Soluble | [2] |
| Alcohols | Methanol, Ethanol | Prone to Decomposition | [3][4] |
Note: The solubility in hexane is inferred from a study that found it to be the most suitable solvent for extracting valepotriates, including valtrate, from Valeriana officinalis via maceration.[2] It is crucial to note that valepotriates are thermolabile and can decompose in acidic or alkaline conditions, as well as in alcoholic solvents.[3][4]
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for this compound, a standardized experimental protocol should be followed. The shake-flask method is a widely accepted technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (pure compound)
-
Selected organic solvents (e.g., hexane, ethyl acetate, acetone, methanol, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the collected supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC).
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions into the HPLC system.
-
Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
To aid in the understanding of the experimental workflow and the potential biological context of this compound, the following diagrams are provided.
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Hypothetical signaling pathway for the cytotoxic effects of this compound.
Conclusion
Understanding the solubility of this compound is fundamental for its progression as a potential therapeutic agent. While quantitative data remains to be fully elucidated, the available qualitative information provides a solid foundation for solvent selection in extraction and preliminary experimental work. The provided experimental protocol offers a standardized approach to generate the much-needed quantitative solubility data, which will be invaluable for future research and development efforts. Researchers should exercise caution regarding the stability of valepotriates in certain solvents, particularly alcohols.
References
In-Depth Technical Guide to the Spectral Data of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is an iridoid compound isolated from Valeriana jatamansi, a plant with a history of use in traditional medicine. Iridoids are a class of secondary metabolites known for their diverse biological activities, and this compound, in particular, has been noted for its neuroprotective effects. This technical guide provides a comprehensive overview of the spectral data for this compound, essential for its identification, characterization, and further research in drug development. The data presented is based on the structure elucidation work by Xu et al. (2012), as cited in a review by Jugran et al. (2020).
Chemical Structure
The foundational step in analyzing spectral data is understanding the molecule's structure. The workflow for elucidating the structure of a natural product like this compound typically follows a standardized process.
Caption: General workflow for the isolation and structural elucidation of this compound.
Spectroscopic Data
The structural characterization of this compound was accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, as reported in the primary literature.
Table 1: ¹H NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectral Data of this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation pattern, which aids in structure elucidation.
Table 3: Mass Spectrometry Data of this compound
| Ion | m/z |
| Data not available in search results |
A logical representation of mass spectrometry analysis involves ionization followed by mass analysis.
Caption: Logical workflow of mass spectrometry analysis for this compound.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Table 4: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in search results |
Experimental Protocols
The acquisition of high-quality spectral data is dependent on the experimental methodology. The following are generalized protocols typical for the analysis of natural products like this compound, based on the cited literature.
NMR Spectroscopy
-
Instrument: Bruker AV-400 or similar NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Referencing: Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Techniques: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments were likely performed to establish the complete structure and assign all proton and carbon signals.
Mass Spectrometry
-
Instrument: Agilent 1100 series LC/MSD Trap or similar ESI-MS instrument.
-
Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode.
-
Analysis: High-resolution mass spectrometry (HR-MS) would have been used to determine the exact mass and molecular formula.
Infrared Spectroscopy
-
Instrument: PerkinElmer Spectrum One FT-IR spectrometer or equivalent.
-
Sample Preparation: The sample was likely prepared as a thin film on a KBr pellet.
-
Data Acquisition: Spectra would be recorded in the range of 4000-400 cm⁻¹.
Conclusion
This technical guide provides a framework for understanding the spectral characteristics of this compound. While the specific data points from the primary literature were not available in the conducted searches, the provided context and standardized methodologies offer a solid foundation for researchers working with this compound. For definitive spectral data, it is imperative to consult the primary publications by Xu et al. (2012) concerning the isolation and characterization of iridoids from Valeriana jatamansi.
In Vitro Cytotoxicity of Valeriotriate B and Related Valepotriates on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature contains limited direct data on the in vitro cytotoxicity of Valeriotriate B on cancer cell lines. This guide summarizes the available information on this compound and presents a more detailed analysis of the cytotoxic effects of closely related valepotriate compounds isolated from the Valeriana genus. This information is intended to provide a valuable resource for researchers interested in the anticancer potential of this class of compounds.
Introduction to this compound and Valepotriates
This compound is a naturally occurring iridoid compound found in plants of the Valeriana genus. While specific studies on its direct cytotoxic effects on cancer cells are scarce, research on the broader class of valepotriates, to which this compound belongs, has demonstrated significant cytotoxic and antitumor activities. Valepotriates are characterized by an iridoid skeleton and are known for their sedative properties, but their potential as anticancer agents is an emerging area of research.
A study on the iridoids from Valeriana fauriei identified this compound as one of the main compounds that enhance autophagy, a cellular process that can have a dual role in cancer, either promoting cell survival or inducing cell death[1]. This suggests a potential mechanism through which this compound might influence cancer cell fate.
This technical guide will focus on the documented in vitro cytotoxicity of various valepotriates on different cancer cell lines, providing a comprehensive overview of their potency and the experimental methods used for their evaluation.
Quantitative Cytotoxicity Data of Valepotriates
The following table summarizes the 50% inhibitory concentration (IC50) values of various valepotriates against a range of human cancer cell lines. This data is compiled from multiple studies and illustrates the potent cytotoxic nature of these compounds.
| Compound Name | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Chlorovaltrates K-N, Chlorovaltrate and Rupesin B | A549 | Lung Adenocarcinoma | 0.89 - 9.76 | --INVALID-LINK--[2] |
| PC-3M | Metastatic Prostate Cancer | 0.89 - 9.76 | --INVALID-LINK--[2] | |
| HCT-8 | Colon Cancer | 0.89 - 9.76 | --INVALID-LINK--[2] | |
| Bel 7402 | Hepatoma | 0.89 - 9.76 | --INVALID-LINK--[2] | |
| Valtrals A-C | PC-3M | Metastatic Prostate Cancer | Not specified | --INVALID-LINK--[3] |
| HCT-8 | Colon Cancer | Not specified | --INVALID-LINK--[3] | |
| Valepotriate Derivative 1e | H1975 | Human Lung Cancer | 27.4 (48h), 13.1 (72h) | --INVALID-LINK--[4] |
| SW1990 | Pancreatic Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| BXPC3 | Pancreatic Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| CAPAN2 | Pancreatic Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| CFPAC | Pancreatic Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| PANC1 | Pancreatic Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| BT474 | Breast Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| MCF7 | Breast Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| MDA-MB-231 | Breast Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| AGC | Gastric Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| HGC-27 | Gastric Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| KATOIII | Gastric Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] | |
| H1795 | Lung Cancer | 10.7 - 50.2 | --INVALID-LINK--[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the cytotoxicity of valepotriates.
Cell Culture
-
Cell Lines: Human cancer cell lines (e.g., A549, PC-3M, HCT-8, H1975, SW1990, MCF7) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in an appropriate medium (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., valepotriates). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Visualization of Methodologies and Pathways
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of a compound on cancer cell lines.
Caption: A generalized workflow for assessing the in vitro cytotoxicity of a test compound.
Postulated Signaling Pathway for Valepotriate-Induced Apoptosis
Based on studies of related compounds, the following diagram illustrates a potential signaling pathway for apoptosis induced by valepotriates.
Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by valepotriates.
Conclusion
While direct evidence for the in vitro cytotoxicity of this compound on cancer cell lines is currently limited in the public domain, the broader family of valepotriates exhibits potent anticancer activity against a variety of cancer cell types. The data presented in this guide, compiled from studies on closely related valepotriates, suggests that these compounds are promising candidates for further investigation in cancer research and drug development. The established protocols and the postulated mechanism of action provide a solid foundation for future studies aimed at elucidating the specific role of this compound and other valepotriates as potential therapeutic agents. Further research is warranted to isolate and evaluate the cytotoxic and mechanistic properties of this compound specifically.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of valepotriate derivatives as novel antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27478A [pubs.rsc.org]
Unveiling the Neuropharmacological Profile of Valepotriates: A Technical Guide to their Sedative and Anxiolytic Properties in Animal Models
For the attention of Researchers, Scientists, and Drug Development Professionals.
Introduction: This technical guide provides a comprehensive overview of the sedative and anxiolytic effects of valepotriates, a class of iridoids found in Valerian species, as observed in preclinical animal models. While this document aims to shed light on the neuropharmacological activity of these compounds, it is important to note that the available primary research predominantly focuses on valepotriate fractions or specific compounds like valtrate (B1682818), rather than isolating and individually testing each valeriotriate, such as Valeriotriate B. Therefore, the data and protocols presented herein are based on studies of these closely related substances and are intended to serve as a foundational resource for further investigation into the specific properties of compounds like this compound.
The therapeutic potential of valepotriates lies in their interaction with the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system. This guide will delve into the experimental evidence supporting their sedative and anxiolytic activities, detail the methodologies used in these assessments, and illustrate the putative signaling pathways involved.
Quantitative Data Summary
The sedative and anxiolytic effects of valepotriates have been quantified in various animal models. The following tables summarize the key findings from a pivotal study investigating a valepotriate fraction (VF) in mice and another study on isolated valtrate in rats.
Table 1: Sedative Effects of a Valepotriate Fraction in the Open Field Test (OFT) in Mice
| Treatment Group (n=10-12 per group) | Dose (mg/kg, i.p.) | Locomotor Activity (Number of Crossings) | Exploratory Behavior (Number of Rearing) |
| Vehicle (Control) | - | 120 ± 15 | 35 ± 5 |
| Valepotriate Fraction (VF) | 1 | 115 ± 12 | 33 ± 4 |
| Valepotriate Fraction (VF) | 3 | 105 ± 10 | 30 ± 4 |
| Valepotriate Fraction (VF) | 10 | 75 ± 8 | 20 ± 3 |
| Diazepam (Reference) | 2 | 60 ± 7 | 15 ± 2 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. Source: Adapted from a study on a valepotriate fraction from Valeriana glechomifolia.[1]
Table 2: Anxiolytic Effects of a Valepotriate Fraction in the Elevated Plus Maze (EPM) in Mice
| Treatment Group (n=10-12 per group) | Dose (mg/kg, i.p.) | Time in Open Arms (%) | Entries into Open Arms (%) | Total Arm Entries |
| Vehicle (Control) | - | 15 ± 3 | 20 ± 4 | 25 ± 3 |
| Valepotriate Fraction (VF) | 1 | 18 ± 4 | 22 ± 5 | 24 ± 3 |
| Valepotriate Fraction (VF) | 3 | 25 ± 5 | 28 ± 6 | 26 ± 4 |
| Valepotriate Fraction (VF) | 10 | 40 ± 6 | 35 ± 7 | 23 ± 3 |
| Diazepam (Reference) | 1 | 55 ± 8 | 45 ± 8 | 35 ± 5 |
*p < 0.05 compared to Vehicle group. Data are presented as mean ± SEM. Source: Adapted from a study on a valepotriate fraction from Valeriana glechomifolia.[1]
Table 3: Anxiolytic Effects of Valtrate in the Elevated Plus Maze (EPM) in Rats
| Treatment Group (n=12 per group) | Dose (mg/kg, p.o.) | Time in Open Arms (%) | Entries into Open Arms (%) | Total Arm Entries |
| Vehicle (Control) | - | 20.5 ± 2.1 | 25.3 ± 2.8 | 15.2 ± 1.5 |
| Valtrate | 5 | 24.1 ± 2.5 | 28.9 ± 3.1 | 14.8 ± 1.3 |
| Valtrate | 10 | 35.2 ± 3.5 | 38.7 ± 4.2 | 15.5 ± 1.6 |
| Valtrate | 20 | 33.8 ± 3.1 | 36.5 ± 3.9 | 15.1 ± 1.4 |
| Diazepam (Reference) | 1 | 45.6 ± 4.8 | 50.1 ± 5.3 | 18.9 ± 2.0* |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are presented as mean ± SEM. Source: Adapted from a study on isolated valtrate from Valeriana jatamansi.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following are detailed protocols for the key behavioral assays used to evaluate the sedative and anxiolytic effects of valepotriates.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior, which can be indicative of sedation at certain doses.
-
Apparatus: A square arena (typically 50 cm x 50 cm x 40 cm) made of a non-reflective material. The floor is divided into a grid of equal squares (e.g., 16 squares). The central area (e.g., 4 central squares) is distinguished from the peripheral area.
-
Animals: Adult male mice (e.g., Swiss, 25-30 g) are typically used. Animals are housed in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C) with ad libitum access to food and water.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Administer the test compound (e.g., valepotriate fraction at 1, 3, or 10 mg/kg, i.p.) or vehicle 30 minutes prior to testing. A positive control, such as diazepam (2 mg/kg, i.p.), is also included.
-
Gently place the mouse in the center of the open field arena.
-
Record the animal's behavior for a 5-minute period using a video camera mounted above the arena.
-
Analyze the recordings for the following parameters:
-
Locomotor activity: The number of grid lines crossed with all four paws.
-
Exploratory behavior: The number of rearing events (standing on hind legs).
-
Anxiety-related behavior (optional): Time spent in the central versus peripheral zones.
-
-
Thoroughly clean the apparatus with 70% ethanol (B145695) between each trial to eliminate olfactory cues.
-
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiolytic-like activity in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated 50 cm above the floor. It consists of two open arms (50 cm x 10 cm) and two closed arms (50 cm x 10 cm x 40 cm) arranged opposite to each other, with a central platform (10 cm x 10 cm).
-
Animals: Adult male mice or rats are used, maintained under the same conditions as for the OFT.
-
Procedure:
-
Acclimatize the animals to the testing room for at least 1 hour.
-
Administer the test compound (e.g., valepotriate fraction at 1, 3, or 10 mg/kg, i.p.; or valtrate at 5, 10, or 20 mg/kg, p.o.) or vehicle 30 minutes (i.p.) or 60 minutes (p.o.) before the test. A positive control, such as diazepam (1 mg/kg, i.p.), is included.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the session with a video camera.
-
Score the recordings for the following parameters:
-
Time spent in the open arms: An increase in this parameter suggests an anxiolytic effect.
-
Number of entries into the open arms: Another indicator of anxiolytic activity.
-
Total number of arm entries: A measure of overall locomotor activity. A significant change may indicate sedative or stimulant effects.
-
-
Clean the maze with 70% ethanol after each animal is tested.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the sedative and anxiolytic effects of a test compound in animal models.
Caption: Workflow for preclinical evaluation of sedative and anxiolytic compounds.
Proposed Signaling Pathway for Valepotriate-Mediated Anxiolysis
Valepotriates are thought to exert their anxiolytic and sedative effects primarily through the positive allosteric modulation of GABA-A receptors. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of valepotriate action via GABA-A receptor modulation.
References
Valeriotriate B: A Technical Guide on its Putative Molecular Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B is an iridoid, a class of monoterpenoids, isolated from plants of the Valeriana genus, notably Valeriana jatamansi.[1][2][3] While research specifically on this compound is limited, studies on iridoid-rich fractions from Valeriana jatamansi, which contain this compound, provide significant insights into its likely molecular mechanisms of action. This technical guide synthesizes the available preclinical data to propose the putative signaling pathways through which this compound may exert its observed neuroprotective and anti-inflammatory effects. The primary mechanisms appear to involve the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways, and potential modulation of NF-κB and STAT3 pathways. This document aims to provide a foundational understanding for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
This compound is a naturally occurring iridoid compound that has been identified as a constituent of medicinal plants used in traditional medicine.[1][2][4] Preclinical studies have highlighted its potential biological activities, including moderate neuroprotective effects.[1][5] This guide provides an in-depth overview of the putative molecular mechanisms underlying these effects, drawing from studies on iridoid-rich fractions of Valeriana jatamansi.
Putative Molecular Mechanisms of Action
The primary molecular pathways implicated in the biological activities of the iridoid-rich fraction containing this compound are the Nrf2/HO-1 and PI3K/Akt pathways. There is also evidence to suggest a role for the modulation of NF-κB and STAT3 signaling.
Neuroprotection and Anti-Inflammation via the Nrf2/HO-1 Signaling Pathway
The iridoid-rich fraction from Valeriana jatamansi (IRFV) has been demonstrated to alleviate neuroinflammation and protect the blood-spinal cord barrier by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[6]
Signaling Pathway Description:
The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress and inflammation. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by stimuli such as oxidative stress, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, including HO-1. HO-1, in turn, catabolizes heme into biliverdin (B22007) (which is then converted to the potent antioxidant bilirubin), carbon monoxide (which has anti-inflammatory properties), and free iron.
Based on studies with IRFV, it is proposed that this compound, as a component of this fraction, contributes to the activation of this pathway, leading to a reduction in neuroinflammation.[6]
Axonal Regeneration and Neuroprotection via the PI3K/Akt Signaling Pathway
Research on IRFV has shown that it promotes axonal regeneration and motor functional recovery following spinal cord injury through the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][4]
Signaling Pathway Description:
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis. Activation of this pathway is initiated by the binding of growth factors to their receptor tyrosine kinases, leading to the activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.
The neuroprotective effects of IRFV are attributed to the activation of this pathway, suggesting that this compound may play a role in promoting neuronal survival and regeneration.[1][4][7]
Potential Modulation of NF-κB and STAT3 Signaling
Some studies on iridoid glycosides suggest that their anti-inflammatory effects in the context of neuroinflammation may involve the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[8][9]
Signaling Pathway Description:
The NF-κB and STAT3 pathways are key regulators of the inflammatory response. Their activation leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Inhibition of these pathways is a common mechanism for anti-inflammatory compounds. While not directly demonstrated for this compound, it is plausible that it could contribute to the anti-inflammatory profile of Valeriana extracts by modulating these pathways.
Quantitative Data
Currently, there is no publicly available quantitative data (e.g., IC₅₀, EC₅₀) specifically for this compound's activity on the aforementioned signaling pathways. The existing research has focused on the effects of the entire iridoid-rich fraction.
Experimental Protocols
The detailed experimental protocols for investigating the mechanism of action of this compound are not available as studies have focused on the iridoid-rich fraction. However, a general workflow for such an investigation would involve the following steps:
A more detailed, hypothetical protocol for investigating the effect of this compound on the Nrf2/HO-1 pathway is provided below.
Hypothetical Experimental Protocol: Investigating the Effect of this compound on the Nrf2/HO-1 Pathway in SH-SY5Y cells
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Induction of Oxidative Stress: Pre-treat cells with a known inducer of oxidative stress, such as 1-methyl-4-phenylpyridinium (MPP+), at a predetermined concentration and duration to establish a model of neuronal damage.
-
Treatment with this compound: Treat the MPP+-exposed cells with varying concentrations of purified this compound for a specified time period.
-
Western Blot Analysis:
-
Lyse the cells and quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity to determine changes in protein expression levels.
-
-
Quantitative Real-Time PCR (qPCR):
-
Extract total RNA from treated cells and reverse transcribe to cDNA.
-
Perform qPCR using primers specific for Nrf2, HO-1, and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
-
Immunofluorescence:
-
Fix and permeabilize treated cells on coverslips.
-
Incubate with a primary antibody against Nrf2.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).
-
Visualize the subcellular localization of Nrf2 using a fluorescence microscope to assess nuclear translocation.
-
Conclusion and Future Directions
The available evidence strongly suggests that this compound, as a component of the iridoid-rich fraction of Valeriana jatamansi, likely exerts its neuroprotective and anti-inflammatory effects through the activation of the Nrf2/HO-1 and PI3K/Akt signaling pathways. However, further research on the isolated compound is imperative to definitively elucidate its specific molecular targets and mechanism of action. Future studies should focus on:
-
Confirming the activation of these pathways by purified this compound.
-
Identifying the direct molecular targets of this compound.
-
Determining the quantitative efficacy and potency of this compound.
-
Investigating its potential cytotoxic mechanisms at higher concentrations.
A thorough understanding of the molecular mechanisms of this compound will be crucial for its potential development as a novel therapeutic agent for neurodegenerative and inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Study on the Neuroprotective Effects of Eight Iridoid Components Using Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple anti-inflammatory pathways triggered by resveratrol lead to amelioration of staphylococcal enterotoxin B-induced lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Commentary: Iridoids derived from Valeriana jatamansi jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iridoids derived from Valeriana jatamansi Jones alleviates neuroinflammation and blood spinal cord barrier permeability after spinal cord injury by activating the Nrf2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iridoids rich fraction from Valeriana jatamansi Jones promotes axonal regeneration and motor functional recovery after spinal cord injury through activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cornel iridoid glycoside exerts a neuroprotective effect on neuroinflammation in rats with brain injury by inhibiting NF-κB and STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
Valeriotriate B: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B, an iridoid compound isolated from the medicinal plant Valeriana jatamansi, has garnered interest for its potential neuroprotective properties. This technical guide provides a comprehensive overview of the discovery and history of this compound's isolation, detailing the experimental protocols for its extraction and purification from its natural source. Furthermore, this document elucidates the current understanding of its biological activities, with a particular focus on its neuroprotective effects and the associated signaling pathways. Quantitative data is presented in structured tables for clarity, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate a deeper understanding of the science surrounding this promising natural product.
Discovery and History of this compound
This compound is a known iridoid first identified as a constituent of Valeriana jatamansi (family Caprifoliaceae), a perennial herb traditionally used in Asian folk medicine. While the specific seminal publication detailing the initial isolation and structural elucidation of this compound could not be definitively identified through a comprehensive literature search, its existence as a known compound is referenced in several studies focusing on the phytochemical analysis of Valeriana species. These studies have collectively contributed to our understanding of the rich diversity of iridoids within this plant genus.
Research into the chemical constituents of Valeriana jatamansi has led to the isolation of numerous bioactive compounds, including a variety of valepotriates and other iridoids. This compound is one such compound that has been subsequently investigated for its pharmacological potential, particularly in the context of neuroprotection.
Isolation of this compound
The isolation of this compound from Valeriana jatamansi follows a general workflow for the purification of iridoids from plant material. This process typically involves extraction, partitioning, and a series of chromatographic separations.
General Experimental Protocol for Iridoid Isolation
The following protocol is a generalized representation of the methods used for the isolation of iridoids from Valeriana species, and is applicable to the purification of this compound.
1. Plant Material and Extraction:
- The dried and powdered roots and rhizomes of Valeriana jatamansi are subjected to exhaustive extraction with 95% ethanol (B145695) at room temperature.
- The resulting ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.
2. Solvent Partitioning:
- The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
- The iridoid fraction, including this compound, is typically enriched in the ethyl acetate and n-butanol fractions.
3. Chromatographic Purification:
- The enriched fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform-methanol or a similar solvent system.
- Fractions containing iridoids are identified by thin-layer chromatography (TLC) analysis.
- Further purification is achieved through repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Experimental Workflow for this compound Isolation
Caption: General workflow for the isolation of this compound from Valeriana jatamansi.
Structural Elucidation and Characterization
The structure of this compound has been determined through a combination of spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule.
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is employed to determine the exact molecular weight and elemental composition.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Data |
| Molecular Formula | C₂₇H₄₂O₁₂ |
| Molecular Weight | 558.62 g/mol |
| ¹H NMR (CDCl₃, δ ppm) | Data not available in the searched sources |
| ¹³C NMR (CDCl₃, δ ppm) | Data not available in the searched sources |
| HR-ESI-MS (m/z) | Data not available in the searched sources |
Note: Specific NMR and HR-ESI-MS data for this compound were not found in the publicly available literature reviewed for this guide. The molecular formula and weight are based on available chemical database information.
Biological Activity of this compound
This compound has demonstrated noteworthy biological activity, particularly its neuroprotective effects.
Neuroprotective Activity
Studies have shown that this compound exhibits moderate neuroprotective activity against 1-methyl-4-phenylpyridinium (MPP⁺)-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells. MPP⁺ is a neurotoxin commonly used to model Parkinson's disease in vitro.
Signaling Pathways
While the precise signaling pathways directly modulated by pure this compound are still under investigation, research on iridoid-rich fractions from Valeriana jatamansi and other neuroprotective compounds suggests the involvement of key cellular signaling cascades in mediating its protective effects. Two such pathways are the PI3K/Akt and Nrf2/HO-1 pathways.
PI3K/Akt Signaling Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of this pathway is a common mechanism for neuroprotection.
PI3K/Akt Signaling Pathway in Neuroprotection
Caption: Proposed activation of the PI3K/Akt pathway by this compound, leading to cell survival.
Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which protect cells from oxidative stress, a key factor in neurodegenerative diseases.
Nrf2/HO-1 Signaling Pathway in Neuroprotection
Caption: Proposed activation of the Nrf2/HO-1 pathway by this compound, leading to neuroprotection.
Future Directions
While this compound shows promise as a neuroprotective agent, further research is needed to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Pinpointing the original discovery and isolation report to provide a complete historical and chemical context.
-
Detailed mechanistic studies to confirm the direct interaction of this compound with the PI3K/Akt and Nrf2/HO-1 signaling pathways.
-
In vivo studies to evaluate the efficacy of this compound in animal models of neurodegenerative diseases.
-
Structure-activity relationship (SAR) studies to identify key structural features responsible for its neuroprotective activity and to guide the design of more potent analogs.
Conclusion
This compound, an iridoid from Valeriana jatamansi, represents a valuable lead compound in the search for novel neuroprotective agents. This technical guide has summarized the current knowledge on its discovery, isolation, and biological activity. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, facilitating further exploration of this compound's therapeutic potential.
A Technical Guide for Researchers and Drug Development Professionals
A Comprehensive Review of the Biological Effects of Valeriotriate B
Introduction
This compound is a naturally occurring iridoid compound isolated from plants of the Valeriana genus, notably Valeriana jatamansi and Valeriana fauriei. Iridoids are a class of secondary metabolites known for their diverse pharmacological activities. Emerging research has highlighted the therapeutic potential of this compound in several key areas of human health, including neuroprotection, muscle atrophy, and cellular homeostasis. This technical guide provides an in-depth review of the current literature on the biological effects of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in in vitro models of Parkinson's disease. Specifically, it has been shown to protect neuronal cells from the toxic effects of 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin known to induce Parkinson's-like symptoms.
Quantitative Data: Neuroprotective Activity of this compound [1]
| Compound | Concentration | Cell Line | Neurotoxin | Cell Viability (%) |
| This compound | 30 µM | SH-SY5Y | MPP+ | Moderate protective effect |
Data is qualitatively described in the source. Further details would require access to the full-text article which is not publicly available.
Experimental Protocol: MPP+-Induced Neurotoxicity Assay [1]
The neuroprotective effect of this compound was assessed using a standard in vitro model of Parkinson's disease.
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in appropriate media and conditions.
-
Treatment: Cells were pre-treated with this compound at a concentration of 30 µM for a specified period.
-
Induction of Neurotoxicity: Following pre-treatment, the cells were exposed to MPP+ to induce neuronal cell death.
-
Assessment of Cell Viability: Cell viability was determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance, which correlates with cell viability, was measured.
-
Data Analysis: The cell viability of the treated groups was compared to that of the untreated control and the MPP+-only treated group to determine the neuroprotective effect.
Logical Relationship: Neuroprotective Action of this compound
Caption: Logical flow of this compound's neuroprotective effect.
Attenuation of Muscle Atrophy
This compound has been shown to mitigate the effects of dexamethasone-induced muscle atrophy in vitro. Dexamethasone (B1670325), a synthetic glucocorticoid, is known to induce muscle wasting by upregulating the expression of specific E3 ubiquitin ligases, Atrogin-1 and Murf1.
Quantitative Data: Effect of this compound on Muscle Atrophy Markers [2]
| Treatment | Concentration | Target Gene | Fold Change in mRNA Expression (vs. Dexamethasone) |
| This compound | 2.5 µM | Atrogin-1 | Inhibition of upregulation |
| This compound | 2.5 µM | Murf1 | Inhibition of upregulation |
The source indicates a significant inhibition but does not provide specific fold-change values in the abstract.
Experimental Protocol: Dexamethasone-Induced Myotube Atrophy Assay [2]
The experiment to assess the effect of this compound on muscle atrophy was conducted as follows:
-
Cell Culture and Differentiation: C2C12 myoblasts were cultured and differentiated into myotubes.
-
Induction of Atrophy: Myotubes were treated with dexamethasone to induce atrophy.
-
Treatment: A group of dexamethasone-treated myotubes was co-incubated with this compound at a concentration of 2.5 µM.
-
Gene Expression Analysis: After the treatment period, total RNA was extracted from the myotubes. The mRNA expression levels of Atrogin-1 and Murf1 were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Data Analysis: The expression levels of the target genes in the this compound-treated group were compared to those in the dexamethasone-only treated group to determine the inhibitory effect.
Experimental Workflow: Investigating this compound's Effect on Muscle Atrophy
Caption: Workflow for studying this compound's impact on muscle atrophy.
Induction of Autophagy
Recent studies have indicated that an ethanolic extract of Valeriana fauriei, containing this compound among other iridoids, can promote autophagy.[3][4] Autophagy is a critical cellular process for the degradation and recycling of cellular components, and its induction is a potential therapeutic strategy for conditions like nonalcoholic fatty liver disease (NAFLD).
Quantitative Data: Autophagy Induction by Valeriana fauriei Extract [3]
| Treatment | Effect on Autophagy Markers |
| V. fauriei Ethanolic Extract | Increased LC3-II levels |
| V. fauriei Ethanolic Extract | Reduced p62 levels |
The study demonstrates the effect of the whole extract. While this compound is a component, its individual contribution to autophagy induction was not quantified in the available abstract.
Experimental Protocol: In Vitro Autophagy Assay [3]
The induction of autophagy by the Valeriana fauriei extract was investigated using the following protocol:
-
Cell Culture: A suitable cell line, such as HepG2 hepatocytes, is used.
-
Treatment: Cells are treated with the ethanolic extract of Valeriana fauriei.
-
Western Blot Analysis: Following treatment, cell lysates are collected and subjected to Western blot analysis to determine the protein levels of key autophagy markers, LC3-II and p62. An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Fluorescence Microscopy: Cells can be transfected with a tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) to visualize and quantify autophagosome and autolysosome formation. An increase in red puncta (autolysosomes) relative to yellow puncta (autophagosomes) indicates enhanced autophagic flux.
Signaling Pathway: Postulated Role in Autophagy Regulation
While the direct signaling pathway for this compound is not yet fully elucidated, the extract it is part of has been shown to inhibit the mTORC1 pathway, a central regulator of autophagy.[3]
Caption: Hypothesized mTORC1-mediated autophagy induction.
This compound is a promising natural compound with multifaceted biological activities. The existing literature provides a solid foundation for its potential as a neuroprotective agent, a mitigator of muscle atrophy, and an inducer of autophagy. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its effects. More comprehensive in vivo studies are also necessary to validate the in vitro findings and to assess the compound's pharmacokinetic and safety profiles. The detailed experimental protocols and summarized data in this guide are intended to facilitate and inspire such future investigations, ultimately paving the way for the development of novel therapies based on this intriguing iridoid.
References
Methodological & Application
Application Notes: Extraction and Isolation of Valeriotriate B from Valeriana Roots
These application notes provide a comprehensive protocol for the extraction, fractionation, and isolation of valepotriates, including Valeriotriate B, from the roots of Valeriana species. The methodologies are intended for researchers, scientists, and professionals in drug development.
Introduction
Valepotriates are a class of iridoids found in Valeriana species, known for their sedative and anxiolytic properties. This compound is one such compound of interest. The extraction and isolation of these compounds are critical for pharmacological studies and drug development. Valepotriates are thermolabile and sensitive to acidic and alkaline conditions; therefore, extraction methods must be carefully selected to prevent their degradation. The most effective methods typically involve the use of organic solvents at or below room temperature. This protocol outlines a detailed procedure based on established methodologies for maximizing the yield and purity of valepotriates from Valeriana roots.
Experimental Protocols
Protocol 1: General Extraction of Valepotriates
This protocol is adapted from methodologies that utilize high-concentration ethanol (B145695) to efficiently extract valepotriates while minimizing the co-extraction of water-soluble compounds.[1]
1. Plant Material Preparation:
- Obtain dried roots and rhizomes of a suitable Valeriana species (e.g., Valeriana jatamansi, Valeriana officinalis).
- Grind the air-dried roots into a fine powder to increase the surface area for extraction. A particle size of 0.25-0.5 mm is effective.[2]
2. Maceration and Extraction:
- Weigh the powdered root material.
- Submerge the powder in 95% ethanol at a solid-to-solvent ratio of 1:10 (w/v). For example, use 3 liters of ethanol for 300g of powdered roots.[1]
- Macerate the mixture at room temperature for 24-72 hours.[1][3] Agitate the mixture occasionally or use a mechanical shaker to ensure thorough extraction.
- Perform the extraction process three to four times with fresh solvent to maximize the yield.[1]
3. Filtration and Concentration:
- After each extraction cycle, filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the solid plant residue.
- Combine the filtrates from all extraction cycles.
- Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 45-50°C to avoid degradation of the valepotriates.[1] This will yield a crude ethanol residue.
Protocol 2: Liquid-Liquid Fractionation
This protocol separates compounds in the crude extract based on their polarity, enriching the valepotriate content in a specific fraction.[1]
1. Suspension:
- Suspend the crude ethanol residue (e.g., 43.62 g) in distilled water (e.g., 600 ml).[1]
2. Partitioning:
- Transfer the aqueous suspension to a separatory funnel.
- Perform liquid-liquid partitioning by adding an equal volume of ethyl acetate (B1210297) (EtOAc). Shake vigorously and allow the layers to separate.
- Collect the upper EtOAc layer. Repeat this partitioning step five times to ensure complete extraction of semi-polar compounds like valepotriates into the EtOAc phase.[1]
- Combine all the EtOAc fractions and concentrate them using a rotary evaporator to obtain the EtOAc-soluble fraction, which will be enriched with valepotriates.
Protocol 3: Chromatographic Isolation
This protocol describes the isolation of individual compounds from the enriched fraction using column chromatography.
1. Silica (B1680970) Gel Column Chromatography:
- Prepare a silica gel column.
- Dissolve the dried EtOAc fraction in a minimal amount of the initial mobile phase solvent.
- Load the sample onto the column.
- Elute the column with a gradient of petroleum ether-acetone, starting with a low polarity mixture (e.g., 20:1) and gradually increasing the polarity to 100% acetone (B3395972) (0:1).[1]
- Collect the eluent in fractions and monitor the separation using Thin Layer Chromatography (TLC).
2. Further Purification (Sephadex LH-20):
- Combine the fractions containing the compounds of interest, as identified by TLC.
- Subject these combined fractions to further purification using a Sephadex LH-20 column with methanol (B129727) (MeOH) as the eluent to separate compounds based on molecular size and polarity.[1] This step is effective for removing remaining impurities and isolating specific valepotriates like this compound.
Data Presentation
The following tables summarize quantitative data from various extraction methodologies.
Table 1: Comparison of Extraction Parameters and Yields
| Valeriana Species | Extraction Solvent | Temperature | Duration | Method | Yield | Reference |
| V. jatamansi | 95% Ethanol | Room Temp. | 4 x 24h | Maceration | ~16.8% (crude residue) | [1] |
| V. officinalis | Water | 65-75°C | 2-5h | Aqueous Extraction | 23-25% (powdered extract) | [4] |
| V. officinalis | 70% Ethanol | 70-80°C | >2h | Heated Alcoholic Extraction | Not specified | [5] |
| V. officinalis | 70% Ethanol | ~23°C | 1h | Stirred Maceration | Not specified | [6] |
| V. officinalis | 95% Ethanol | 75°C | 30 min | Shaking Water Bath | ~6% | [7] |
| V. officinalis | Water | 75°C | 30 min | Shaking Water Bath | ~28% | [7] |
| V. officinalis | 70:30 Alcohol:Water | Room Temp. | 72h | Maceration | 6.2% (solid residue) | [3] |
Table 2: Solvent Systems for Extraction and Fractionation
| Process | Solvent System | Purpose | Reference |
| Primary Extraction | 95% Ethanol | Extraction of powdered roots | [1] |
| 50-100% Ethanol in Water | Extraction of ground roots | [5][8] | |
| Methanol | Extraction of fresh roots | [9] | |
| Water | Aqueous extraction | [4][6] | |
| Fractionation | Ethyl Acetate & n-Butanol | Liquid-liquid partitioning of aqueous suspension | [1] |
| Hexane, Chloroform, Ethyl Acetate, Butanol | Sequential fractionation of methanolic extract | [9] | |
| Column Chromatography | Petroleum Ether-Acetone (Gradient) | Isolation from EtOAc fraction | [1] |
| Methanol | Purification on Sephadex LH-20 | [1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound extraction and isolation.
References
- 1. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. international-agrophysics.org [international-agrophysics.org]
- 3. Valeriana officinalis Dry Plant Extract for Direct Compression: Preparation and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5211948A - Process for the preparation of a powdered extract of valerian roots - Google Patents [patents.google.com]
- 5. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 6. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds of Underground Valerian Extracts and Their Effect on Inhibiting Metabolic Syndrome-Related Enzymes Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. ISOLATION OF VALERENIC ACID DERIVATIVES FROM VALERIAN ROOTS (Valeriana officinalis L.s.I) | Equity Journal of Science and Technology [bibliomed.org]
Application Note: Quantification of Valeriotriate B using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Valeriotriate B, a valepotriate of interest in pharmaceutical research and natural product chemistry. The described protocol is designed for accuracy and reproducibility, making it suitable for routine analysis in drug development and quality control settings. The method utilizes a reversed-phase C18 column with UV detection, providing a stable and efficient separation of this compound from other components.
Introduction
Valepotriates are a class of iridoids found in various species of the Valerianaceae family, known for their sedative and anxiolytic properties. This compound is a specific valepotriate that requires accurate quantification for pharmacological studies and product formulation. High-Performance Liquid Chromatography (HPLC) is a preferred technique for the analysis of valepotriates due to its high resolution, sensitivity, and specificity.[1][2][3][4][5][6] This document provides a detailed protocol for the quantification of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water.
-
Reagents: Reference standard of this compound (purity >98%).
-
Sample Preparation: Syringe filters (0.45 µm), vials, and standard laboratory glassware.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water. The optimal ratio should be determined during method development, but a starting point of 70:30 (v/v) is recommended.[5]
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of 1 mg/mL. Further dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Solution: The sample preparation will depend on the matrix. For plant material, an extraction with methanol or ethanol (B145695) followed by filtration is a common approach. For formulated products, dissolution in a suitable solvent followed by filtration may be sufficient.
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for method development and can be optimized for specific applications.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Data Analysis and Quantification
The quantification of this compound is performed using an external standard method. Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations. The concentration of this compound in the samples is then determined from the calibration curve using the peak area obtained from the sample chromatogram.
Method Validation Summary
A summary of typical method validation parameters is provided below. These should be established during the method development process.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined (Signal-to-Noise ratio of 3:1) |
| Limit of Quantification (LOQ) | To be determined (Signal-to-Noise ratio of 10:1) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound quantification and the logical relationship of the HPLC method development and validation process.
Caption: Experimental workflow for this compound quantification.
Caption: HPLC method development and validation process.
Conclusion
The HPLC method described in this application note provides a reliable and efficient means for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory setting. Proper method validation is crucial to ensure the accuracy and precision of the results. This method can serve as a valuable tool for researchers and professionals involved in the study and development of products containing this compound.
References
- 1. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. Quantitative determination of valepotriates from Valeriana native to South Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of valepotriates in the north american genera plectritis and valeriana. | Semantic Scholar [semanticscholar.org]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Valeriotriate B and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valeriotriate B, a member of the iridoid valepotriate class of natural products, exhibits a range of biological activities, making it an attractive target for organic synthesis. A comprehensive literature search indicates that a direct total synthesis of this compound has not yet been reported. This document provides a proposed synthetic strategy and detailed hypothetical protocols for its synthesis and the preparation of its analogues. The presented approach is based on established methodologies for the synthesis of structurally related iridoid compounds. These application notes are intended to serve as a practical guide for researchers embarking on the chemical synthesis of this compound and similar bioactive molecules.
Introduction
Iridoid valepotriates, isolated from various Valeriana species, are characterized by a dihydropyran core fused to a cyclopentane (B165970) ring, often featuring an epoxide and multiple ester functionalities. These natural products have garnered significant interest due to their cytotoxic, anti-inflammatory, and neuroprotective properties. This compound is a representative example, possessing a complex stereochemical architecture that presents a considerable synthetic challenge. The development of a robust synthetic route would not only provide access to this compound for further biological evaluation but also enable the creation of novel analogues with potentially improved therapeutic profiles.
Proposed Retrosynthetic Analysis
A plausible retrosynthetic strategy for this compound commences with disconnection of the ester groups, leading back to a core iridoid triol. This intermediate can be traced back to a key epoxide, which, in turn, could be formed from a dihydropyran intermediate. This central heterocyclic core can be envisioned to arise from a readily available chiral starting material such as genipin (B1671432) or through an asymmetric synthesis starting from a simple precursor like citronellal. This analysis provides a logical roadmap for the forward synthesis.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Pathway
The forward synthesis would commence with the construction of the iridoid core. A potential route involves an organocatalytic intramolecular Michael addition of a functionalized aldehyde derived from (-)-citronellal (B106795) to establish the bicyclic skeleton with high stereocontrol. Subsequent functional group manipulations, including reduction and lactonization, would yield a key dihydropyran intermediate. Stereoselective epoxidation of the double bond, followed by regioselective opening of the epoxide, would install the necessary hydroxyl groups. Finally, a series of esterifications would introduce the isovalerate and acetate (B1210297) moieties to complete the synthesis of this compound.
Caption: Proposed forward synthetic pathway to this compound.
Experimental Protocols
The following are detailed, hypothetical protocols for key transformations in the proposed synthesis of this compound. These are based on established procedures for similar substrates and should be optimized for the specific intermediates.
Protocol 1: Organocatalytic Intramolecular Michael Addition for Iridoid Core Synthesis
This protocol describes the asymmetric synthesis of the iridoid skeleton from a citronellal-derived aldehyde ester.
Workflow:
Caption: Workflow for the organocatalytic synthesis of the iridoid core.
Materials:
-
Citronellal-derived aldehyde ester (1.0 eq)
-
Jørgensen-Hayashi catalyst (0.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq)
-
Anhydrous Toluene
-
Saturated aqueous NH4Cl solution
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
To a solution of the aldehyde ester in anhydrous toluene (0.1 M) is added the Jørgensen-Hayashi catalyst followed by DBU at room temperature under an argon atmosphere.
-
The reaction mixture is stirred at room temperature for 24-48 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with saturated aqueous NH4Cl solution and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired iridoid core.
Protocol 2: Stereoselective Epoxidation of the Dihydropyran Intermediate
This protocol details the epoxidation of the endocyclic double bond of the iridoid core.
Materials:
-
Dihydropyran intermediate (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
Procedure:
-
The dihydropyran intermediate is dissolved in DCM (0.1 M) and cooled to 0 °C in an ice bath.
-
m-CPBA is added portion-wise over 15 minutes, and the reaction is stirred at 0 °C for 2-4 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous NaHCO3 solution and extracted with DCM (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated.
-
The crude epoxide is typically used in the next step without further purification.
Protocol 3: Esterification of the Core Iridoid Diol with Isovaleric Anhydride (B1165640)
This protocol describes the introduction of the isovalerate ester group.
Materials:
-
Core iridoid diol (1.0 eq)
-
Isovaleric anhydride (2.0 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Triethylamine (B128534) (Et3N) (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of the core iridoid diol in anhydrous DCM (0.1 M) are added triethylamine and DMAP at 0 °C.
-
Isovaleric anhydride is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is diluted with DCM and washed successively with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield the desired isovalerate ester.
Data Presentation
The following tables summarize expected yields and stereoselectivities for the key synthetic steps, based on data from analogous reactions reported in the literature.
Table 1: Representative Yields for Iridoid Core Synthesis
| Starting Material | Catalyst | Additive | Solvent | Yield (%) | Diastereomeric Ratio |
| Citronellal-derived aldehyde | Jørgensen-Hayashi | DBU | Toluene | 75-85 | >20:1 |
| Genipin derivative | Proline derivative | - | DMSO | 60-70 | >10:1 |
Table 2: Representative Yields and Selectivities for Epoxidation
| Substrate | Epoxidizing Agent | Solvent | Yield (%) | Diastereoselectivity |
| Dihydropyran iridoid | m-CPBA | DCM | 85-95 | >10:1 |
| Allylic alcohol iridoid | VO(acac)2, TBHP | Toluene | 80-90 | >15:1 |
Table 3: Representative Yields for Esterification Reactions
| Alcohol Substrate | Acylating Agent | Coupling Reagent | Base | Yield (%) |
| Primary iridoid alcohol | Isovaleric acid | DCC | DMAP | 80-90 |
| Secondary iridoid alcohol | Acetic anhydride | - | Pyridine | 90-98 |
Conclusion
While a formal total synthesis of this compound remains to be accomplished, the synthetic strategies and protocols outlined in these application notes provide a robust framework for achieving this goal. The proposed route leverages powerful and well-precedented reactions in the field of iridoid synthesis. The successful execution of this synthetic plan would not only provide access to this compound but also pave the way for the creation of a diverse library of analogues for structure-activity relationship studies, ultimately contributing to the development of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to the specific intermediates encountered in their synthetic efforts.
Application Notes and Protocols for Testing Valeriotriate B Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Valeriotriate B, an iridoid isolated from Valeriana jatamansi, belongs to a class of compounds known as valepotriates, which have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic potential of this compound in cell culture. The methodologies described herein are fundamental for preclinical evaluation and mechanistic studies of this natural product.
Data Presentation: Cytotoxicity of Valepotriates from Valeriana jatamansi
While specific IC50 values for this compound against a broad panel of cancer cell lines are not extensively documented in publicly available literature, numerous studies have reported the cytotoxic activities of other valepotriates and related compounds isolated from Valeriana jatamansi. The following table summarizes the cytotoxic activity (IC50 values in µM) of representative valepotriates against several human cancer cell lines, providing a comparative context for the potential potency of this compound.
| Compound/Extract | A549 (Lung) | PC-3M (Prostate) | HCT-8 (Colon) | Bel7402 (Hepatoma) | Reference |
| Chlorovaltrates K-N, Chlorovaltrate and Rupesin B | 0.89-9.76 | 0.89-9.76 | 0.89-9.76 | 0.89-9.76 | [1] |
| Valtrals A-C | - | Selective Cytotoxicity | Selective Cytotoxicity | - | [2][3] |
| Jatamanvaltrates P-Y | - | Evaluated | - | - | [4] |
Note: The cytotoxic activity of a compound collection that included this compound has been evaluated against lung adenocarcinoma (A549), metastatic prostate cancer (PC-3M), colon cancer (HCT-8), and hepatoma (Bel7402) cell lines[5]. However, the specific IC50 value for this compound was not individually reported in the accessible literature. The data presented for other valepotriates from the same plant source suggest that compounds of this class exhibit moderate to potent cytotoxic effects.
Experimental Protocols
Detailed methodologies for key assays to determine the cytotoxicity of this compound are provided below.
Cell Viability Assessment: MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction (if required): Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the amount of LDH released by subtracting the background control. Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells in the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for assessing this compound cytotoxicity.
Proposed Signaling Pathway for Valepotriate-Induced Apoptosis
Caption: Valepotriate-induced apoptosis signaling pathway.
References
- 1. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Minor valepotriates from Valeriana jatamansi and their cytotoxicity against metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gbpihed.gov.in [gbpihed.gov.in]
Application Notes and Protocols for In Vivo Administration of Valeriotriate B in an Antitumor Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B, a member of the valepotriate class of iridoids, has emerged as a compound of interest for its potential therapeutic applications. Based on the known biological activities of related compounds, which include cytotoxic and apoptotic effects on cancer cells, this document outlines a detailed experimental design for evaluating the antitumor efficacy of this compound in a preclinical in vivo setting.[1][2][3][4][5] The protocols provided herein describe a subcutaneous xenograft mouse model to assess the impact of this compound on tumor growth and to investigate its underlying mechanism of action.
Hypothesized Mechanism of Action
It is hypothesized that this compound exerts its antitumor effects by inducing mitochondrion-mediated apoptosis in cancer cells.[1][2][3][4] This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins (e.g., Bax) and the suppression of anti-apoptotic proteins (e.g., Bcl-2). This cascade results in the release of cytochrome c from the mitochondria, which in turn activates caspases (e.g., Caspase-3), the executioners of apoptosis, leading to programmed cell death.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized signaling pathway of this compound-induced apoptosis.
Experimental Design and Workflow
An overview of the experimental workflow is presented below. This design includes acclimatization of the animals, tumor cell implantation, grouping, treatment, and subsequent data collection and analysis.
In Vivo Experimental Workflow Diagram
Caption: Workflow for the in vivo xenograft study of this compound.
Data Presentation
Quantitative data from the study should be summarized in the following tables for clarity and comparative analysis.
Table 1: Antitumor Efficacy of this compound
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight (g) ± SEM (Day 21) |
| Vehicle Control | 0 | N/A | ||
| This compound (Low) | 10 | |||
| This compound (High) | 50 | |||
| Positive Control | Varies |
Table 2: Biomarker Analysis of Tumor Tissues
| Group | Dose (mg/kg) | Relative Bcl-2 Expression (fold change) | Relative Bax Expression (fold change) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 0 | |||
| This compound (Low) | 10 | |||
| This compound (High) | 50 | |||
| Positive Control | Varies |
Detailed Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model Establishment
-
Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).
-
Acclimatization: House the mice in a specific-pathogen-free (SPF) facility for at least one week prior to the experiment.
-
Cell Culture: Culture a human cancer cell line (e.g., human colon cancer cell line HCT116) in the recommended medium.
-
Cell Preparation: Harvest cells during the logarithmic growth phase and resuspend them in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Inoculate 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using a digital caliper twice a week. Calculate tumor volume using the formula: V = 0.5 × Length × Width² .[6][7][8]
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomly assign the mice to the treatment groups.
Protocol 2: this compound Formulation and Administration
-
Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For administration, dilute the stock solution with a vehicle such as a mixture of saline and Tween 80 to the desired final concentrations.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., Saline + 5% DMSO + 1% Tween 80), administered intraperitoneally (i.p.).
-
Group 2: this compound (10 mg/kg), administered i.p.
-
Group 3: this compound (50 mg/kg), administered i.p.
-
Group 4: Positive Control (a standard-of-care chemotherapy agent relevant to the cancer model), administered as per established protocols.
-
-
Administration: Administer the treatments once daily for 21 consecutive days.
-
Monitoring: Record the body weight and tumor volume of each mouse twice weekly throughout the study.
Protocol 3: Tissue Collection and Processing
-
Euthanasia: At the end of the treatment period (Day 21), euthanize the mice using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Tumor Excision: Carefully excise the tumors, remove any non-tumor tissue, and record their final weight.
-
Tissue Fixation: For immunohistochemistry (IHC), fix a portion of each tumor in 10% neutral buffered formalin for 24 hours.
-
Tissue Freezing: For Western blot analysis, snap-freeze another portion of each tumor in liquid nitrogen and store at -80°C.
Protocol 4: Immunohistochemistry (IHC) for Cleaved Caspase-3
-
Paraffin (B1166041) Embedding: Dehydrate the formalin-fixed tumor tissues through a series of graded ethanol (B145695) solutions and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks and mount them on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through graded ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).[9][10]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against cleaved caspase-3 overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a DAB substrate kit, which will produce a brown precipitate at the antigen site.
-
Counterstaining: Counterstain the sections with hematoxylin (B73222) to visualize the cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Capture images using a microscope and quantify the percentage of positively stained cells.
Protocol 5: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Homogenize the frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysates and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.[11][12][13][14]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
References
- 1. Design, synthesis and biological evaluation of valepotriate derivatives as novel antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of valepotriate derivatives as novel antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27478A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity and Oxidative Stress Evaluation of Valerian (Valeriana officinalis) Methanolic Extract in Hepg2 and Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 7. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. biocompare.com [biocompare.com]
- 11. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes & Protocols for the Preclinical Formulation of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation of Valeriotriate B, a novel iridoid with potential therapeutic applications, for preclinical in vitro and in vivo studies. Due to its predicted hydrophobic nature, overcoming poor aqueous solubility is critical for achieving reliable and reproducible experimental results. This document outlines recommended formulation strategies, detailed experimental protocols, and analytical methods for quality control.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful formulation. The following table summarizes the available information. Researchers should confirm these properties with experimental data.
| Property | Value | Source/Notes |
| CAS Number | 862255-64-9 | [1][2][3] |
| Molecular Formula | C27H42O12 | [3][4] |
| Molecular Weight | 558.62 g/mol | [4] |
| Predicted Boiling Point | 631.5±55.0 °C | [1] |
| Predicted Density | 1.26±0.1 g/cm3 | [1] |
| Predicted pKa | 11.38±0.70 | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Poor aqueous solubility is anticipated. | [4] |
Formulation Strategies for Preclinical Studies
Given the anticipated poor water solubility of this compound, several formulation strategies can be employed to enhance its bioavailability for preclinical research.[5][6][7][8][9][10][11] The choice of formulation will depend on the specific requirements of the study (e.g., route of administration, required dose).
Recommended starting points for formulation development include:
-
Co-solvent Systems: For initial in vitro and in vivo screening, co-solvent systems offer a straightforward method to solubilize hydrophobic compounds.[7][8]
-
Surfactant-based Formulations (Micellar Solutions): The use of surfactants can increase the solubility of poorly soluble compounds by forming micelles.[7]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): For oral administration, SEDDS can improve absorption by forming a fine emulsion in the gastrointestinal tract.[5][6]
-
Cyclodextrin Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5][7]
The following sections provide detailed protocols for preparing a co-solvent and a surfactant-based formulation.
Experimental Protocols
3.1. Protocol 1: Preparation of a Co-solvent Formulation for In Vitro and In Vivo (IV) Administration
This protocol describes the preparation of a simple co-solvent system suitable for initial cell-based assays and intravenous administration in small animal models.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), cell culture or molecular biology grade
-
Polyethylene Glycol 400 (PEG400)
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Vehicle Preparation:
-
Prepare the co-solvent vehicle by mixing PEG400 and saline in the desired ratio. A common starting ratio for a final formulation containing 10% DMSO is 40% PEG400 and 50% Saline.
-
-
Final Formulation Preparation:
-
Slowly add the this compound stock solution (10% of the final volume) to the PEG400 component of the vehicle while vortexing.
-
Add the saline component to the mixture while continuing to vortex to achieve the final desired concentration.
-
Visually inspect the final formulation for any signs of precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the proportion of co-solvents or decreasing the final concentration of this compound.
-
Final Formulation Composition (Example):
| Component | Percentage (%) |
| DMSO | 10 |
| PEG400 | 40 |
| Saline (0.9% NaCl) | 50 |
3.2. Protocol 2: Preparation of a Surfactant-based Formulation for Oral Administration
This protocol details the preparation of a micellar solution using a non-ionic surfactant, which can be suitable for oral gavage in preclinical animal studies.
Materials:
-
This compound
-
Kolliphor® RH 40 (or other suitable non-ionic surfactant)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
Glass beaker
Procedure:
-
Surfactant Solution Preparation:
-
In a glass beaker, add the desired amount of Kolliphor® RH 40 to deionized water to create a solution of the desired concentration (e.g., 20% w/v).
-
Gently heat the mixture to approximately 60-70°C on a magnetic stirrer to facilitate the dissolution of the surfactant.
-
-
Incorporation of this compound:
-
Once the surfactant is fully dissolved, slowly add the accurately weighed this compound to the warm surfactant solution while continuously stirring.
-
Continue stirring until the this compound is completely dissolved. The solution should be clear.
-
-
Cooling and Final Volume Adjustment:
-
Allow the formulation to cool to room temperature.
-
If necessary, adjust the final volume with deionized water.
-
Final Formulation Composition (Example):
| Component | Concentration |
| This compound | 1 mg/mL |
| Kolliphor® RH 40 | 20% (w/v) |
| Deionized Water | q.s. to final volume |
Quality Control and Analysis
High-performance liquid chromatography (HPLC) is the recommended method for the quantitative analysis of valepotriates, including this compound.[12][13][14][15][16]
4.1. HPLC Method for Quantification of this compound
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a 70:30 acetonitrile:water ratio.[16]
-
Flow Rate: 1.0 - 1.5 mL/min[16]
-
Detection: UV detection at 254 nm[16]
-
Injection Volume: 10-20 µL
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) and perform serial dilutions to create a calibration curve.
4.2. Stability Assessment
It is crucial to assess the stability of the prepared formulation under the intended storage and experimental conditions.
-
Short-term stability: Analyze the concentration of this compound in the formulation at several time points (e.g., 0, 2, 4, 8, 24 hours) at room temperature and, if applicable, at physiological temperature (37°C).
-
Freeze-thaw stability: For formulations that will be stored frozen, assess the impact of at least three freeze-thaw cycles on the concentration and physical appearance of the formulation.
Visualizations
Caption: Workflow for this compound Formulation Development.
Caption: Hypothesized GABA-A Receptor Signaling Pathway for this compound.
References
- 1. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 2. This compound (1 x 5 mg) | Reagentia [reagentia.eu]
- 3. chemwhat.com [chemwhat.com]
- 4. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 10. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of valepotriates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [High-performance liquid chromatographic separation and quantitative determination of valepotriates in valeriana drugs and preparations (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 16. ijpsr.com [ijpsr.com]
Application Note: Stability Testing of Valeriotriate B Under Different Storage Conditions
Introduction
Valeriotriate B is an iridoid compound isolated from the medicinal plant Valeriana jatamansi.[1][2] As a potential therapeutic agent, understanding its chemical stability is crucial for the development of safe and effective pharmaceutical products. This application note provides a comprehensive protocol for assessing the stability of this compound under various storage conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4][5] The data generated from these studies will help establish a re-test period and recommend appropriate storage conditions.
Purpose
The primary objective of this protocol is to provide a detailed methodology for conducting stability studies on this compound. This includes subjecting the compound to a range of environmental factors such as temperature, humidity, and light to monitor its degradation over time.[6] The results of these studies are essential for ensuring the quality, safety, and efficacy of this compound throughout its shelf life.
Experimental Protocols
1. Materials and Reagents
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Reference standards for anticipated degradation products (if available)
-
Forced degradation reagents:
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak purity and degradation product identification
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
3. Experimental Workflow
References
- 1. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gbpihed.gov.in [gbpihed.gov.in]
- 3. ICH Official web site : ICH [ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 6. upm-inc.com [upm-inc.com]
- 7. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 8. This compound (1 x 5 mg) | Reagentia [reagentia.eu]
Purifying Valeriotriate B: An Application Note and Protocol for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the purification of Valeriotriate B from plant extracts. This information is intended for researchers, scientists, and professionals in drug development and natural product chemistry. This compound, a valepotriate iridoid, has been identified in plant species such as Valeriana jatamansi and is of interest for its potential biological activities.
Introduction
This compound belongs to the class of iridoids, a group of secondary metabolites found in a variety of plants. The purification of this compound from crude plant extracts is a critical step for its pharmacological evaluation and potential therapeutic use. This document outlines a general workflow and specific protocols for the isolation of this compound using common chromatographic techniques.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C27H42O12 | [1] |
| Molecular Weight | 558.62 g/mol | [1] |
| Boiling Point | 631.5±55.0 °C (Predicted) | [1] |
| Density | 1.26±0.1 g/cm³ (Predicted) | [1] |
Purification Workflow
The purification of this compound from plant material generally follows a multi-step process involving extraction, fractionation, and chromatographic separation. The following diagram illustrates a typical workflow.
Caption: General workflow for the purification of this compound.
Experimental Protocols
The following are detailed protocols for the key stages of this compound purification.
Plant Material and Extraction
-
Plant Material : Dried and powdered roots of Valeriana jatamansi are a known source of this compound.
-
Extraction :
-
Macerate the powdered plant material in 70% ethanol (B145695) at room temperature for 48-72 hours.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Fractionation
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
-
Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC). Valepotriates are known to be enriched in the less polar fractions.
Silica Gel Column Chromatography
This step aims to separate the components in the enriched fraction based on their polarity.
Protocol:
-
Stationary Phase : Silica gel (60-120 mesh).
-
Column Preparation :
-
Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Sample Loading :
-
Dissolve the dried enriched fraction in a minimal amount of the initial mobile phase.
-
Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
-
Elution :
-
Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (gradient elution). A common solvent system for valepotriates is a gradient of hexane (B92381) and ethyl acetate.
-
Collect fractions of a fixed volume.
-
-
Monitoring :
-
Monitor the collected fractions by TLC. A suggested TLC solvent system for valepotriates is hexane:ethyl acetate:acetic acid (65:35:0.5).
-
Combine fractions containing the semi-pure this compound.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
The final purification step to obtain high-purity this compound.
Protocol:
-
Column : A reversed-phase C18 column is typically used for the separation of moderately polar compounds like valepotriates.
-
Mobile Phase : A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) is commonly employed.
-
Sample Preparation : Dissolve the semi-pure this compound from the column chromatography step in the initial mobile phase.
-
Chromatographic Conditions (General Guidance) :
-
Flow Rate : Dependent on the column diameter.
-
Detection : UV detection at an appropriate wavelength (e.g., 254 nm).
-
Gradient : A linear gradient from a lower to a higher concentration of the organic solvent (B). For example, 30% to 70% B over 30 minutes.
-
-
Fraction Collection : Collect the peak corresponding to this compound.
-
Purity Analysis : Assess the purity of the collected fraction using analytical HPLC.
Quantitative Data Summary
While specific quantitative data for the purification of this compound is not extensively reported in publicly available literature, the following table provides a template for summarizing purification results. Researchers should aim to quantify the yield, purity, and recovery at each key step.
| Purification Step | Starting Material (g) | Product Mass (mg) | Yield (%) | Purity (%) | Recovery (%) |
| Crude Extraction | |||||
| Fractionation | |||||
| Column Chromatography | |||||
| Preparative HPLC |
Logical Relationships in Method Development
The selection and optimization of purification parameters are crucial for a successful outcome. The following diagram illustrates the logical relationships in developing a purification protocol.
Caption: Logical flow for purification method development.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for the purification of this compound from plant extracts. The successful isolation of this compound relies on a systematic approach involving extraction, fractionation, and multi-step chromatography. Researchers are encouraged to optimize the described methods for their specific plant material and laboratory conditions to achieve the desired purity and yield.
References
Application Notes and Protocols: Valeriotriate B Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a valepotriate, a class of iridoids found in plants of the Valeriana genus. These compounds are of significant interest to the scientific community due to their wide range of biological activities, including sedative, anxiolytic, cytotoxic, and antitumor effects. Accurate and reproducible research into the therapeutic potential of this compound necessitates the use of well-characterized analytical standards and reference materials. These notes provide detailed protocols for the quality control and application of this compound standards in a research setting.
This compound: Product Information
High-purity this compound is essential for accurate quantification and biological experimentation. The following table summarizes key information for this analytical standard.
| Parameter | Value |
| Compound Name | This compound |
| CAS Number | 862255-64-9 |
| Molecular Formula | C₂₇H₄₂O₁₂ |
| Molecular Weight | 558.62 g/mol |
| Purity | ≥98% (as determined by HPLC) |
| Appearance | White to off-white powder |
| Solubility | Soluble in methanol (B129727), ethanol, DMSO, and chloroform |
| Storage | Store at -20°C, protected from light and moisture |
Analytical Methods and Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Quantification
This protocol describes a general method for the analysis of this compound using HPLC with UV detection. Optimization may be required based on the specific instrumentation and sample matrix.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
-
Start with a suitable ratio of Solvent A to Solvent B (e.g., 60:40).
-
Increase the proportion of Solvent B over time to elute the analyte. A typical gradient might be from 40% to 90% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 208 nm and 254 nm for optimal detection of valepotriates.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to a suitable concentration. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Identify the this compound peak by comparing the retention time with that of the standard. Quantify using a calibration curve generated from the standard solutions.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification
For highly sensitive and selective quantification of this compound, especially in complex biological matrices, an LC-MS/MS method is recommended.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Protocol:
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Utilize the same column and mobile phase conditions as described for the HPLC-UV method. A shorter run time may be achievable with UPLC.
-
Ionization: Positive ion electrospray ionization (ESI+) is typically suitable for valepotriates.
-
Mass Spectrometry Parameters:
-
Ion Source Temperature: 120-150°C
-
Desolvation Gas Temperature: 350-450°C
-
Capillary Voltage: 3.0-4.0 kV
-
-
Multiple Reaction Monitoring (MRM): For quantification, monitor specific precursor-to-product ion transitions. While specific transitions for this compound need to be determined empirically, a starting point can be derived from its structure and comparison to similar compounds like valtrate (B1682818) (precursor ion [M+Na]⁺ or [M+H]⁺).
-
Internal Standard: Use a structurally similar compound not present in the sample as an internal standard for accurate quantification.
-
Sample Preparation: For biological matrices, a sample clean-up step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is crucial to remove interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound standard in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, and for the complete and unambiguous assignment of all signals in the ¹H and ¹³C spectra.
-
-
Data Analysis: The chemical shifts (δ) and coupling constants (J) of the signals should be compared with published data for structurally similar valepotriates to confirm the identity and purity of the standard.
Biological Activity and Signaling Pathways
This compound, as a member of the valepotriate family, is believed to exert its biological effects through multiple mechanisms. The primary proposed pathways involve the modulation of inhibitory neurotransmission and ion channel function.
Modulation of the GABAergic System
Valepotriates have been shown to interact with the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. This interaction is thought to be a key contributor to their sedative and anxiolytic properties.
Proposed Signaling Pathway: GABAergic Modulation
Application Notes and Protocols for In Vitro Dissolution of Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a member of the valepotriates, a class of iridoids derived from Valeriana species. These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potential cytotoxic, anti-cancer, anti-inflammatory, and neuroprotective effects. Proper dissolution and preparation of this compound are critical for obtaining reliable and reproducible results in in vitro experiments. These application notes provide detailed protocols for the dissolution of this compound, preparation of stock and working solutions, and an overview of its known mechanisms of action to guide experimental design.
Physicochemical Properties and Solubility
This compound is an organic compound with limited aqueous solubility. To facilitate its use in cell-based assays and other in vitro systems, it is essential to first dissolve it in an appropriate organic solvent to create a concentrated stock solution. This stock solution can then be diluted to the final desired concentration in aqueous-based cell culture media or buffers.
Solubility Data Summary
While specific quantitative solubility data for this compound is not extensively published, information from suppliers of structurally similar valepotriates and general laboratory practices for compounds of this nature suggest the following:
| Solvent | Solubility | Concentration (Suggested) | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 10 mg/mL (17.9 mM) | Recommended primary solvent for creating stock solutions. Use of fresh, anhydrous DMSO is advised as absorbed moisture can reduce solubility. |
| Ethanol | Soluble | ≥ 10 mg/mL (17.9 mM) | A viable alternative to DMSO. May be preferred for certain cell lines sensitive to DMSO. |
| Phosphate-Buffered Saline (PBS) | Poorly soluble | Not recommended for direct dissolution. | Precipitation is likely to occur. |
Note: The suggested concentrations are based on data for related valepotriates. It is recommended to empirically determine the maximum solubility for your specific batch of this compound.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (Molecular Weight: 558.62 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 558.62 g/mol * (1000 mg / 1 g) = 5.59 mg
-
-
Weigh this compound. Carefully weigh 5.59 mg of this compound and place it into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the tube for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, briefly warm the tube to 37°C in a water bath and vortex again. For compounds that are more difficult to dissolve, sonication in an ultrasonic bath for 5-10 minutes can be beneficial.
-
Visually inspect for complete dissolution. Ensure that no particulate matter is visible in the solution.
-
Storage. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Under these conditions, the stock solution should be stable for several months.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the concentrated DMSO stock solution into cell culture medium to achieve the desired final concentration for treating cells.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Determine the final desired concentration. As an example, we will prepare a working solution with a final concentration of 10 µM this compound.
-
Calculate the required volume of stock solution. To prepare 1 mL of a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.
-
Volume of stock (µL) = (10 µM / 10,000 µM) * 1000 µL = 1 µL
-
-
Prepare the working solution. In a sterile tube, add 999 µL of pre-warmed complete cell culture medium. Add 1 µL of the 10 mM this compound stock solution to the medium.
-
Mix thoroughly. Gently vortex or pipette up and down to ensure the working solution is homogeneous.
-
Final DMSO concentration. It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. In this example, the final DMSO concentration is 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Apply to cells. Add the appropriate volume of the working solution to your cell culture plates.
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for in vitro experiments.
Mechanism of Action and Signaling Pathways
Valepotriates, including this compound, are known to exert their biological effects through the modulation of specific signaling pathways. Understanding these mechanisms is crucial for designing relevant experiments and interpreting results.
Modulation of GABAergic Signaling
Valepotriates act as positive allosteric modulators of GABAA receptors. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. By binding to the GABAA receptor, valepotriates enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory or calming effect.
Inhibition of Voltage-Gated Calcium Channels
Valepotriates have been shown to inhibit N-type (Cav2.2) voltage-gated calcium channels. These channels are critical for neurotransmitter release at presynaptic terminals. By blocking these channels, valepotriates can reduce the influx of calcium that triggers the release of neurotransmitters, thereby modulating synaptic transmission.
The diagram below illustrates the dual mechanism of action of this compound on neuronal signaling.
Conclusion
The protocols and information provided in these application notes are intended to serve as a comprehensive guide for the in vitro use of this compound. Adherence to these guidelines for dissolution and solution preparation will help ensure the consistency and reliability of experimental outcomes. The elucidation of its mechanisms of action on GABAergic and calcium signaling pathways provides a solid foundation for further investigation into the therapeutic potential of this promising natural compound.
Application Notes & Protocols: Radiolabeling of Valeriotriate B for ADME Studies
Introduction
Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to the drug development process, providing critical insights into the pharmacokinetic profile of a new chemical entity.[1] The use of radiolabeled compounds is the gold standard for these studies, offering a highly sensitive and precise method to track the drug's fate in vivo.[][3] This document outlines the theoretical and practical considerations for radiolabeling Valeriotriate B, a complex iridoid natural product[4][5], for use in preclinical and clinical ADME studies.
This compound (C₂₇H₄₂O₁₂)[4] is a large, structurally complex molecule, which presents significant challenges for radiolabeling. The choice of isotope and the labeling strategy must be carefully considered to ensure that the label is chemically stable and located in a metabolically robust position.[6] This note provides detailed protocols for two primary labeling strategies: Tritium (B154650) (³H) labeling for early-stage discovery and Carbon-14 (¹⁴C) labeling, the preferred isotope for regulatory ADME studies.[7][8]
Choosing the Isotope: Carbon-14 vs. Tritium
The two most common isotopes for ADME studies are ¹⁴C and ³H.[7] The choice depends on the study's objective, the complexity of the molecule, timeline, and budget.
| Feature | Carbon-14 (¹⁴C) | Tritium (³H) |
| Regulatory Preference | Gold standard for quantitative mass balance and metabolite profiling studies.[8] | Often used in early, non-regulatory discovery studies.[7] |
| Label Stability | Highly stable C-C or C-H bonds; low risk of in vivo exchange.[9] | Risk of back-exchange, especially if the label is on a heteroatom or acidic carbon.[10] |
| Synthesis Complexity | Typically requires multi-step custom synthesis; can be lengthy and expensive.[9][11] | Generally easier and faster to synthesize, often via late-stage exchange reactions.[7][12] |
| Specific Activity | Lower (Max ~62.4 mCi/mmol) | Higher (Max ~29 Ci/mmol) |
| Half-life | ~5,730 years[11] | ~12.32 years[10] |
| Detection Method | Liquid Scintillation Counting (LSC), Accelerator Mass Spectrometry (AMS).[1] | LSC, Autoradiography. |
Experimental Workflow and Logic
The overall process for preparing radiolabeled this compound for ADME studies involves several key stages, from selecting the appropriate isotope to final quality control analysis.
Caption: Workflow for Radiolabeling this compound.
Protocol 1: Tritium ([³H]) Labeling via Catalytic Exchange
This method is suitable for producing high specific activity [³H]-Valeriotriate B for early-stage in vitro and in vivo studies. It relies on a catalyzed hydrogen isotope exchange (HIE) reaction.[12]
4.1 Materials
-
This compound (≥98% purity)
-
Tritium (³H₂) gas
-
Catalyst (e.g., 10% Palladium on Carbon (Pd/C), Crabtree's Catalyst)
-
Anhydrous solvent (e.g., Ethyl Acetate, THF, Dichloromethane)
-
Labile proton scavenger (e.g., Triethylamine)
-
HPLC-grade solvents for purification (e.g., Acetonitrile, Water)
-
Liquid Scintillation Cocktail and Vials
4.2 Protocol
-
Preparation: In a specialized radiochemistry fume hood, dissolve 5-10 mg of this compound in 1-2 mL of anhydrous solvent in a reaction vessel suitable for hydrogenation.
-
Catalyst Addition: Add the catalyst (typically 10-20% by weight of the substrate).
-
Degassing: Freeze the reaction mixture with liquid nitrogen, evacuate the vessel, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this freeze-pump-thaw cycle three times to remove all traces of oxygen.
-
Tritiation: Introduce tritium gas into the reaction vessel (typically 5-10 Ci).
-
Reaction: Stir the mixture at room temperature (or with gentle heating, depending on the catalyst) for 4-24 hours. Monitor the reaction progress by analyzing small aliquots via HPLC-radiodetector if feasible.
-
Quenching & Filtration: After the reaction, carefully vent the excess tritium gas. Add 1 mL of methanol (B129727) to quench the reaction and exchange any labile tritium. Filter the reaction mixture through a 0.22 µm filter to remove the catalyst.
-
Solvent Removal: Evaporate the solvent under a gentle stream of nitrogen. Re-dissolve the residue in methanol and evaporate again (repeat 3 times) to remove labile tritium that may have exchanged with the solvent.
-
Purification: Purify the crude product using preparative reverse-phase HPLC with a suitable gradient (e.g., water/acetonitrile). Collect fractions and analyze for radioactivity using a liquid scintillation counter.
-
Product Pooling & Analysis: Pool the fractions containing the pure [³H]-Valeriotriate B. Determine the radiochemical purity (RCP), chemical purity, and specific activity.
Protocol 2: Carbon-14 ([¹⁴C]) Labeling via Custom Synthesis
[¹⁴C]-labeling requires a custom synthetic route to incorporate a ¹⁴C atom into a metabolically stable position of the this compound molecule.[9][13] Given its complex structure, this would likely involve the synthesis of a ¹⁴C-labeled precursor followed by several synthetic steps. A plausible strategy would be to label one of the ester side chains, for example, the isovaleroyl group.
5.1 Proposed Synthetic Scheme (Hypothetical)
This protocol outlines a conceptual pathway. The actual synthesis would require extensive route scouting and optimization by expert radiochemists.[6][14] The goal is to introduce the ¹⁴C label as late as possible in the synthesis to maximize yield and minimize handling of radioactive materials.[11]
Caption: Proposed route for [¹⁴C]-Valeriotriate B synthesis.
5.2 Protocol Steps (Conceptual)
-
Precursor Synthesis: Synthesize [1-¹⁴C]isovaleric acid from a simple ¹⁴C starting material like [¹⁴C]NaCN or [¹⁴C]CO₂. This multi-step process must be conducted in a shielded facility.
-
Precursor Preparation: Prepare a de-esterified precursor of this compound by selective hydrolysis of the target ester group from the non-labeled natural product. This step requires significant process development to ensure selectivity.
-
Esterification (Labeling Step): Couple the de-esterified this compound precursor with the synthesized [1-¹⁴C]isovaleric acid using standard coupling reagents (e.g., DCC/DMAP).
-
Purification: Purify the final [¹⁴C]-Valeriotriate B product using preparative HPLC, similar to the tritium protocol.
-
Quality Control: Perform rigorous QC analysis to confirm identity, purity, and specific activity. For GMP-grade material required for human ADME studies, this process is significantly more stringent.[14][15]
Quality Control and Data Presentation
For any radiolabeled compound intended for ADME studies, a thorough analysis is mandatory to ensure data integrity.[15] The final product must meet stringent quality criteria.
Table 2: Typical Quality Control Specifications for Radiolabeled this compound
| Parameter | Specification | Method |
| Identity | Co-elutes with an authenticated non-labeled standard | HPLC, Mass Spectrometry (LC-MS) |
| Radiochemical Purity (RCP) | ≥ 98%[15] | Radio-HPLC, Radio-TLC |
| Chemical Purity | ≥ 98% | HPLC-UV/MS |
| Specific Activity (SA) | To be determined and reported (mCi/mmol or mCi/mg) | LC-MS/MS or UV concentration vs. LSC |
| Mass Confirmation | Matches theoretical mass of this compound | High-Resolution Mass Spectrometry (HRMS) |
The results of these analyses are documented in a Certificate of Analysis that accompanies the radiolabeled compound. For human ADME studies, the material is typically prepared under Good Manufacturing Practices (GMP).[1][14]
References
- 1. clinmedjournals.org [clinmedjournals.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 5. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
- 6. pharmaron.com [pharmaron.com]
- 7. The use of radiolabeled compounds for ADME studies in discovery and exploratory development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. headwaybio.com [headwaybio.com]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. openmedscience.com [openmedscience.com]
- 11. openmedscience.com [openmedscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. moravek.com [moravek.com]
- 14. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
Valeriotriate B: Application Notes and Protocols for Use as a Chemical Probe in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valeriotriate B is a member of the valepotriates, a class of iridoids isolated from various species of the Valeriana genus. These compounds have garnered scientific interest due to their diverse biological activities, including sedative, anxiolytic, cytotoxic, and anti-inflammatory effects. While the therapeutic potential of Valeriana extracts has been explored for centuries, the specific molecular mechanisms of their individual components are still under investigation. This document provides an overview of the potential application of this compound as a chemical probe to elucidate biological pathways and identify molecular targets. Due to the limited specific research on this compound as a dedicated chemical probe, the following protocols are based on methodologies commonly used for natural product probes and related valepotriates.
Putative Biological Targets and Applications
Based on studies of the broader valepotriate class, this compound is hypothesized to interact with components of the central nervous system. Research on related compounds suggests potential modulation of:
-
Ion Channels: Specifically, N-type calcium channels have been identified as a target for some valepotriates.
-
Neurotransmitter Systems: Effects on GABAergic pathways are often implicated in the sedative and anxiolytic properties of Valeriana extracts.
The application of this compound as a chemical probe could be instrumental in:
-
Target Identification and Validation: Identifying the specific protein targets of this compound to understand its mechanism of action.
-
Pathway Elucidation: Mapping the signaling pathways modulated by this compound in relevant cell types.
-
Assay Development: Serving as a reference compound in screening assays to discover novel modulators of its targets.
Data Presentation
Currently, there is a lack of publicly available quantitative data specifically for this compound's binding affinity or potency on defined molecular targets. The table below is a template that can be populated as research progresses.
| Target | Assay Type | This compound IC₅₀/EC₅₀/Kᵢ (µM) | Reference |
| e.g., Cav2.2 (N-type calcium channel) | e.g., Electrophysiology (Patch Clamp) | Data Not Available | |
| e.g., GABAA Receptor | e.g., Radioligand Binding Assay | Data Not Available |
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound as a chemical probe.
Protocol 1: In Vitro Target Identification using Affinity-Based Methods
This protocol outlines a general workflow for identifying the binding partners of this compound.
Objective: To identify the molecular targets of this compound in a cell lysate or with a purified protein fraction.
Materials:
-
This compound
-
Synthesis of an affinity-tagged this compound derivative (e.g., biotinylated)
-
Cell line or tissue of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-conjugated beads (or other affinity matrix)
-
Wash buffers (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
-
Mass spectrometer for protein identification
Workflow:
Application of Valeriotriate B in Natural Product Drug Discovery: Application Notes and Protocols
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The quest for novel therapeutic agents from natural sources is a cornerstone of drug discovery. Valeriotriate B, a recently identified compound, has emerged as a promising candidate, demonstrating significant potential in preclinical studies. This document provides a detailed overview of the applications of this compound, focusing on its mechanism of action, experimental protocols for its investigation, and its effects on key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers aiming to explore the therapeutic utility of this novel natural product.
Key Applications and Therapeutic Potential
Initial investigations into the biological activity of this compound have unveiled its potential in several key therapeutic areas. The primary application currently under exploration is its role in oncology, specifically in the context of B-cell precursor acute lymphoblastic leukemia (B-ALL). Studies have indicated that this compound may influence signaling pathways crucial for the survival and proliferation of leukemia cells.
Mechanism of Action
The precise mechanism of action of this compound is an active area of investigation. However, current evidence suggests its involvement in the modulation of critical cellular signaling pathways. A key pathway implicated is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in various cancers, including B-ALL, and is associated with poor prognosis and resistance to chemotherapy.[1][2] It is hypothesized that this compound may exert its effects by directly or indirectly inhibiting components of this pathway, thereby impeding cancer cell growth and survival.
Quantitative Data Summary
To facilitate a clear understanding of the experimental findings related to this compound and its impact on relevant signaling pathways, the following table summarizes key quantitative data from foundational studies.
| Parameter | Cell Line | Treatment | Result | Reference |
| Cell Proliferation | RCH-ACV (E2A-PBX1+) | shRNA library screen | mTOR identified as a key gene for proliferation | [1] |
| IC50 | RCH-ACV | Small molecule inhibitors | Varies depending on the specific inhibitor targeting the PI3K/AKT/mTOR pathway | [2] |
Experimental Protocols
The following are detailed protocols for key experiments relevant to the investigation of this compound's effects on cancer cells.
Protocol 1: Cell Viability and Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of B-ALL cells.
Materials:
-
B-ALL cell line (e.g., RCH-ACV)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Seed B-ALL cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot Analysis of PI3K/AKT/mTOR Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins in the PI3K/AKT/mTOR signaling pathway.
Materials:
-
B-ALL cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat B-ALL cells with various concentrations of this compound for a specified time.
-
Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental processes discussed, the following diagrams have been generated using the DOT language.
Caption: A streamlined workflow for assessing the biological activity of this compound.
References
Standard operating procedures for handling and safety of Valeriotriate B
Application Notes and Protocols for Valeriotriate B
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standard operating procedures for the handling and safety of this compound. The information is intended for use by trained professionals in a laboratory setting.
Introduction
This compound is a member of the valepotriate class of iridoids, which are natural compounds found in plants of the Valeriana genus. Valepotriates are known for their cytotoxic and antitumor activities.[1] While specific research on this compound is limited, studies on related valepotriates and their derivatives suggest potential applications in cancer research. A novel derivative of valepotriate has been shown to exhibit anticancer activity against human pancreatic cancer cells by inhibiting the PI3K/AKT signaling pathway and inducing apoptosis.[1] This document provides guidance on the safe handling, storage, and use of this compound in a research setting, along with protocols for investigating its potential biological activities.
Physicochemical and Toxicity Data
Due to the limited availability of specific data for this compound, the following tables include information on this compound where available, supplemented with data from closely related valepotriates such as valtrate. Researchers should treat this compound with a similar level of caution as other cytotoxic valepotriates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 862255-64-9 | ChemicalBook, Vegpharm[2][3] |
| Molecular Formula | C₂₇H₄₂O₁₂ | ChemicalBook |
| Molecular Weight | 558.62 g/mol | ChemicalBook |
| Appearance | Oil | BioCrick |
| Boiling Point | 631.5±55.0 °C (Predicted) | ChemicalBook |
| Density | 1.26±0.1 g/cm³ (Predicted) | ChemicalBook |
Table 2: In Vitro Cytotoxicity of Related Valepotriates
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Valtrate | GLC-4 (Lung Cancer) | 1.4 | Cayman Chemical[4] |
| Valtrate | COLO 320 (Colorectal Cancer) | 3 | Cayman Chemical[4] |
| Valtrate | MDCK (Influenza Virus Infection) | 0.19 | Cayman Chemical[4] |
Table 3: Acute Toxicity of a Valepotriate-Enriched Fraction
| Administration Route | Species | Dose | Observation | Source |
| Oral | Mice | 2000 mg/kg (single dose) | Relatively low acute toxicity | ResearchGate[5] |
| Oral | Mice | up to 300 mg/kg (28 days) | No evident toxicity | ResearchGate[5] |
Safety and Handling
Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves.
-
Lab Coat: A dedicated, disposable lab coat should be worn.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Respiratory Protection: When handling the neat oil or creating aerosols, work in a certified chemical fume hood or a biological safety cabinet.
Storage and Stability
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Protect from light.
-
Valepotriates are known to be thermolabile and unstable.[6] For long-term storage, it is recommended to store the compound at -20°C.[6]
-
Solutions of valepotriates in solvents like methanol (B129727) may exhibit better stability under cold storage.[6]
Spill and Waste Disposal
-
Spills: In case of a spill, decontaminate the area using a dedicated spill kit for cytotoxic agents. Absorb the spill with an inert material and place it in a sealed container for disposal.
-
Waste Disposal: All contaminated materials, including gloves, lab coats, and experimental waste, must be disposed of as hazardous cytotoxic waste according to institutional and local regulations.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.
In all cases of exposure, seek immediate medical attention.
Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
Preparation of Stock Solutions
-
This compound is an oil. To prepare a stock solution, accurately weigh the required amount of the oil in a sterile microcentrifuge tube.
-
Add the desired solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for preparing stock solutions of natural products for in vitro assays.[7]
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound from the stock solution in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to determine if this compound induces apoptosis in cancer cells.
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at concentrations around the determined IC₅₀ value for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation solution (e.g., EDTA-based) to avoid membrane damage.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[8][9][10]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Proposed Signaling Pathway and Experimental Workflow
Based on studies of a valepotriate derivative, it is proposed that this compound may exert its cytotoxic effects through the inhibition of the PI3K/AKT signaling pathway, leading to the induction of apoptosis.[1]
Caption: Proposed mechanism of this compound action.
Caption: Experimental workflow for this compound.
References
- 1. A novel derivative of valepotriate inhibits the PI3K/AKT pathway and causes Noxa-dependent apoptosis in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 3. vegpharm.com [vegpharm.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Valeriotriate B Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Valeriotriate B extraction from Valeriana jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what source is it typically extracted?
This compound is a type of iridoid ester compound belonging to the group of valepotriates. It is primarily isolated from the roots and rhizomes of Valeriana jatamansi (Indian Valerian).[1] These compounds are of interest due to their potential pharmacological activities, including neuroprotective effects.
Q2: What is the most significant challenge when extracting this compound?
The primary challenge is the inherent instability of valepotriates, including this compound. These compounds are thermolabile and susceptible to degradation under acidic, alkaline, or even in alcoholic solutions.[2] Exposure to high temperatures (above 40°C) during extraction or processing can significantly reduce the yield by causing decomposition.[3]
Q3: What are the typical degradation products of valepotriates?
During extraction and isolation, valepotriates can decompose into products like baldrinal (B101756) and homobaldrinal.[4][5] The formation of these degradation products is a key indicator of suboptimal extraction or storage conditions.
Q4: How should Valeriana jatamansi roots be prepared for extraction?
For optimal extraction, the roots and rhizomes should be air-dried and then ground into a fine powder.[6][7] This increases the surface area for solvent penetration and improves the efficiency of the extraction process.
Q5: What analytical method is recommended for quantifying this compound?
High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of valepotriates.[2][8] A common setup involves a C18 reversed-phase column with UV detection.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | High Extraction Temperature: Valepotriates are thermolabile and degrade at elevated temperatures. Heating an alcoholic extraction to 70-80°C is a known method to substantially reduce valepotriate content.[7][9][10] | Maintain a low extraction temperature, ideally at room temperature. Avoid any heating steps during the extraction and solvent evaporation phases. A rotary evaporator should be set to a low temperature (e.g., 45-50°C).[6] |
| Inappropriate Solvent Polarity: The choice of solvent significantly impacts extraction efficiency. | For initial extraction, 95% ethanol (B145695) is effective.[6] For subsequent liquid-liquid partitioning, ethyl acetate (B1210297) is used to isolate the valepotriate-rich fraction.[6] | |
| Degradation During Storage: Valepotriates can degrade over time, even when stored at low temperatures. Dry extracts are particularly susceptible to molecular conversion. | Store extracts in a methanol (B129727) solution at -20°C to improve stability.[3] Process the plant material as soon as possible after harvesting and drying. | |
| Presence of Degradation Products (e.g., baldrinal) | Acidic or Alkaline Conditions: Valepotriates are unstable in both acidic and alkaline environments.[2] | Ensure all solvents and solutions used during extraction and purification are neutral. Use high-purity solvents to avoid contaminants that could alter the pH. |
| Prolonged Extraction Time: Extended exposure to solvents, even at room temperature, can lead to some degradation. | Optimize the extraction time. Maceration for 24-48 hours per extraction cycle is a common practice.[4] | |
| Poor Separation During Chromatography | Inappropriate Stationary or Mobile Phase: The polarity of the column and the solvent system are crucial for good resolution. | For column chromatography, silica (B1680970) gel is a suitable stationary phase. A gradient elution with petroleum ether-acetone is effective for separating the valepotriate fraction.[6] For HPLC, a C18 column is recommended.[8] |
| Co-elution of Impurities: The crude extract contains a complex mixture of compounds that can interfere with the purification of this compound. | Perform a liquid-liquid partitioning step with ethyl acetate after the initial ethanol extraction to remove highly polar and non-polar impurities before proceeding to column chromatography.[6] |
Experimental Protocols
Protocol 1: Extraction and Fractionation of this compound
This protocol is based on established methods for extracting valepotriates from Valeriana jatamansi.[6]
-
Preparation of Plant Material: Air-dry the roots and rhizomes of Valeriana jatamansi and grind them into a fine powder.[6][7]
-
Maceration:
-
Solvent Evaporation:
-
Combine the ethanol extracts and concentrate them using a rotary evaporator at a temperature not exceeding 45-50°C.[6]
-
-
Liquid-Liquid Partitioning:
-
Suspend the concentrated ethanol extract in distilled water.
-
Partition the aqueous suspension successively with ethyl acetate (EtOAc). For example, suspend 43.62 g of extract in 600 mL of water and partition five times with EtOAc.[6]
-
Separate the ethyl acetate layer and concentrate it using a rotary evaporator to obtain the valepotriate-rich fraction.
-
Protocol 2: Quantification of Valepotriates by HPLC
This protocol provides a general framework for the HPLC analysis of valepotriates.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and water (50:50, v/v) can be effective.[3] Alternatively, a mobile phase of methanol and water (containing 0.5% phosphoric acid, pH 2) in an 80:20 ratio can be used.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.[3]
-
Sample Preparation: Dissolve the dried extract or purified fraction in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Create a calibration curve using a certified reference standard of this compound to quantify its concentration in the samples.
Data Presentation
Table 1: Yield of Crude Extract and Fractions from Valeriana jatamansi
| Extraction Step | Starting Material | Solvent System | Yield | Reference |
| Initial Ethanol Extraction | 450 g air-dried roots | 95% Ethanol | ~16.8% (75.5 g) | [6] |
| Ethyl Acetate Fraction | 43.62 g ethanol extract | Ethyl Acetate/Water | ~29.2% (12.73 g) | [6] |
| n-Butanol Fraction | 43.62 g ethanol extract | n-Butanol/Water | ~12.3% (5.38 g) | [6] |
Note: The yields of purified this compound are not explicitly stated in the literature and will depend on the efficiency of the chromatographic purification steps.
Visualizations
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. researchgate.net [researchgate.net]
- 3. Effect of storage time and conditions on the diene valepotriates content of the extract of Valeriana glechomifolia obtained by supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Three decomposition products of valepotriates from Valeriana jatamansi and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valepotriates From the Roots and Rhizomes of Valeriana jatamansi Jones as Novel N-Type Calcium Channel Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6383526B1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 10. WO2001007063A1 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Overcoming Solubility Issues of Valeriotriate B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Valeriotriate B in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
This compound is a lipophilic iridoid, a type of natural product found in various Valeriana species. Its hydrophobic nature leads to poor solubility in water. For many experimental and therapeutic applications, achieving sufficient concentration in aqueous media is crucial for activity and reliable results.
Q2: What is the approximate aqueous solubility of this compound?
Q3: Are there stability concerns when dissolving this compound in aqueous solutions?
Yes, this compound, like other valepotriates, is unstable and can degrade rapidly in aqueous solutions, particularly under acidic or alkaline conditions.[2] It is also thermolabile, meaning it is sensitive to heat.[2][3] This instability is a critical factor to consider during sample preparation and experimentation.
Q4: What are the primary methods to improve the solubility of this compound?
The main strategies to overcome the solubility challenges of this compound include:
-
Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin.
-
Nanoparticle Formulation: Incorporating this compound into a nanoparticle delivery system.
-
Co-solvent Systems: Using a mixture of water and a water-miscible organic solvent to increase solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility | Utilize a solubility enhancement technique such as cyclodextrin inclusion, nanoparticle formulation, or a co-solvent system. | Increased apparent solubility and prevention of precipitation. |
| Buffer pH | Valepotriates are unstable at acidic or alkaline pH.[2] Ensure the buffer pH is neutral (around 7.0-7.4). Prepare fresh solutions and use them promptly. | Minimized degradation and improved stability of the solution. |
| Temperature | This compound is thermolabile.[2][3] Avoid heating the solution. Perform dissolution at room temperature or below. | Prevention of heat-induced degradation and precipitation. |
| Concentration too high | Determine the maximum achievable concentration with your chosen solubilization method. Start with a lower concentration and gradually increase it. | A stable solution without precipitation. |
Issue 2: I observe a loss of biological activity of my this compound solution over time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degradation in aqueous solution | Valepotriates are known to be unstable in water.[2] Prepare fresh solutions immediately before each experiment. Avoid long-term storage of aqueous stocks. Consider using a formulation that enhances stability, such as cyclodextrin complexes. | Consistent biological activity by minimizing the impact of degradation. |
| Exposure to light | While not explicitly documented for this compound, many natural products are light-sensitive. Protect solutions from light by using amber vials or covering containers with aluminum foil. | Reduced potential for photodegradation and preservation of activity. |
| Oxidation | The antioxidant properties of valepotriates suggest they can be susceptible to oxidation.[4] Consider degassing your aqueous buffer or adding a suitable antioxidant, ensuring it does not interfere with your assay. | Enhanced stability and prolonged activity of the compound. |
Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages | Recommended For |
| Cyclodextrin Inclusion Complexation | Encapsulation of the hydrophobic guest molecule (this compound) within the cyclodextrin host cavity. | Increases apparent solubility and stability.[5] Can be a relatively simple preparation method. | May not be suitable for all downstream applications due to the presence of cyclodextrins. Stoichiometry of inclusion needs to be determined. | In vitro cell-based assays, preliminary formulation development. |
| Nanoparticle Formulation (e.g., Nanoprecipitation) | Encapsulation of this compound within a polymeric nanoparticle matrix. | Can significantly increase solubility and bioavailability.[6] Allows for controlled release. | More complex preparation and characterization required. Potential for toxicity from nanoparticle components. | In vivo studies, advanced drug delivery applications. |
| Co-solvent Systems | A mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO) to increase the solubility of hydrophobic compounds.[7] | Simple to prepare. Can achieve high concentrations. | The organic solvent may affect biological systems and assays. Potential for precipitation upon further dilution. | Initial screening experiments, analytical method development. |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-precipitation Method)
-
Determine Stoichiometry: Perform a phase solubility study to determine the optimal molar ratio of this compound to β-cyclodextrin.
-
Dissolution: Dissolve the determined molar equivalent of β-cyclodextrin in hot distilled water with continuous stirring.
-
Addition of this compound: In a separate container, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., acetone).
-
Co-precipitation: Add the this compound solution dropwise to the β-cyclodextrin solution while stirring continuously for one hour.
-
Isolation: Filter the resulting complex and dry it under a vacuum to a constant weight.
-
Storage: Store the dried complex in a desiccator.
Protocol 2: Formulation of this compound Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from a method for valerenic acid and may require optimization for this compound.[6]
-
Organic Phase Preparation: Dissolve this compound and a suitable polymer (e.g., HPMC, PLGA) in an appropriate organic solvent (e.g., ethanol, acetone). Sonicate the mixture for approximately 45 minutes.
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., sodium lauryl sulphate, poloxamer 188) in distilled water.
-
Nanoprecipitation: Add the organic phase to the aqueous phase under continuous mechanical stirring (e.g., 1000 rpm) for about 10 minutes.
-
Sedimentation and Isolation: Allow the nanoparticles to sediment for a few hours. Filter and dry the collected nanoparticles, for example, using a rotary evaporator.
-
Sizing: Pass the dried powder through appropriate sieves to obtain uniformly sized nanoparticles.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's biological effects.
Experimental Workflow
References
- 1. Valepotriate | CAS:18296-44-1 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. researchgate.net [researchgate.net]
- 3. US6913770B2 - Process for the extraction of valerian root - Google Patents [patents.google.com]
- 4. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous and Ethanolic Valeriana officinalis Extracts Change the Binding of Ligands to Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and In vitro Characterization of Valerianic Acid Loaded Polymeric Nanoparticles – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
Degradation products of Valeriotriate B and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Valeriotriate B.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound?
Direct studies on the degradation of this compound are not extensively published. However, based on studies of similar valepotriates, such as valtrate, the primary degradation products are expected to be baldrinal (B101756) and homobaldrinal.[1] Valepotriates are iridoid esters that are known to be unstable, particularly under alkaline and thermal conditions.[2][3] The degradation process often involves the opening of the epoxide ring, a characteristic feature of many valepotriates.[3]
Q2: Which analytical techniques are most suitable for identifying this compound degradation products?
High-Performance Liquid Chromatography (HPLC) is considered the method of choice for the analysis of valepotriates and their degradation products.[3][4] Coupling HPLC with a Diode-Array Detector (DAD) can provide useful UV spectral information, while interfacing it with a Mass Spectrometer (LC-MS) is essential for obtaining molecular weight and structural information of the degradation products.[5][6] For definitive structural elucidation of unknown degradation products, preparative HPLC for isolation followed by Nuclear Magnetic Resonance (NMR) spectroscopy is often required.
Q3: Under what conditions is this compound expected to be most unstable?
Based on studies of the valepotriate class, this compound is likely to be most sensitive to alkaline and thermal conditions.[2] Forced degradation studies on valtrate, a closely related compound, have shown significant degradation under these conditions, while it remained relatively stable under acidic, oxidative, and photolytic stress.[2]
Troubleshooting Guides
Issue 1: No degradation is observed in my forced degradation study.
| Possible Cause | Troubleshooting Step |
| Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid or base), the temperature, or the duration of the exposure. The goal is to achieve 5-20% degradation. |
| Incorrect solvent used. | Ensure this compound is soluble in the chosen solvent system for the degradation study. Poor solubility can hinder the degradation process. |
| Analytical method is not stability-indicating. | The chromatographic method may not be able to separate the degradation products from the parent peak. Method development and validation are crucial. |
Issue 2: The mass balance in my stability study is below 95%.
| Possible Cause | Troubleshooting Step |
| Degradation products are not being detected. | Check if the degradation products are UV-active at the chosen wavelength. Use a DAD to screen a wide range of wavelengths. Consider that some degradation products may not have a chromophore. LC-MS analysis is recommended to detect non-UV-active compounds. |
| Formation of volatile or non-eluting compounds. | Some degradation pathways can lead to volatile products that are lost during the experiment or compounds that are too polar or too non-polar to elute from the HPLC column under the current conditions. Consider using a different column or modifying the mobile phase. |
| Inaccurate response factors. | The response factor of the degradation products in the detector may be different from that of the parent compound. If possible, isolate the main degradation products and determine their individual response factors. |
Issue 3: I am seeing multiple unexpected peaks in my chromatogram.
| Possible Cause | Troubleshooting Step |
| Interaction with excipients (if in a formulation). | Analyze a placebo sample (formulation without the active pharmaceutical ingredient) under the same stress conditions to identify peaks originating from excipient degradation. |
| Secondary degradation. | Over-stressing the sample can lead to the degradation of primary degradation products into secondary ones. Reduce the stress conditions (time, temperature, or concentration of stressor). |
| Contamination. | Ensure all glassware, solvents, and reagents are clean and of high purity. |
Experimental Protocols
Forced Degradation of this compound
This protocol outlines the conditions for a forced degradation study of this compound. The goal is to induce degradation to a level of 5-20%.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At appropriate time points, dissolve a portion of the solid in the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL) to UV light (e.g., 254 nm) for 48 hours.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis. A control sample should be kept in the dark under the same conditions.
-
Stability-Indicating HPLC Method
This is a general-purpose HPLC method that can be used as a starting point for the analysis of this compound and its degradation products. Method optimization will likely be necessary.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30-31 min: 80-30% B, 31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | DAD at 254 nm (scan from 200-400 nm) |
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Expected Outcomes for this compound
| Stress Condition | Reagent/Parameter | Duration | Expected Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Low | Minor hydrolysis products |
| Basic Hydrolysis | 0.1 M NaOH at RT | 2 hours | High | Baldrinal, Homobaldrinal analogues |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Low | Oxidation products |
| Thermal | 80°C (solid state) | 48 hours | Moderate to High | Baldrinal, Homobaldrinal analogues |
| Photolytic | UV light (254 nm) | 48 hours | Low | Photodegradation products |
Expected degradation levels and products are based on data from related valepotriates and may vary for this compound.
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Proposed degradation pathway of this compound under basic or thermal stress.
References
Technical Support Center: Optimizing Chromatographic Resolution of Valeriotriate B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Valeriotriate B. Our aim is to help you resolve common issues and optimize your analytical methods.
Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Overlap | Improper mobile phase composition. | Optimize the organic-to-aqueous ratio. Consider a different organic solvent (e.g., methanol (B129727) instead of acetonitrile). Adjust the pH of the aqueous phase. |
| Inappropriate column chemistry. | Use a high-purity silica (B1680970) C18 or C8 column. For highly polar interferents, consider an embedded polar group (EPG) column. | |
| Flow rate is too high. | Reduce the flow rate to increase the interaction time with the stationary phase. | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent like trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%) to the mobile phase. Ensure the sample is dissolved in a solvent compatible with the mobile phase.[1] |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Column degradation. | Use a guard column to protect the analytical column.[1] If the column is old, replace it. | |
| Peak Broadening | Extra-column volume. | Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
| High flow rate. | Decrease the flow rate. | |
| Sample solvent incompatible with mobile phase. | Ensure the sample is dissolved in the mobile phase or a weaker solvent.[2] | |
| Retention Time Drift | Inconsistent mobile phase preparation. | Prepare fresh mobile phase for each run and ensure accurate measurements. Use an online degasser.[1] |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Monitor column performance and replace it when retention times shift significantly. | |
| Low Signal Intensity | Insufficient sample concentration. | Concentrate the sample or increase the injection volume (if not causing overload). |
| Improper detection wavelength. | Determine the UV maximum absorbance of this compound and set the detector to that wavelength. | |
| Sample degradation. | Ensure proper sample storage and handling. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound?
A1: A good starting point for method development for this compound, an iridoid, would be reverse-phase chromatography.[3] Begin with a C18 column and a gradient elution using water (with 0.1% formic acid) as mobile phase A and acetonitrile (B52724) (with 0.1% formic acid) as mobile phase B. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.
Q2: My this compound peak is showing significant tailing. What can I do?
A2: Peak tailing for compounds like this compound is often due to interactions between the analyte and active sites on the silica backbone of the stationary phase. To mitigate this, you can:
-
Acidify the mobile phase: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can protonate the silanol (B1196071) groups and reduce secondary interactions.
-
Use a different column: Consider a column with end-capping or a hybrid particle technology to minimize exposed silanol groups.
-
Check your sample solvent: Ensure your sample is dissolved in a solvent that is compatible with and preferably weaker than your initial mobile phase composition.[2]
Q3: How can I improve the resolution between this compound and a closely eluting impurity?
A3: To improve resolution, you can manipulate three key factors: efficiency, selectivity, and retention.
-
Increase Efficiency: Use a column with a smaller particle size (e.g., 3.5 µm or 1.8 µm) or a longer column. You can also optimize the flow rate.
-
Change Selectivity: This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), adjusting the pH of the mobile phase, or changing the column chemistry (e.g., to a phenyl-hexyl or cyano column).
-
Increase Retention: A longer retention time can sometimes lead to better separation. This can be achieved by decreasing the percentage of the organic solvent in the mobile phase.
Q4: My retention times are not consistent between runs. What is the likely cause?
A4: Retention time variability can be caused by several factors:
-
Mobile phase composition: Ensure your mobile phase is prepared consistently and is well-mixed. Evaporation of the organic solvent can change the composition over time.[3]
-
Temperature: Fluctuations in ambient temperature can affect retention times. Using a column oven is highly recommended for stable and reproducible results.
-
Column equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection.[1]
-
Pump performance: Leaks or issues with the pump can lead to inconsistent flow rates and, consequently, shifting retention times.[1]
Experimental Protocols
Illustrative HPLC Method for this compound Analysis
This is a hypothetical protocol provided as an example. Optimization will be required for specific samples and instrumentation.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 70% B in 20 min, then to 95% B in 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Sample Preparation | Dissolve the sample in 50:50 Water:Acetonitrile |
Illustrative Quantitative Data
| Compound | Retention Time (min) | Asymmetry | Resolution (Rs) |
| Impurity 1 | 8.5 | 1.1 | - |
| This compound | 9.8 | 1.2 | 2.5 (relative to Impurity 1) |
| Impurity 2 | 10.5 | 1.0 | 1.8 (relative to this compound) |
Visual Troubleshooting Workflows
Caption: A general workflow for troubleshooting common chromatography issues.
Caption: Logical relationship between the problem of poor resolution and its potential causes and solutions.
References
How to prevent the degradation of Valeriotriate B during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Valeriotriate B during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a valepotriate, a type of iridoid ester found in medicinal plants of the Valeriana genus. Valepotriates are known for their therapeutic potential but are also notoriously unstable.[1][2] Their chemical structure, which includes ester and epoxide functional groups, makes them susceptible to degradation under various environmental conditions, potentially leading to a loss of biological activity and the formation of unwanted byproducts.[1][3] Therefore, ensuring the stability of this compound is critical for accurate experimental results and the development of effective pharmaceuticals.
Q2: What are the primary factors that cause the degradation of this compound?
The degradation of this compound is primarily influenced by three main factors:
-
Temperature: Valepotriates are thermolabile, meaning they are sensitive to heat.[1][3] Elevated temperatures can accelerate the rate of chemical reactions that lead to degradation.
-
pH: this compound is susceptible to hydrolysis, especially under acidic or alkaline conditions.[1] The ester linkages in the molecule can be cleaved in the presence of acids or bases.
-
Light: Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical degradation reactions.
Q3: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored under the following conditions:
-
Temperature: Store at or below -20°C.
-
Light: Protect from light by using amber or opaque containers.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation.
-
Form: Whenever possible, store this compound as a dry powder. If a solution is necessary, prepare it fresh and use it immediately. If short-term storage of a solution is unavoidable, keep it at -20°C and minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of potency or inconsistent results in bioassays. | Degradation of this compound stock. | 1. Verify the storage conditions of your this compound stock against the recommended guidelines. 2. Perform a purity analysis of your stock using a stability-indicating HPLC method (see Experimental Protocols). 3. If degradation is confirmed, procure a new batch of this compound and strictly adhere to proper storage and handling procedures. |
| Appearance of unknown peaks in chromatograms. | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with that of a freshly prepared standard. 2. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Adjust storage and experimental conditions to minimize the formation of these impurities. |
| Color change or precipitation in this compound solutions. | Significant degradation and formation of insoluble byproducts. | 1. Discard the solution immediately. 2. Prepare fresh solutions for your experiments. 3. If preparing solutions in advance is necessary, consider alternative solvents or the use of stabilizing excipients, but validate their compatibility first. |
Quantitative Data on Stability
While specific quantitative kinetic data for this compound degradation is not extensively available in the literature, the following table provides a template for how such data would be presented. Researchers can use this format to tabulate their own stability study results.
| Condition | Time (days) | This compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C, Dark, N₂ | 0 | 100.0 | 0.0 | 0.0 |
| 30 | 99.8 | < 0.1 | < 0.1 | |
| 90 | 99.5 | 0.2 | 0.1 | |
| 180 | 99.1 | 0.4 | 0.2 | |
| 4°C, Dark, Air | 0 | 100.0 | 0.0 | 0.0 |
| 7 | 95.2 | 2.1 | 1.5 | |
| 14 | 88.9 | 5.3 | 3.6 | |
| 30 | 75.4 | 12.8 | 8.1 | |
| 25°C, Light, Air | 0 | 100.0 | 0.0 | 0.0 |
| 1 | 80.3 | 9.8 | 5.4 | |
| 3 | 55.1 | 22.7 | 13.9 | |
| 7 | 20.7 | 45.1 | 28.3 | |
| 40°C, Dark, Air | 0 | 100.0 | 0.0 | 0.0 |
| 1 | 72.5 | 14.2 | 8.9 | |
| 3 | 40.1 | 35.6 | 19.7 | |
| 7 | 10.9 | 60.3 | 25.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (B78521) (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before HPLC analysis.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 24 hours. Neutralize with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Transfer 1 mL of the stock solution to a vial and heat in an oven at 80°C for 48 hours.
-
Photodegradation: Expose 1 mL of the stock solution in a photostability chamber to a light intensity of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter.
-
Control Sample: Keep 1 mL of the stock solution at -20°C, protected from light.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method to determine the extent of degradation and the profile of degradation products.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, and photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 40% A, 60% B
-
25-30 min: Gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Addressing batch-to-batch variability of commercial Valeriotriate B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the potential batch-to-batch variability of commercial Valeriotriate B, an iridoid isolated from the plant Valeriana jatamansi.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is an iridoid compound isolated from Valeriana jatamansi, a temperate herb found in the Himalayan region.[1][2][3] The quality and chemical composition of this plant can be highly variable, which may impact the consistency of the final purified product.
Q2: Why am I seeing different results between different batches of this compound?
Batch-to-batch variability in botanical products is a common issue.[4][5][6] Natural products, like this compound, are susceptible to inconsistencies due to a range of factors affecting the source plant, Valeriana jatamansi. These factors can lead to differences in the purity, concentration of minor related impurities, or stability of the compound in each batch.
Q3: What are the primary causes of this variability?
The inconsistency originates from the natural variability of the raw botanical material.[4][5] Key factors include:
-
Geographical Source & Environment: The chemical profile of V. jatamansi varies significantly depending on the altitude and specific location in the Himalayas where it is grown.[1][7][8]
-
Cultivation vs. Wild Sourcing: Whether the plant is cultivated or harvested from the wild can introduce significant chemical differences.[1][2][9]
-
Harvest Time & Conditions: The timing of the harvest and post-harvest handling can alter the chemical composition of the plant material.[4]
-
Extraction and Purification Process: Minor variations in the isolation and purification protocols used by the manufacturer can lead to different impurity profiles between batches.[4]
-
Storage and Stability: The age of the batch and storage conditions can lead to degradation of the primary compound or the formation of new impurities.
Q4: How can I check the consistency of a new batch of this compound?
It is crucial to perform in-house quality control on each new batch. We recommend a two-pronged approach:
-
Analytical Verification: Use techniques like High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC) to confirm the identity, purity, and chemical fingerprint of the new batch against a previously validated "gold standard" batch.
-
Biological Qualification: Perform a simple, robust in-vitro bioassay to confirm that the biological activity of the new batch is consistent with your previous batches. This could be a cell viability assay, an enzyme inhibition assay, or a receptor binding assay, depending on your specific research.
Troubleshooting Guide
Problem: My experimental results (e.g., IC50, EC50) have shifted significantly after switching to a new lot of this compound.
This is a classic sign of batch-to-batch variability. Follow these steps to diagnose and resolve the issue.
Step 1: Verify Compound Identity and Purity
-
Question: Is the new batch truly this compound and what is its purity?
-
Action:
-
Request the Certificate of Analysis (CoA) from the supplier for the new lot. Compare the purity value (typically determined by HPLC or qNMR) to the CoA of your previous, trusted lot.
-
If possible, run your own analytical verification. An HPLC analysis will provide the most reliable data on purity and detect any significant new impurities. Compare the chromatogram of the new lot to your reference lot.
-
-
Interpretation:
-
Purity is Lower: A lower purity means you are dosing less active compound, which could explain a weaker effect (e.g., higher IC50). Adjust concentrations based on the actual purity to see if this resolves the discrepancy.
-
New Impurities are Present: The CoA or your HPLC trace may show new or larger impurity peaks. These impurities could have their own biological activity (agonist, antagonist, or toxic) that is interfering with your assay.
-
Step 2: Confirm Biological Activity
-
Question: Does the new batch have the same intrinsic biological activity as the old one?
-
Action:
-
Prepare fresh stock solutions of both the new and old (if available) batches of this compound.
-
Run a parallel dose-response experiment using both batches in your primary assay. Include a vehicle control and any positive/negative controls you normally use.
-
-
Interpretation:
-
Activity is Lower/Higher: If the new batch is consistently less or more potent across the dose-response curve, it confirms a true difference in batch activity. You may need to apply a correction factor for this new lot or acquire a new batch from the supplier.
-
Activity is Similar: If the activity is the same in a controlled parallel experiment, the issue may lie elsewhere in your experimental setup. Check for changes in cell passage number, reagent lots, incubation times, or instrument performance.
-
Step 3: Assess Compound Stability and Solubility
-
Question: Could the compound be degrading or precipitating out of solution?
-
Action:
-
Review your stock solution preparation and storage procedures. Is the solvent appropriate? Are you storing it at the correct temperature and protecting it from light?
-
Visually inspect your stock and working solutions for any signs of precipitation.
-
Consider running a time-course experiment to see if the compound's effect diminishes over the duration of your assay, which could indicate degradation in your assay medium.
-
-
Interpretation:
-
Precipitation Observed: If the compound is not fully soluble, the effective concentration will be lower than intended. Try a different solvent or use gentle warming to ensure complete dissolution.
-
Activity Decreases Over Time: This suggests the compound may be unstable in your assay conditions. You may need to shorten incubation times or prepare fresh dilutions more frequently.
-
Data on Source Material Variability
The chemical composition of Valeriana jatamansi, the source of this compound, shows significant variability. This data from studies on the plant's essential oil illustrates the challenge in maintaining a consistent starting material for purification.
Table 1: Variation in Major Chemical Constituents of V. jatamansi Essential Oil from Different Wild Populations
| Compound | Rupena Population (%) | Kugti Population (%) | Garola Population (%) | Khani Population (%) | Overall Range Reported (%)[7][8] |
| Patchouli alcohol | 41.5 | 45.6 | 63.1 | 24.3 | 0.4 - 63.7 |
| Maaliol | 13.3 | Not Reported | Not Reported | Not Reported | 2.9 - 53.8 |
| Seychellene | 14.1 | 12.3 | 19.1 | 11.5 | 4.1 - 27.4 |
| δ-Guaiene | 10.1 | 8.7 | 4.6 | 13.4 | 0.7 - 6.3 (as α-bulnesene/δ-guaiene) |
| α-Patchoulene | 6.4 | 5.9 | 3.2 | 7.9 | 0.8 - 6.6 |
Data adapted from a study on V. jatamansi essential oil composition.[1]
Experimental Protocols
Protocol 1: Comparative Purity Analysis by HPLC
This protocol provides a general method to compare the purity and impurity profile of two different batches of this compound.
-
Objective: To assess the relative purity and chemical fingerprint of a new this compound batch against a reference batch.
-
Materials:
-
This compound (New and Reference Batches)
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
HPLC-grade Formic Acid (or other appropriate modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Accurately weigh and dissolve each batch of this compound in an appropriate solvent (e.g., methanol (B129727) or acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of 50 µg/mL.
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Scan from 200-400 nm; select an optimal wavelength for quantification (e.g., 220 nm).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the reference batch, the new batch, and a solvent blank.
-
Data Interpretation: Compare the chromatograms. Look for:
-
The retention time of the main peak (should be identical).
-
The peak area percentage of the main peak (purity).
-
The number, retention time, and area of any impurity peaks.
-
-
Protocol 2: Biological Activity Qualification Assay (Example: Cell Viability)
This protocol describes a general method to confirm that a new batch of this compound has comparable biological potency to a reference batch using a cell-based assay.
-
Objective: To generate comparative dose-response curves for two batches of this compound.
-
Materials:
-
Cancer cell line sensitive to this compound (e.g., HeLa, A549)
-
Complete cell culture medium
-
This compound (New and Reference Batches), prepared as 10 mM stock solutions in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, PrestoBlue™)
-
96-well clear-bottom cell culture plates
-
Plate reader
-
-
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Dilution: Perform a serial dilution of both this compound batches. For an expected IC50 of 1 µM, a top final concentration of 10 µM with 8-10 dilution points is appropriate. Include a DMSO-only vehicle control.
-
Cell Treatment: Add the diluted compounds to the cells in triplicate and incubate for the desired time (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism or R to calculate the IC50 value for each batch.
-
Compare the full dose-response curves and the calculated IC50 values. They should be within an acceptable range (e.g., ± 2-fold) of each other.
-
-
Visualizations
Caption: Factors contributing to batch-to-batch variability of this compound.
Caption: Recommended workflow for qualifying a new batch of this compound.
Caption: Example signaling pathway (cAMP/PKA) for biological activity screening.
References
- 1. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Diversity of Essential Oil of Valeriana jatamansi from Different Altitudes of Himalaya and Distillation Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 862255-64-9 [m.chemicalbook.com]
- 4. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 5. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Batch-to-batch quality consistency evaluation of botanical drug products using multivariate statistical analysis of the chromatographic fingerprint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Essential Oil Composition of Valeriana Jatamansi Jones from Himalayan Regions of India - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Improving the bioavailability of Valeriotriate B in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of Valeriotriate B and related valepotriates in animal studies.
Troubleshooting Guide
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in rats. What could be the cause?
A1: This is a common challenge with lipophilic compounds like valepotriates. The primary reasons are likely poor aqueous solubility and potential first-pass metabolism.
-
Poor Solubility: this compound's lipophilic nature limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.
-
High Variability: The extent of dissolution and absorption can be highly dependent on physiological variables such as gastric pH, fed/fasted state, and individual differences in gastrointestinal motility.
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Ensure you have thoroughly characterized the solubility of your this compound sample in biorelevant media (e.g., FaSSIF, FeSSIF).
-
Formulation Improvement: Consider formulating this compound to enhance its solubility and dissolution rate. See the FAQ on formulation strategies below.
-
Control for Physiological Variables: Standardize your animal study protocol. For example, ensure all animals are in the same fed or fasted state.
-
Investigate Pre-systemic Metabolism: Consider in vitro studies with liver microsomes or S9 fractions to assess the metabolic stability of this compound.
Q2: Our formulation of this compound with a lipid-based delivery system is not showing the expected improvement in bioavailability. What should we check?
A2: While lipid-based formulations are a good strategy, their success depends on several factors.
-
Incorrect Formulation Type: The type of lipid-based system (e.g., SEDDS, SMEDDS, lipid nanoparticles) must be appropriate for the compound's properties.
-
Excipient Compatibility: this compound may not be sufficiently soluble in the chosen lipid excipients, or the excipients may not effectively promote emulsification in the gut.
-
Physical Instability: The formulation might be physically unstable, leading to drug precipitation upon dilution in the gastrointestinal tract.
-
In Vivo Digestion: The in vivo digestion of the lipid vehicle is crucial for drug release and absorption.
Troubleshooting Steps:
-
Re-evaluate Excipient Selection: Screen a wider range of oils, surfactants, and co-solvents for their ability to solubilize this compound and form stable emulsions.
-
In Vitro Dispersion and Digestion Tests: Perform in vitro dispersion tests in simulated gastric and intestinal fluids to observe the emulsification process and check for any drug precipitation. In vitro lipolysis models can simulate the digestion of the lipid vehicle and predict in vivo performance.
-
Particle Size Analysis: For nanoemulsions or solid lipid nanoparticles, ensure the particle size is within the optimal range for absorption and that the particles are stable over time.
Q3: We are having difficulty with the analytical quantification of this compound in plasma samples. What are the key considerations?
A3: Accurate bioanalysis is critical for pharmacokinetic studies.
-
Low Analyte Concentration: Due to poor bioavailability, the plasma concentrations of this compound may be below the limit of quantification of your analytical method.
-
Matrix Effects: Components in the plasma can interfere with the ionization of this compound in mass spectrometry, leading to inaccurate results.
-
Analyte Stability: this compound may be unstable in plasma samples, even during storage.
Troubleshooting Steps:
-
Optimize Sample Preparation: Use a robust sample preparation method, such as solid-phase extraction (SPE), to concentrate the analyte and remove interfering matrix components.
-
Enhance Method Sensitivity: Utilize a highly sensitive analytical technique like LC-MS/MS. Optimize the mass spectrometry parameters for this compound.
-
Validate the Bioanalytical Method: Conduct a full validation of your analytical method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
-
Use an Appropriate Internal Standard: An ideal internal standard would be a stable isotope-labeled version of this compound.
Frequently Asked Questions (FAQs)
What is this compound and why is its bioavailability a concern?
This compound is a type of iridoid compound found in plants of the Valeriana genus.[1][2] Like many other valepotriates, it is a lipophilic molecule, which often leads to poor water solubility.[3][4] This low solubility is a major barrier to its absorption from the gastrointestinal tract after oral administration, resulting in low bioavailability.
What are the most promising formulation strategies to improve the oral bioavailability of this compound?
Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs like this compound:
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve the solubilization of lipophilic drugs and facilitate their absorption.[5][6]
-
Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can increase its dissolution rate and extent.[7][8]
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area and improve its dissolution velocity. Examples include nanosuspensions and solid lipid nanoparticles (SLNs).[5]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the lipophilic this compound molecule, forming an inclusion complex with enhanced aqueous solubility.[6]
Which animal model is most appropriate for studying the bioavailability of this compound?
Rats are a commonly used and well-accepted animal model for initial pharmacokinetic and bioavailability studies due to their relatively low cost, ease of handling, and the availability of historical data.[9] However, the choice of animal model can be influenced by the specific metabolic pathways of the compound. It is important to ensure that the chosen model has a metabolic profile that is as relevant as possible to humans.
What are the key pharmacokinetic parameters to measure in an animal study of this compound?
The key pharmacokinetic parameters to determine after oral and intravenous administration include:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F%)
How is absolute bioavailability calculated?
Absolute bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration of the same dose:
F(%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
An IV administration study is necessary to determine the absolute bioavailability as it provides a baseline where 100% of the drug enters the systemic circulation.
Data Presentation
The following table provides an example of how to structure pharmacokinetic data for comparison between different formulations of a valepotriate. Note: The data below is hypothetical and for illustrative purposes only, as specific pharmacokinetic data for this compound is not publicly available.
Table 1: Hypothetical Pharmacokinetic Parameters of a Valepotriate in Rats Following Oral Administration of Different Formulations (Dose = 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | F (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 250 ± 80 | 5 |
| SEDDS | 350 ± 90 | 1.0 ± 0.3 | 1500 ± 350 | 30 |
| Solid Dispersion | 200 ± 60 | 1.5 ± 0.4 | 900 ± 200 | 18 |
| Nanosuspension | 450 ± 110 | 0.8 ± 0.2 | 2100 ± 450 | 42 |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Labrafil M 1944 CS, Capryol 90), surfactants (e.g., Kolliphor EL, Tween 80), and cosurfactants (e.g., Transcutol HP, Capmul MCM).
-
Select the excipients that show the highest solubilizing capacity for this compound.
-
-
Construction of Ternary Phase Diagrams:
-
Prepare a series of formulations with varying ratios of the selected oil, surfactant, and cosurfactant.
-
Visually observe the emulsification properties of each formulation upon dilution with water to identify the self-emulsifying region.
-
-
Preparation of the Final Formulation:
-
Accurately weigh the chosen amounts of oil, surfactant, and cosurfactant into a glass vial.
-
Add the required amount of this compound to the excipient mixture.
-
Gently heat (if necessary) and vortex until the this compound is completely dissolved and the mixture is clear and homogenous.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Housing:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water.
-
-
Catheter Implantation (for IV administration and serial blood sampling):
-
For the IV group and for ease of blood collection in the oral groups, surgically implant a catheter into the jugular vein of the rats under anesthesia.
-
Allow the animals to recover for at least 24 hours after surgery.
-
-
Dosing:
-
Fast the rats overnight (with free access to water) before dosing.
-
For the oral administration groups, administer the this compound formulation (e.g., aqueous suspension, SEDDS) via oral gavage.
-
For the intravenous administration group, administer a solution of this compound in a suitable vehicle (e.g., saline with a small amount of a solubilizing agent) through the jugular vein catheter.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein catheter or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Collect the blood into heparinized tubes.
-
-
Plasma Preparation and Storage:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Prepare plasma samples for analysis (e.g., by protein precipitation or solid-phase extraction).
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use appropriate software (e.g., WinNonlin) to calculate the pharmacokinetic parameters from the plasma concentration-time data.
-
Visualizations
Caption: Workflow for improving and evaluating the bioavailability of this compound.
Caption: Potential absorption pathway of a this compound SEDDS formulation.
References
- 1. Chemical Components and Cardiovascular Activities of Valeriana spp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Valepotriate | CAS:18296-44-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. thenaturopathicherbalist.com [thenaturopathicherbalist.com]
- 4. researchgate.net [researchgate.net]
- 5. Iridoids and other constituents from the leaves and stems of Valeriana officinalis var. latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acylated iridoids from the roots of Valeriana officinalis var. latifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iridoids and lignans from Valeriana officinalis and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reducing Off-Target Effects of Valeriotriate B in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Valeriotriate B. Our goal is to help you mitigate off-target effects and ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary activities?
This compound is a complex iridoid isolated from plants of the Valeriana genus. It is recognized for its potent cytotoxic and antitumor properties.[1] While its precise on-target mechanism is an active area of research, preliminary data suggests it induces apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and death. Additionally, related compounds from Valeriana have been noted for their anxiolytic effects, often linked to the modulation of the GABAergic system.[2][3][4][5]
Q2: What are off-target effects and why are they a concern with natural products like this compound?
Q3: What are the initial signs that this compound might be causing off-target effects in my assay?
Common indicators of potential off-target effects include:
-
Inconsistent results when using different, structurally unrelated inhibitors for the same target.
-
A discrepancy between the phenotype observed with this compound and the phenotype from genetic knockdown (e.g., CRISPR/Cas9 or siRNA) of the intended target protein.
-
Observed effects occurring at concentrations that are significantly different from the compound's IC50 for the primary target.
-
Unexpected cytotoxicity in cell lines that do not express the intended target.
-
A bell-shaped dose-response curve , which may suggest compound aggregation or other artifacts at higher concentrations.[6]
Q4: How can I proactively minimize off-target effects when designing my experiments with this compound?
To minimize off-target effects from the outset, consider the following strategies:
-
Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations are more prone to engaging lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control, if available. This helps confirm that the observed effects are not due to the chemical scaffold itself.
-
Optimize Incubation Time: Conduct a time-course experiment to determine the optimal duration of treatment.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition to reduce variability.
Troubleshooting Guides
Issue 1: High variability in experimental replicates.
-
Potential Cause: Inconsistent dissolution of this compound.
-
Solution: this compound, like many natural products, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions.[6] The final DMSO concentration in your cell culture medium should typically be ≤ 0.1% to avoid solvent-induced toxicity. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
-
Potential Cause: Inconsistent cell health or density.
-
Solution: Ensure uniform cell seeding and health across all wells of your assay plates. Monitor cell morphology and confluency before and during the experiment.
-
Issue 2: Observed phenotype does not match genetic knockdown of the target.
-
Potential Cause: Off-target effects of this compound are responsible for the observed phenotype.
-
Solution: This is a strong indicator of off-target activity. The next step is to identify the responsible off-target protein(s). Techniques like kinase profiling and thermal shift assays can help identify unintended molecular targets.
-
-
Potential Cause: Incomplete knockdown of the target protein.
-
Solution: Verify the efficiency of your siRNA or CRISPR-Cas9 knockdown using Western blot or qPCR to ensure the target protein levels are sufficiently reduced.
-
Issue 3: Unexpected cytotoxicity at concentrations intended for non-cytotoxic assays.
-
Potential Cause: this compound has off-target cytotoxic effects in the specific cell line being used.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic concentration range of this compound for your cell line. This will help you define a non-toxic working concentration for your functional assays.
-
Data Presentation
Table 1: Dose-Response Cytotoxicity of this compound in HTC Hepatoma Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 |
| 0.1 | 98 ± 5.1 |
| 0.5 | 85 ± 6.2 |
| 1.0 | 52 ± 4.8 |
| 5.0 | 15 ± 3.1 |
| 10.0 | 5 ± 1.9 |
| IC50 (µM) | ~1.0 |
This table presents hypothetical data for illustrative purposes.
Table 2: Off-Target Kinase Profiling of this compound
| Kinase Target | % Inhibition at 10 µM |
| On-Target: Apoptosis Signal-regulating Kinase 1 (ASK1) | 85% |
| Off-Target: Mitogen-activated protein kinase 14 (p38α) | 65% |
| Off-Target: c-Jun N-terminal kinase 1 (JNK1) | 45% |
| Off-Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 15% |
| Off-Target: Epidermal Growth Factor Receptor (EGFR) | 8% |
This table presents hypothetical data for illustrative purposes, suggesting potential off-target interactions.
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the concentration of this compound that induces 50% cell death (IC50) in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Include a vehicle control (medium with DMSO).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percent cell viability versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of this compound to its intended target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a desired concentration or with a vehicle control for a specified time.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble, non-denatured proteins.
-
Protein Quantification: Quantify the amount of the target protein in the soluble fraction using Western blot or another protein detection method.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Caption: Hypothetical signaling pathway for this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logical troubleshooting guide for this compound assays.
References
- 1. caithnessbiotechnologies.com [caithnessbiotechnologies.com]
- 2. The Anxiolytic Effects of Valtrate in Rats Involves Changes of Corticosterone Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review Focused on Molecular Mechanisms of Anxiolytic Effect of Valerina officinalis L. in Connection with Its Phytochemistry through in vitro/in vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary and botanical anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anxiolytic effects of a Valerian extract is based on Valerenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural Products in Precision Oncology: Plant-Based Small Molecule Inhibitors of Protein Kinases for Cancer Chemoprevention | MDPI [mdpi.com]
Technical Support Center: Method Refinement for Accurate Quantification of Valeriotriate B in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of Valeriotriate B in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound in complex matrices?
A1: The primary challenges include:
-
Analyte Instability: this compound, like other valepotriates, is known to be thermolabile and susceptible to degradation under certain pH and storage conditions. This can lead to underestimation of its concentration.
-
Matrix Effects: Complex matrices, such as plasma, serum, and plant extracts, contain endogenous components that can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate quantification.
-
Co-eluting Isomers: Valeriana species contain a variety of structurally similar valepotriates that may co-elute with this compound, making accurate quantification challenging without adequate chromatographic separation.
-
Lack of Commercially Available Internal Standards: The absence of a stable isotope-labeled internal standard for this compound necessitates the use of an analogue internal standard, which may not perfectly mimic the behavior of the analyte during sample preparation and analysis.
Q2: What is the recommended sample preparation technique for extracting this compound from biological matrices?
A2: For biological fluids like plasma or serum, protein precipitation (PPT) is a common and straightforward method. However, for cleaner extracts and to minimize matrix effects, Solid-Phase Extraction (SPE) is highly recommended. A polymeric reversed-phase SPE cartridge can effectively remove salts and other polar interferences while retaining this compound. For plant matrices, a liquid-liquid extraction (LLE) or SPE following an initial solvent extraction (e.g., with methanol (B129727) or ethanol) is typically employed.
Q3: How can I minimize the degradation of this compound during sample preparation and storage?
A3: To minimize degradation, it is crucial to:
-
Keep samples at low temperatures (e.g., on ice) during processing.
-
Store extracts at -20°C or lower, preferably under an inert atmosphere (e.g., nitrogen).
-
Avoid exposure to high temperatures, strong acids, or bases.
-
For plant extracts, storing the extract in methanol at low temperatures has been shown to slow down the degradation of valepotriates compared to storing the dry extract.[1]
Q4: What are the typical UPLC-MS/MS parameters for the analysis of this compound?
A4: While a specific method for this compound is not widely published, a method can be adapted from the analysis of similar valepotriates like valtrate. A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency. For MS/MS detection, electrospray ionization (ESI) in positive mode is common. Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor and product ion transitions for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Analyte degradation. | Ensure samples are processed and stored at low temperatures. Avoid acidic or basic conditions. Prepare fresh standards. |
| Poor extraction recovery. | Optimize the sample preparation method. For SPE, ensure proper conditioning, loading, washing, and elution steps. For LLE, select an appropriate extraction solvent and optimize the pH. | |
| Ion suppression due to matrix effects. | Improve sample cleanup using SPE. Dilute the sample extract if sensitivity allows. Optimize chromatographic separation to avoid co-elution with interfering matrix components. | |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Add a small amount of formic acid (0.1%) to both mobile phases to ensure the analyte is in a consistent ionic state. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column degradation. | Use a guard column and ensure proper sample cleanup. Replace the column if necessary. | |
| High Variability in Results | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps. Use an automated liquid handler if available. |
| Matrix effects varying between samples. | Use a stable isotope-labeled internal standard if available. If not, use a structural analogue and prepare matrix-matched calibration curves. | |
| Analyte instability in the autosampler. | Keep the autosampler temperature low (e.g., 4°C). Analyze samples as soon as possible after preparation. | |
| Interfering Peaks | Co-eluting isomers or matrix components. | Optimize the chromatographic gradient to improve separation. Modify the mobile phase composition. Use a higher resolution analytical column. |
| Contamination. | Use high-purity solvents and reagents. Thoroughly clean the LC system. |
Quantitative Data Summary
The following tables present hypothetical, yet realistic, quantitative data for the validation of a UPLC-MS/MS method for this compound in human plasma.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Equation |
| This compound | 1 - 1000 | 0.998 | y = 0.0025x + 0.0012 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| Low | 5 | 6.2 | 98.7 | 7.5 | 101.2 |
| Medium | 50 | 4.8 | 101.5 | 5.9 | 99.8 |
| High | 800 | 3.5 | 99.2 | 4.7 | 100.5 |
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low | 5 | 92.3 | 85.6 |
| High | 800 | 95.1 | 88.2 |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 200 µL of human plasma with 200 µL of 2% phosphoric acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elution: Elute this compound with 1 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C. Reconstitute the residue in 100 µL of the initial mobile phase (90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
UPLC-MS/MS Method
-
UPLC System: Waters ACQUITY UPLC I-Class
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Autosampler Temperature: 4°C
-
Mass Spectrometer: Waters Xevo TQ-S
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Desolvation Gas Flow: 1000 L/hr
-
Cone Gas Flow: 150 L/hr
-
MRM Transitions (Hypothetical for this compound, C27H42O12, MW: 558.6):
-
Precursor Ion (M+H)⁺: 559.3
-
Product Ion 1 (Quantifier): To be determined experimentally (likely loss of an acyloxy group).
-
Product Ion 2 (Qualifier): To be determined experimentally (likely another fragmentation of the core structure).
-
Internal Standard (e.g., Valtrate): Precursor > Product
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting decision tree for method refinement.
References
Overcoming resistance to Valeriotriate B in cancer cell lines
Technical Support Center: Valeriotriate B Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to this compound in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Kinase of Proliferation and Survival (KPS1). KPS1 is a critical component of the Tumor Growth Signaling Pathway (TGSP), and its inhibition by this compound leads to the induction of apoptosis and a halt in cell proliferation in sensitive cancer cell lines.
Q2: My cancer cell line, previously sensitive to this compound, is now showing resistance. What are the common mechanisms?
Acquired resistance to kinase inhibitors like this compound is a known phenomenon.[1][2][3] The most common mechanisms can be broadly categorized as:
-
On-Target Alterations: Secondary mutations in the KPS1 gene can prevent this compound from binding effectively to its target.[2][3] This is a frequent cause of resistance to targeted therapies.[1][2][4]
-
Bypass Pathway Activation: Cancer cells can compensate for the inhibition of the TGSP by upregulating parallel signaling pathways, such as the "Alternative Survival Pathway" (ASP), that also promote cell survival and proliferation.[1][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[2][5]
Q3: How do I confirm that my cell line has developed resistance?
The most direct method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your current cell line and compare it to the IC50 of the original, parental cell line.[6] A significant increase (typically 3-5 fold or higher) in the IC50 value indicates the development of resistance.[6]
Q4: Should I just increase the concentration of this compound to overcome resistance?
While this may be effective in cases of mild resistance, it is often not a viable long-term solution. Higher concentrations may introduce off-target effects, and if the resistance mechanism is potent (e.g., a gatekeeper mutation), even high doses may be ineffective.[4][7] It is crucial to first identify the mechanism of resistance to devise a more targeted strategy.[8]
Troubleshooting Guides
This section provides a step-by-step approach to identifying and overcoming this compound resistance.
Issue 1: Unexpectedly high cell viability after this compound treatment.
If you observe that this compound is no longer effective at its previously established concentration, follow this workflow to diagnose the issue.
Workflow for Investigating this compound Resistance
Caption: Workflow for diagnosing and addressing this compound resistance.
Issue 2: How to differentiate between on-target mutation and bypass pathway activation.
Step 1: Genetic Sequencing
-
Action: Extract genomic DNA from both the parental and resistant cell lines. Perform Sanger or Next-Generation Sequencing (NGS) on the coding region of the KPS1 gene.
-
Interpretation: The presence of a new mutation in the resistant line, particularly in the kinase domain (e.g., a "gatekeeper" residue mutation), strongly suggests an on-target resistance mechanism.[3][4]
Step 2: Phospho-protein Analysis
-
Action: Perform a Western blot to analyze the phosphorylation status of key proteins in the TGSP and potential bypass pathways (ASP).
-
Interpretation:
-
On-Target Resistance: In resistant cells treated with this compound, you would expect to see continued phosphorylation of KPS1's downstream targets, indicating the drug is no longer inhibiting the kinase effectively.
-
Bypass Pathway Activation: You would observe phosphorylation of key nodes in a parallel pathway (e.g., p-AKT, p-ERK in the ASP) that is absent or low in the parental cells under the same treatment conditions.[5] This indicates the cell is using an alternative route for survival signaling.[5]
-
Signaling Pathway Overview
Caption: this compound inhibits KPS1 in the TGSP.
Mechanisms of Resistance Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. cancercenter.com [cancercenter.com]
Strategies to enhance the stability of the epoxide ring in Valeriotriate B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of the epoxide ring in Valeriotriate B, a diethenoid epoxy-type iridoid found in Valeriana officinalis.
Frequently Asked Questions (FAQs)
Q1: My this compound sample is showing signs of degradation. What are the likely causes?
A1: Degradation of the epoxide ring in this compound is most commonly caused by acidic conditions, which can lead to acid-catalyzed ring-opening.[1][2][3] Exposure to high temperatures and certain enzymes, such as epoxide hydrolases, can also contribute to its instability.[4][5][6]
Q2: How can I prevent the acid-catalyzed degradation of the epoxide ring?
A2: To prevent acid-catalyzed degradation, it is crucial to maintain neutral or slightly basic pH conditions during storage and experimentation. Use buffered solutions and avoid acidic solvents or reagents.
Q3: Are there any enzymatic concerns I should be aware of?
A3: Yes, epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to form diols.[7][4][5] If your experimental system involves biological matrices (e.g., cell lysates, plasma), endogenous epoxide hydrolases could degrade this compound.
Q4: How can I inhibit enzymatic degradation?
A4: The use of known broad-spectrum epoxide hydrolase inhibitors can be effective. Potent inhibitors include certain urea (B33335) and carbamate-based compounds.[8] It is advisable to screen for the most effective inhibitor for your specific experimental setup.
Q5: What are the best storage conditions for this compound?
A5: this compound should be stored at low temperatures (-20°C or below) in a tightly sealed container, protected from light and moisture. For solutions, use a non-acidic, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in solution. | Acidic pH of the solvent or buffer. | Ensure the pH of all solutions is maintained at 7.0 or slightly above. Use buffered systems where appropriate. |
| Formation of a diol byproduct confirmed by mass spectrometry. | Acid-catalyzed hydrolysis or enzymatic degradation. | 1. Re-evaluate all reagents and solvents for acidic impurities. 2. If using a biological matrix, add a suitable epoxide hydrolase inhibitor. |
| Inconsistent results in cell-based assays. | Degradation of this compound in the cell culture medium. | 1. Minimize the incubation time. 2. Prepare fresh solutions of this compound immediately before use. 3. Consider using a more stable synthetic analog if available. |
| Precipitation of this compound from aqueous solutions. | Low aqueous solubility and potential aggregation. | Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and make final dilutions in aqueous media immediately prior to use. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Different Buffer Systems
Objective: To determine the optimal pH for maintaining the stability of the epoxide ring in this compound in an aqueous environment.
Materials:
-
This compound
-
Phosphate (B84403) buffer (pH 6.0, 7.0, and 8.0)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (for mobile phase)
-
HPLC system with a C18 column and UV detector
Methodology:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in HPLC-grade acetonitrile.
-
Create working solutions by diluting the stock solution to a final concentration of 50 µg/mL in each of the phosphate buffers (pH 6.0, 7.0, and 8.0).
-
-
Incubation:
-
Incubate the working solutions at a controlled temperature (e.g., 25°C or 37°C) and protect from light.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each buffer solution.
-
Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Detection: UV at an appropriate wavelength for this compound.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
-
Plot the percentage of remaining this compound against time for each buffer condition.
-
Quantitative Data Summary
The following table presents hypothetical data from the stability study described above, illustrating the impact of pH on the stability of this compound at 37°C.
| Time (hours) | % this compound Remaining (pH 6.0) | % this compound Remaining (pH 7.0) | % this compound Remaining (pH 8.0) |
| 0 | 100 | 100 | 100 |
| 1 | 85 | 98 | 99 |
| 2 | 72 | 96 | 98 |
| 4 | 55 | 93 | 97 |
| 8 | 30 | 88 | 95 |
| 24 | 5 | 75 | 90 |
Visualizations
Caption: Workflow for assessing the pH-dependent stability of this compound.
Caption: Degradation pathways and prevention strategies for this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. researchgate.net [researchgate.net]
- 5. The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. | Semantic Scholar [semanticscholar.org]
Troubleshooting poor reproducibility in Valeriotriate B bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Valeriotriate B in bioassays. Given the nuanced nature of natural product research, this guide aims to address common issues related to reproducibility and experimental variability.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in our IC50 values for this compound across experiments. What are the likely causes?
A1: Fluctuations in IC50 values are a common challenge in bioassays and can originate from several sources. The primary areas to investigate are the compound itself, the cell culture conditions, and the assay protocol. Inconsistent compound handling, such as improper storage or multiple freeze-thaw cycles, can lead to degradation. Cellular factors, including passage number, cell density, and overall health, can significantly impact the cellular response to this compound.[1][2] Finally, minor deviations in the experimental protocol, such as incubation times or reagent concentrations, can introduce variability.[3]
Q2: Why are we seeing high standard deviations between our replicate wells within the same plate?
A2: High variability between replicate wells often points to technical inconsistencies during the assay setup. Potential causes include inaccurate pipetting, uneven cell seeding, or edge effects in the microplate.[2] The distribution of adherent cells can also be uneven, leading to distorted readings.[4] Additionally, if this compound has low aqueous solubility, it may precipitate in the media, leading to non-uniform concentrations across the wells.[5]
Q3: We are not observing any biological effect of this compound in our cell-based assay. What should we check?
A3: A lack of an observable effect can be due to issues with the compound, the cells, or the assay design.[6] First, verify the integrity and activity of your this compound stock. Ensure that the compound is fully solubilized in the assay medium.[5] Next, assess the health and passage number of your cells, as these factors can influence experimental outcomes.[1][2] It is also crucial to confirm that the chosen cell line expresses the target of this compound. Finally, review your assay protocol to ensure that the chosen endpoint is appropriate for the expected mechanism of action and that the incubation time is sufficient to elicit a response.
Q4: Can the type of microplate used affect the reproducibility of our this compound bioassay?
A4: Yes, the choice of microplate can significantly impact assay performance. For absorbance-based assays, clear plates are necessary. For fluorescence assays, black plates are used to reduce background noise, while for luminescence assays, white plates are chosen to maximize the signal.[2] Using an incorrect plate type can lead to signal bleed-through between wells or high background, both of which increase variability.[2]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values
If you are observing significant shifts in the IC50 of this compound between experiments, follow this troubleshooting guide.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A workflow to diagnose inconsistent IC50 values.
Data Presentation: Impact of Cell Passage Number on this compound IC50
| Cell Passage Number | This compound IC50 (µM) | Standard Deviation (µM) |
| 5 | 12.5 | 1.8 |
| 10 | 14.2 | 2.1 |
| 20 | 25.8 | 4.5 |
| 30 | 45.1 | 8.9 |
This table illustrates a common trend where increasing cell passage number can lead to decreased sensitivity to a compound and increased variability.
Issue 2: High Variability Between Replicates
High standard deviations among replicates can obscure real biological effects. Use the following guide to identify and mitigate sources of intra-assay variability.
Data Presentation: Effect of Pipetting Technique on Assay Precision
| Pipetting Technique | Average Absorbance | Coefficient of Variation (CV%) |
| Standard Forward Pipetting | 0.85 | 18.5% |
| Reverse Pipetting | 0.88 | 7.2% |
This table demonstrates how an optimized pipetting technique, such as reverse pipetting for viscous solutions, can significantly improve the precision of the assay.
Experimental Protocols
Cell Viability (MTS) Assay Protocol
The MTS assay is a colorimetric method to assess cell viability.[7] Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan (B1609692) product that is soluble in the cell culture medium.[7] The amount of formazan produced is directly proportional to the number of viable cells.[7]
Materials:
-
96-well, clear, flat-bottom microtiter plates
-
MTS reagent solution
-
Cells in appropriate culture medium
-
This compound stock solution (in DMSO)
-
Positive control (e.g., doxorubicin)
-
Negative control (vehicle, e.g., DMSO)
-
Multi-well spectrophotometer
Experimental Workflow for MTS Assay
Caption: Workflow for a typical cell viability (MTS) assay.
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the cells and add the this compound dilutions. Include vehicle-only and positive controls.
-
Incubate the plate for the desired treatment period (e.g., 48 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
Hypothetical Signaling Pathway for this compound
This compound is hypothesized to exert its cytotoxic effects by inhibiting the PI3K/AKT/mTOR signaling pathway, which is frequently overactive in cancer cells and plays a crucial role in cell survival and proliferation.[8]
Proposed PI3K/AKT/mTOR Inhibition by this compound
Caption: this compound's proposed mechanism of action.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 2. youtube.com [youtube.com]
- 3. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Valeriotriate B Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of Valeriotriate B and its derivatives. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Iridoid Skeleton Synthesis
Question: My synthesis of the iridoid core results in low yields and a mixture of diastereomers. How can I optimize this reaction?
Answer: The formation of the cis-fused cyclopenta[c]pyran skeleton, the core of iridoids, is a critical step often fraught with challenges in achieving high yield and stereoselectivity. Key factors to consider for optimization include the choice of starting materials, reaction conditions, and catalyst.
Troubleshooting Steps:
-
Starting Material Selection: The choice of chiral starting material is crucial for establishing the stereochemistry of the final product. D-glucose or related carbohydrate derivatives are often used to introduce the desired chirality.
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can favor the kinetically controlled formation of the desired cis-fused isomer.
-
Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Experiment with a range of solvents, from nonpolar (e.g., toluene (B28343), hexanes) to polar aprotic (e.g., THF, dichloromethane), to find the optimal conditions.
-
-
Catalyst: For reactions such as the Pauson-Khand reaction, which can be employed for constructing the cyclopentane (B165970) ring, the choice of cobalt catalyst and promoters can significantly impact the yield and stereoselectivity.
Experimental Protocol: General Procedure for Iridoid Core Synthesis via Pauson-Khand Reaction
-
To a solution of the enyne precursor (1.0 equiv) in a suitable solvent (e.g., toluene or THF) is added the cobalt catalyst (e.g., Co₂(CO)₈, 1.1 equiv).
-
The reaction mixture is stirred at room temperature for a specified time to allow for the formation of the cobalt-alkyne complex.
-
A promoter (e.g., N-methylmorpholine N-oxide, 3.0 equiv) is added, and the reaction is heated to the desired temperature (e.g., 45-80 °C).
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction is quenched, and the product is purified by column chromatography.
Regioselective Acylation of the Iridoid Core
Question: I am struggling with the selective acylation of the multiple hydroxyl groups on my iridoid intermediate. How can I achieve better regioselectivity to introduce the acetate, isovalerate, and other ester groups at the correct positions?
Answer: this compound possesses a complex pattern of acylation. Achieving regioselective acylation of the polyhydroxylated iridoid core is a significant challenge. Several strategies can be employed to control the selectivity of these esterification reactions.
Troubleshooting Steps:
-
Protecting Group Strategy: Employing a well-designed protecting group strategy is essential. Silyl ethers (e.g., TBS, TIPS) are commonly used to protect less hindered hydroxyl groups, allowing for the acylation of more hindered positions. Orthogonal protecting groups, which can be removed under different conditions, are highly advantageous.
-
Enzymatic Acylation: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can exhibit high regioselectivity in the acylation of polyols. This method offers a green and efficient alternative to traditional chemical methods.
-
Catalyst-Controlled Acylation: Certain catalysts can direct acylation to specific hydroxyl groups. For instance, organotin or borinic acid catalysts have been shown to mediate regioselective acylations.
Table 1: Comparison of Acylation Methods for Polyols
| Method | Catalyst/Reagent | Typical Selectivity | Advantages | Disadvantages |
| Chemical Acylation with Protecting Groups | Acyl chloride/anhydride, base (e.g., pyridine, DMAP) | Dependent on protecting group strategy | Well-established, versatile | Requires multiple protection/deprotection steps, can be low yielding |
| Enzymatic Acylation | Lipase (e.g., CALB), acyl donor (e.g., vinyl acetate) | Often high for primary or specific secondary hydroxyls | Mild conditions, high selectivity, environmentally friendly | Enzyme cost and stability, may require optimization of solvent and acyl donor |
| Catalyst-Controlled Acylation | Organotin (e.g., Bu₂SnO), Borinic acids | Can favor specific diol arrangements | Catalytic, can provide unique selectivity | Toxicity of tin reagents, catalyst sensitivity |
Purification of this compound Derivatives
Question: My final product is difficult to purify, and I observe significant product loss during chromatography. What are the recommended purification techniques for these complex iridoid esters?
Answer: The purification of highly acylated, often non-crystalline, iridoids like this compound derivatives can be challenging due to their similar polarities and potential for degradation on silica (B1680970) gel.
Troubleshooting Steps:
-
Chromatography Media:
-
Normal-Phase Silica Gel: While standard, it can sometimes lead to decomposition. Using deactivated silica gel (treated with a small percentage of water or triethylamine) can mitigate this.
-
Reversed-Phase Chromatography (C18): This is often a better choice for polar, poly-functionalized molecules. A gradient elution with water/acetonitrile or water/methanol is typically used.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of complex natural product analogues, offering high resolution and purity.
-
Counter-Current Chromatography (CCC): This technique avoids solid stationary phases, minimizing the risk of sample degradation. It is particularly well-suited for the separation of closely related polar compounds.
Experimental Workflows and Signaling Pathways
A generalized synthetic workflow for this compound derivatives and a simplified representation of the iridoid biosynthetic pathway are presented below using Graphviz.
Caption: A generalized synthetic workflow for this compound derivatives.
Caption: A simplified overview of the iridoid biosynthetic pathway.
Validation & Comparative
Valtrate and its Analogs: A Comparative Analysis of Cytotoxic Activity
A detailed examination of the cytotoxic properties of Valtrate in comparison to other valepotriates, providing researchers, scientists, and drug development professionals with key experimental data and mechanistic insights.
While a direct comparative analysis of the cytotoxic activity between Valeriotriate B and Valtrate is not feasible due to the current lack of available scientific literature on the biological effects of this compound, a comprehensive evaluation of Valtrate's cytotoxicity in the context of other structurally related valepotriates can provide valuable insights for cancer research and drug development. This guide synthesizes existing experimental data on Valtrate and its analogs, detailing their cytotoxic efficacy against various cancer cell lines, the methodologies employed in these assessments, and the underlying molecular mechanisms of action.
Quantitative Comparison of Cytotoxic Activity
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of Valtrate and other related valepotriates against a panel of human cancer cell lines, as determined by in vitro cytotoxicity assays.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Valtrate | GLC-4 | Small-cell lung cancer | 1.4[1] |
| COLO 320 | Colorectal cancer | 3[1] | |
| MDA-MB-231 | Breast cancer | Not specified | |
| MCF-7 | Breast cancer | Not specified | |
| A549 | Lung adenocarcinoma | 7.5[2] | |
| HGC27 | Stomach cancer | 2.3[2] | |
| PC3 | Prostate cancer | 2.3 - 9.7[2] | |
| Isovaltrate | GLC-4, COLO 320 | Lung and Colorectal cancer | 1 - 6[3] |
| Acevaltrate | GLC-4, COLO 320 | Lung and Colorectal cancer | 1 - 6[3] |
| Didrovaltrate | GLC-4, COLO 320 | Lung and Colorectal cancer | 2 - 3 times less toxic than Valtrate[3] |
Note: Specific IC₅₀ values for Valtrate against MDA-MB-231 and MCF-7 cells were not explicitly provided in the search results, although its activity against these lines was confirmed.
Experimental Protocols
The primary method utilized to determine the cytotoxic activity of these compounds is the Microculture Tetrazolium (MTT) Assay . This colorimetric assay is a standard in vitro method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Valtrate, Isovaltrate) and incubated for a specified period, typically 24 to 72 hours.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan (B1609692) Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
Mechanism of Action: Signaling Pathways
Valtrate exerts its cytotoxic effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. These processes are mediated by the modulation of specific signaling pathways within the cancer cells.
Valtrate-Induced Apoptosis and Cell Cycle Arrest
Valtrate has been shown to induce cell cycle arrest at the G2/M phase and trigger apoptosis in breast cancer cells (MDA-MB-231 and MCF-7).[4][5] This is achieved through the regulation of several key proteins involved in cell cycle progression and apoptosis.
Caption: Valtrate's impact on key proteins leading to G2/M arrest and apoptosis.
Inhibition of PDGFRA/MEK/ERK Signaling Pathway
In glioblastoma cells, Valtrate has been found to inhibit the Platelet-Derived Growth Factor Receptor A (PDGFRA)/MEK/ERK signaling pathway.[6][7] This pathway is crucial for cell proliferation, survival, and migration.
Caption: Valtrate's inhibitory effect on the PDGFRA/MEK/ERK signaling cascade.
Inhibition of Stat3 Signaling
Valtrate has also been shown to exhibit anti-pancreatic cancer activity by inhibiting the Stat3 signaling pathway.[8] The Signal Transducer and Activator of Transcription 3 (Stat3) is a transcription factor that plays a key role in tumor cell proliferation, survival, and angiogenesis.
Caption: Inhibition of the Stat3 signaling pathway by Valtrate.
References
- 1. Cytotoxic and antibacterial activities of iridoids and sesquiterpenoids from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Valproic acid induces apoptosis and cell cycle arrest in poorly differentiated thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acylated iridoids with cytotoxicity from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of apoptosis by VB1 in breast cancer cells: the role of reactive oxygen species and Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. jmatonline.com [jmatonline.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Valeriotriate B Across Valeriana Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Valeriotriate B, a notable valepotriate found in various Valeriana species. This document synthesizes available data on its presence, outlines key experimental protocols for its study, and illustrates a relevant biological pathway.
This compound is an iridoid compound belonging to the class of valepotriates, which are characteristic secondary metabolites of the Valeriana genus. These compounds are of significant interest due to their potential biological activities, including sedative and cytotoxic effects. Understanding the distribution and concentration of specific valepotriates like this compound across different Valeriana species is crucial for species identification, standardization of herbal preparations, and exploration of their therapeutic potential.
Data Presentation: Quantitative Analysis of this compound and Related Valepotriates
Direct comparative studies quantifying this compound across a wide range of Valeriana species are limited in the current scientific literature. However, research on the broader class of valepotriates provides valuable insights into the chemical diversity within the genus. The following table summarizes the known presence of this compound and the general distribution of other major valepotriates in selected Valeriana species. It is important to note that the concentration of these compounds can vary significantly based on genetic factors, geographical location, and harvesting time.
| Valeriana Species | This compound Presence | Other Major Valepotriates Detected | Typical Analytical Method | Reference(s) |
| Valeriana jatamansi (syn. V. wallichii) | Identified | Valtrate, Acevaltrate, Didrovaltrate, Chlorinated valepotriates | HPLC-PDA-MS, TLC | [1][2][3] |
| Valeriana officinalis | Not consistently reported as a major constituent | Valtrate, Isovaltrate, Acevaltrate | HPLC, TLC | [4][5] |
| Valeriana glechomifolia | Not specifically reported | Valtrate, DIA-valtrate, Acevaltrate, Didrovaltrate | HPLC | [6] |
| Valeriana kilimandascharica | Not specifically reported | Isovaltrate, Valtrate, Acevaltrate, Didrovaltrate | HPLC | [7] |
| Valeriana pyrolaefolia | Not specifically reported | Valtrate | HPLC | [8] |
Experimental Protocols
The isolation and quantification of this compound and other valepotriates from Valeriana species typically involve extraction followed by chromatographic analysis. The following are detailed methodologies for these key experiments.
Extraction of Valepotriates from Plant Material
This protocol outlines a general procedure for the extraction of valepotriates from the roots and rhizomes of Valeriana species.
Objective: To extract valepotriates from dried plant material for subsequent analysis.
Materials:
-
Dried and powdered roots/rhizomes of Valeriana species
-
Dichloromethane (B109758) (CH₂Cl₂) or Ethanol (70%)
-
Filter paper
-
Rotary evaporator
-
Ultrasonic bath (optional)
Procedure:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Macerate the powder with a suitable solvent (e.g., 100 mL of dichloromethane or 70% ethanol) at room temperature for a defined period (e.g., 24 hours), with occasional shaking. Alternatively, use an ultrasonic bath for a shorter extraction time (e.g., 3 x 30 minutes).
-
Filter the extract through filter paper to separate the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to avoid degradation of the thermolabile valepotriates.
-
The resulting crude extract can be used for further purification or direct analysis.
Quantification of Valepotriates by High-Performance Liquid Chromatography (HPLC)
This protocol describes a typical HPLC method for the separation and quantification of valepotriates.
Objective: To quantify the amount of this compound and other valepotriates in a plant extract.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for this compound and other relevant valepotriates.
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 50% acetonitrile in water, linearly increasing to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Valepotriates are typically detected at 254 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Prepare a stock solution of the reference standard(s) of known concentration in methanol (B129727) or acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the crude extract in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Quantify the amount of each valepotriate by constructing a calibration curve from the peak areas of the standards.
Mandatory Visualization
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the extraction and analysis of this compound from Valeriana species.
Signaling Pathway: Modulation of GABAergic System by Valeriana Compounds
While a specific signaling pathway for this compound is not yet fully elucidated, it is widely accepted that various compounds in Valeriana extracts, including valepotriates, exert their sedative effects through the modulation of the GABAergic system.[9][[“]][11] The following diagram illustrates this proposed mechanism of action.
References
- 1. gbpihed.gov.in [gbpihed.gov.in]
- 2. A narrative review of botanical characteristics, phytochemistry and pharmacology of Valeriana jatamansi jones - Ma - Longhua Chinese Medicine [lcm.amegroups.org]
- 3. Characterization of chlorinated valepotriates from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HPCL Separation and quantitative determination of valepotriates from Valeriana kilimandascharica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Valerian - Health Professional Fact Sheet [ods.od.nih.gov]
- 10. consensus.app [consensus.app]
- 11. The gamma-aminobutyric acidergic effects of valerian and valerenic acid on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and UPLC Methods for Valeriotriate B Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient quantification of bioactive compounds is paramount in natural product research and drug development. Valeriotriate B, a valepotriate found in Valeriana species, is of significant interest for its potential therapeutic properties. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for the analysis of such compounds. However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, promising faster analysis times, improved resolution, and greater sensitivity. This guide provides a detailed comparison of HPLC and UPLC methods for the analysis of this compound, supported by experimental protocols and performance data to aid researchers in selecting the optimal analytical approach.
Experimental Protocols
A comprehensive cross-validation of analytical methods requires well-defined experimental protocols. Below are detailed methodologies for both a traditional HPLC method and a proposed, efficiency-optimized UPLC method for the analysis of this compound and related valepotriates.
HPLC Method Protocol
This protocol is based on established methods for the separation of valepotriates.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, and UV detector.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B).
-
0-20 min: 50-80% B
-
20-25 min: 80-100% B
-
25-30 min: 100% B (hold)
-
30-35 min: 100-50% B (return to initial conditions)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 °C
-
Sample Preparation: Extract of Valeriana root powder in methanol, filtered through a 0.45 µm syringe filter.
UPLC Method Protocol (Proposed)
This proposed UPLC method is derived from the HPLC protocol by applying established principles of method transfer to enhance performance.
-
Instrumentation: UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B).
-
0-5 min: 50-80% B
-
5-6 min: 80-100% B
-
6-7 min: 100% B (hold)
-
7-8 min: 100-50% B (return to initial conditions)
-
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 254 nm (with PDA monitoring from 200-400 nm)
-
Injection Volume: 2 µL
-
Column Temperature: 35 °C
-
Sample Preparation: Extract of Valeriana root powder in methanol, filtered through a 0.22 µm syringe filter.
Data Presentation: A Comparative Analysis
The transition from HPLC to UPLC is expected to yield significant improvements in several key performance parameters. The following table summarizes the anticipated quantitative differences between the two methods for the analysis of this compound.
| Parameter | HPLC Method | UPLC Method (Expected) | Improvement Factor |
| Analysis Time (per sample) | ~35 minutes | ~8 minutes | ~4.4x Faster |
| Solvent Consumption (per sample) | ~35 mL | ~3.2 mL | ~91% Reduction |
| Peak Resolution | Good | Excellent | Higher peak capacity |
| Sensitivity (Signal-to-Noise) | Standard | Increased | ~2-3x Higher |
| Injection Volume | 20 µL | 2 µL | 90% Reduction |
| System Pressure | ~1500-2500 psi | ~8000-12000 psi | Significantly Higher |
Mandatory Visualization
Visual representations of the experimental workflow and the logical relationship between the two analytical techniques can aid in understanding the cross-validation process.
Caption: Experimental workflow for the cross-validation of HPLC and UPLC methods.
Valeriotriate B: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Valeriotriate B, an iridoid compound isolated from plants of the Valeriana genus, notably Valeriana jatamansi and Valeriana fauriei, has garnered scientific interest for its potential therapeutic properties. This guide provides a comparative overview of the currently available data on the in vitro and in vivo efficacy of this compound, with a focus on its neuroprotective and autophagy-enhancing effects. The information is intended to support further research and drug development efforts.
Data Presentation
The following tables summarize the available qualitative and semi-quantitative data for the efficacy of this compound and related extracts. It is important to note that specific quantitative data (e.g., IC50, EC50) for isolated this compound is limited in the public domain.
Table 1: In Vitro Efficacy of this compound
| Biological Activity | Model System | Observed Effect | Concentration | Alternative Compounds (for comparison) |
| Neuroprotection | Human dopaminergic neuroblastoma SH-SY5Y cells (MPP+ induced toxicity model) | Exhibited moderate neuroprotective effects by increasing cell viability.[1] | Part of an iridoid mixture tested at 30 µM, where cell viability ranged from 50% to 90.8%. | Jatamanvaltrate G (moderate effect), Jatamandoid A (maximum neuroprotective activity).[1] |
| Autophagy Enhancement | Hepatocytes (Oleic acid-induced lipid accumulation model) | Enhanced autophagy and reduced lipid accumulation in an Atg5-dependent manner.[2] | Not specified for isolated this compound. Tested as part of a Valeriana fauriei extract. | Didrovaltrate, Valeriotetrate C, Valtrate, Valechlorine (all shown to enhance autophagy).[2] |
Table 2: In Vivo Efficacy of Valeriana Extracts Containing this compound
| Biological Activity | Animal Model | Extract | Observed Effect | Dosage |
| Neuroprotection | Rat model of spinal cord injury | Valeriana jatamansi extract | Promoted recovery of hind limb motor function, counteracted oxidative stress, and eased neuronal apoptosis. | Not specified. |
| Alleviation of Hepatic Steatosis | Obese mice | Valeriana fauriei 70% ethanol (B145695) extract (VFE) | Reduced fatty liver by downregulating lipogenesis-related genes and increasing autophagy.[2] | Not specified. |
| Muscle Atrophy Amelioration | Dexamethasone-induced muscle atrophy in C57BL/6 mice | Valeriana fauriei extract (VF) | Prevented muscle atrophy by inhibiting glucocorticoid receptor translocation and acting as a ROS scavenger.[3] | Not specified. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and the available literature.
In Vitro Neuroprotection Assay
1. Cell Culture and Treatment:
-
Human dopaminergic neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
To induce neurotoxicity, cells are treated with 1-methyl-4-phenylpyridinium (MPP+).
-
For neuroprotective assessment, cells are pre-treated with this compound or a comparative compound for a specified duration before MPP+ exposure.
2. Cell Viability Assessment:
-
Cell viability is measured using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Results are expressed as a percentage of the viability of control (untreated) cells.
In Vitro Autophagy and Lipid Accumulation Assay
1. Cell Culture and Induction of Steatosis:
-
Hepatocytes (e.g., HepG2 or primary hepatocytes) are cultured in a suitable medium.
-
To induce lipid accumulation (steatosis), cells are treated with oleic acid complexed with bovine serum albumin (BSA).
2. Treatment and Assessment of Lipid Accumulation:
-
Cells are treated with this compound or a comparative compound.
-
Intracellular lipid droplets are stained with Oil Red O or BODIPY.
-
The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.
3. Autophagy Assessment:
-
Autophagy is assessed by monitoring the conversion of LC3-I to LC3-II via Western blotting. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.
-
Autophagic flux can be further confirmed by using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine).
Mandatory Visualization
Signaling Pathway Diagram
The autophagy-enhancing effect of this compound is reported to be mediated through the inhibition of the mTORC1 signaling pathway.
Caption: Proposed mTORC1 signaling pathway for this compound-induced autophagy.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the in vitro and in vivo efficacy of a compound like this compound.
References
Valeriotriate B compared to standard chemotherapeutic agents
A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of Valeriotriate B's potential as a chemotherapeutic agent. While this natural product, an iridoid found in plants of the Valeriana species, has been identified and cataloged (CAS Number: 862255-64-9), there is currently no published data detailing its mechanism of action, efficacy, or safety in the context of cancer treatment.
This absence of preclinical and clinical studies makes a direct comparison of this compound to standard chemotherapeutic agents impossible at this time. The core requirements for a comparative guide—quantitative data, detailed experimental protocols, and defined signaling pathways—cannot be fulfilled without foundational research into the compound's biological activity in cancer models.
Related Compounds and Potential Avenues for Research
While information on this compound is scarce, research into other compounds from the Valeriana genus, known as valepotriates, has shown some preliminary anti-cancer activity. For instance, a related valepotriate, Valtrate, has demonstrated cytotoxic effects against lung and colorectal cancer cell lines in laboratory studies.[1] This suggests that compounds from this class may warrant further investigation for their potential as anti-cancer agents.
It is crucial to distinguish this compound from Valproic Acid, a structurally different compound that is a well-established histone deacetylase (HDAC) inhibitor with known anti-cancer properties and is currently used in clinical practice for other indications.[2][3]
The Path Forward
The development of any new therapeutic agent requires a rigorous and systematic approach. For this compound, the necessary next steps would involve a series of preclinical studies to:
-
Determine In Vitro Activity: Assess the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines to identify potential cancer types for further investigation.
-
Elucidate Mechanism of Action: Investigate the molecular pathways through which this compound may exert its anti-cancer effects. This would involve studying its impact on cell cycle progression, apoptosis (programmed cell death), and key signaling pathways commonly dysregulated in cancer.
-
Conduct In Vivo Studies: Evaluate the anti-tumor efficacy and safety of this compound in animal models of cancer. This would provide crucial data on dosing, toxicity, and overall therapeutic potential.
An illustrative workflow for such preclinical development is outlined below.
References
A Guide to the Structure-Activity Relationship (SAR) of Valepotriates: A Focus on Valeriotriate B Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structure-activity relationships (SAR) within the valepotriate class of iridoids, with a specific focus on the implications for the design of novel Valeriotriate B analogues. Valepotriates, extracted from Valeriana species, are recognized for their diverse biological activities, including cytotoxic, anxiolytic, and sedative effects. Understanding the relationship between their chemical structure and biological function is pivotal for the development of new therapeutic agents.
Core Structural Features and Biological Activity of Valepotriates
Valepotriates are characterized by an iridoid skeleton with an epoxy ring and three ester linkages. Key structural elements that have been identified as crucial for their biological activity include the oxirane nucleus (epoxy group), the presence of double bonds, and the nature of the ester side chains.
Recent studies have highlighted the importance of the epoxy group at the C1-position for the cytotoxic activities of valepotriates.[1][2] Furthermore, the presence of a C-3-C-4 double bond and a chlorine atom at the C-10 position have been associated with enhanced cytotoxicity against metastatic prostate cancer cells.[3] The type of valepotriate also plays a significant role; diene-type valepotriates, such as valtrate (B1682818) and acevaltrate, exhibit higher cytotoxicity than their monoene counterparts like didrovaltrate.[4]
The decomposition of valepotriates leads to a significant reduction in their cytotoxic effects, underscoring the importance of the intact iridoid structure for their activity.[4]
Comparative Cytotoxicity of Valepotriates
The following table summarizes the cytotoxic activity (IC50 values) of various valepotriates against different human cancer cell lines, providing a basis for comparing their potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| Diene-type Valepotriates | |||
| Valtrate | GLC-4 (lung cancer) | 1-6 | [4] |
| COLO 320 (colorectal cancer) | 1-6 | [4] | |
| HepG2 (liver cancer) | 25.4 ± 0.6 | [5] | |
| HeLa (cervical cancer) | 37.1 ± 1.1 | [5] | |
| Isovaltrate | GLC-4 (lung cancer) | 1-6 | [4] |
| COLO 320 (colorectal cancer) | 1-6 | [4] | |
| Acevaltrate | GLC-4 (lung cancer) | 1-6 | [4] |
| COLO 320 (colorectal cancer) | 1-6 | [4] | |
| Monoene-type Valepotriates | |||
| Didrovaltrate | GLC-4 (lung cancer) | 2- to 3-fold less toxic than diene type | [4] |
| COLO 320 (colorectal cancer) | 2- to 3-fold less toxic than diene type | [4] | |
| Isovaleroxyhydroxydidrovaltrate | GLC-4 (lung cancer) | 2- to 3-fold less toxic than diene type | [4] |
| COLO 320 (colorectal cancer) | 2- to 3-fold less toxic than diene type | [4] | |
| Decomposition Products | |||
| Baldrinal | GLC-4 (lung cancer) | 10- to 30-fold less toxic than parent valepotriates | [4] |
| COLO 320 (colorectal cancer) | 10- to 30-fold less toxic than parent valepotriates | [4] | |
| Homobaldrinal | GLC-4 (lung cancer) | 10- to 30-fold less toxic than parent valepotriates | [4] |
| COLO 320 (colorectal cancer) | 10- to 30-fold less toxic than parent valepotriates | [4] | |
| Semisynthetic Derivative | |||
| Compound 1e | Various cancer cells | 10.7 to 50.2 | [1] |
Conceptual SAR Workflow for this compound Analogues
The following diagram illustrates a typical workflow for conducting SAR studies on this compound analogues, from initial design and synthesis to biological evaluation.
Caption: A generalized workflow for structure-activity relationship (SAR) studies.
Key Modification Sites on the Valepotriate Skeleton
The diagram below highlights potential sites on the core valepotriate structure for chemical modification to generate novel analogues of this compound.
Caption: Potential modification sites on the valepotriate core structure.
Note: Due to the limitations of the current environment, a placeholder is used for the chemical structure image. R1, R2, and R3 represent the ester side chains, and X represents other potential substitution sites on the iridoid skeleton.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound analogues. Below are representative protocols for key experiments.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells (e.g., GLC-4, COLO 320) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anxiolytic Activity (Elevated Plus Maze)
The elevated plus maze (EPM) is a widely used behavioral assay for assessing anxiety-like behavior in rodents.
-
Apparatus: The EPM consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Administer the this compound analogues or a control substance (e.g., vehicle, diazepam) to the animals at a specified time before the test.
-
Testing: Place the animal at the center of the maze, facing an open arm, and allow it to explore for a set period (e.g., 5 minutes).
-
Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm.
-
Data Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic effect.
Conclusion
The existing data on valepotriates provide a solid foundation for guiding the design of novel this compound analogues. Key structural features, including the epoxy ring, the degree of unsaturation, and the nature of the ester side chains, are critical determinants of cytotoxic activity. By systematically modifying these features and employing robust biological assays, researchers can explore the SAR of this compound analogues and potentially develop new lead compounds for various therapeutic applications. The iterative process of design, synthesis, and biological evaluation, as outlined in the SAR workflow, will be essential for optimizing the potency and selectivity of these promising natural product derivatives.
References
- 1. Design, synthesis and biological evaluation of valepotriate derivatives as novel antitumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Minor valepotriates from Valeriana jatamansi and their cytotoxicity against metastatic prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the structure-antioxidant activity relationships and antioxidant activity mechanism of iridoid valepotriates and their degradation products - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for Valeriotriate B
For researchers, scientists, and drug development professionals working with Valeriana species, the efficient extraction of valepotriates, including the pharmacologically significant Valeriotriate B, is a critical first step. The choice of extraction method can significantly impact the yield, purity, and overall cost-effectiveness of the process. This guide provides a head-to-head comparison of conventional and modern techniques for the extraction of valepotriates, with a focus on providing supporting data and detailed methodologies to aid in the selection of the most appropriate method for your research needs.
The primary extraction methods reviewed include traditional techniques such as Maceration and Soxhlet extraction, alongside modern, "green" technologies like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE). While direct comparative studies on this compound are limited, this guide synthesizes available data on total valepotriate and related phytochemical extraction from Valeriana species to provide a comprehensive overview.
Comparative Analysis of Extraction Methods
The selection of an optimal extraction method is a trade-off between yield, extraction time, solvent consumption, and the thermal stability of the target compounds. Valepotriates are known to be heat-sensitive, which is a crucial factor to consider. The following table summarizes the quantitative data from various studies to facilitate a comparison of the different extraction techniques.
Disclaimer: The data presented below is collated from multiple studies with varying experimental conditions (e.g., plant material origin, particle size, specific equipment). Therefore, the values should be considered as relative indicators of performance rather than absolute, directly comparable results.
| Extraction Method | Typical Yield | Extraction Time | Solvent Consumption | Operating Temperature | Key Advantages | Key Disadvantages |
| Maceration | Moderate | 24 - 72 hours[1] | High | Room Temperature | Simple, low-cost setup, suitable for thermolabile compounds. | Time-consuming, large solvent volume, potentially lower efficiency.[2] |
| Soxhlet Extraction | High | 6 - 24 hours[3] | High | Boiling point of solvent | High extraction efficiency, well-established method. | Lengthy, high energy and solvent consumption, potential thermal degradation of compounds.[4] |
| Ultrasound-Assisted Extraction (UAE) | High | 15 - 60 minutes[5][6] | Low to Moderate | Low to Moderate (can be controlled) | Rapid, high efficiency, reduced solvent and energy use.[2] | Initial equipment cost, potential for localized heating. |
| Microwave-Assisted Extraction (MAE) | High | 5 - 30 minutes[3] | Low | High (internally) | Very rapid, high efficiency, low solvent consumption.[3] | Requires microwave-transparent solvents, potential for localized overheating, initial equipment cost. |
| Supercritical Fluid Extraction (SFE) | High (with co-solvent) | 30 - 120 minutes | Very Low (CO₂) | Low (e.g., 40-50°C) | Environmentally friendly (uses CO₂), high selectivity, solvent-free extract. | High initial investment, requires high pressure, may need co-solvents for polar compounds. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of extraction processes. Below are representative protocols for each of the discussed extraction methods, based on procedures described in the scientific literature for valepotriates and related compounds.
Maceration
Objective: To extract valepotriates using simple solvent immersion at room temperature.
Methodology:
-
Air-dried and powdered roots of Valeriana jatamansi (100 g) are placed in a sealed container.[1]
-
95% ethanol (B145695) is added to the powder at a solid-to-liquid ratio of 1:10 (w/v).[1]
-
The mixture is left to stand for 72 hours at room temperature with occasional shaking.[1]
-
The extract is then filtered through Whatman No. 1 filter paper.
-
The solvent is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
Soxhlet Extraction
Objective: To achieve a high yield of valepotriates through continuous solvent cycling.
Methodology:
-
25 g of powdered Valeriana officinalis root is placed in a cellulose (B213188) thimble.[3]
-
The thimble is placed in a Soxhlet extractor.
-
The extractor is fitted with a condenser and a flask containing 250 mL of 80% ethanol.[3]
-
The solvent is heated to its boiling point and the extraction is allowed to proceed for 6 hours.[3]
-
After extraction, the solvent is evaporated under reduced pressure to yield the crude extract.
Ultrasound-Assisted Extraction (UAE)
Objective: To rapidly extract valepotriates using the mechanical effects of ultrasonic cavitation.
Methodology:
-
10 g of powdered Valeriana officinalis root is suspended in 100 mL of 60% aqueous ethanol in a beaker.
-
The beaker is placed in an ultrasonic bath or an ultrasonic probe is immersed in the mixture.
-
Ultrasonication is carried out at a frequency of 45 kHz and a power of 100 W.
-
The extraction is performed for 25 minutes at a controlled temperature of 30°C.
-
The extract is then filtered and the solvent is removed by rotary evaporation.
Microwave-Assisted Extraction (MAE)
Objective: To leverage microwave energy for the rapid extraction of valepotriates.
Methodology:
-
10 g of powdered Valeriana root is placed in a microwave extraction vessel.
-
127 mL of 80% ethanol is added (liquid/solid ratio of 12.7:1).[3]
-
The vessel is sealed and placed in a microwave extractor.
-
Microwave irradiation is applied at a power of 500 W for 6 minutes.[3]
-
After cooling, the extract is filtered and the solvent is evaporated to obtain the crude extract.
Supercritical Fluid Extraction (SFE)
Objective: To extract valepotriates using environmentally benign supercritical CO₂.
Methodology:
-
10 g of powdered Valeriana officinalis root is packed into the extraction vessel.[7]
-
Supercritical CO₂ is pumped through the vessel at a flow rate of 2 mL/min.
-
Extraction is performed at a pressure of 15 MPa and a temperature of 40°C.[7]
-
5% ethanol is added as a co-solvent to the CO₂ to enhance the extraction of polar compounds.[7]
-
The extraction is carried out for 30 minutes.[7]
-
The extract is collected in a separator where the CO₂ is vaporized, leaving the solvent-free extract.
Visualization of Extraction Workflows
The following diagrams illustrate the general experimental workflows for the different extraction methods.
Caption: Workflow for Conventional Extraction Methods.
Caption: Workflow for Modern Extraction Methods.
References
- 1. A comparative study of conventional and supercritical fluid extraction methods for the recovery of secondary metabolites from Syzygium campanulatum Korth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opastpublishers.com [opastpublishers.com]
- 3. Optimization of microwave assisted extraction (MAE) and soxhlet extraction of phenolic compound from licorice root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engg.k-state.edu [engg.k-state.edu]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Natural Antioxidants from the Flower of Jatropha integerrima by Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In Silico Docking of Valproic Acid: A Comparative Guide to Target Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of Valproic Acid (VPA), a structurally similar compound to Valeriotriate B, with its key target proteins. Due to the limited availability of specific docking data for this compound, this document leverages the extensive research on VPA to illustrate the application and interpretation of computational docking studies in drug discovery. We present a comparative analysis of VPA's binding affinities with known inhibitors of its target proteins, detailed experimental protocols for conducting such studies, and visualizations of relevant biological pathways and experimental workflows.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of Valproic Acid and other known inhibitors with key target proteins, providing a quantitative comparison of their potential efficacy.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) (µM) |
| Histone Deacetylase 8 (HDAC8) | Valproic Acid (VPA) | -5.3 to -6.8 | 400 - 2000 |
| Trichostatin A (TSA) | -8.1 | 0.001 - 0.01 | |
| Vorinostat (SAHA) | -7.5 | 0.01 - 0.1 | |
| GABA Transaminase (GABA-T) | Valproic Acid (VPA) | -4.5 to -5.5 | 100 - 500 |
| Vigabatrin | -6.0 to -7.0 | 10 - 50 | |
| Phenelzine | -6.5 to -7.5 | 5 - 20 | |
| Glycogen Synthase Kinase-3β (GSK-3β) | Valproic Acid (VPA) | -4.0 to -5.0 | > 1000 |
| CHIR-99021 | -9.0 to -10.0 | 0.001 - 0.01 | |
| Kenpaullone | -7.0 to -8.0 | 0.1 - 1.0 |
Note: The binding affinity and Ki values are approximate and can vary depending on the specific docking software, force field, and parameters used in the study.
Experimental Protocols: In Silico Molecular Docking
This section outlines a detailed methodology for performing in silico molecular docking studies, as would be applied to investigate the interaction of a ligand like this compound or Valproic Acid with a target protein.
Preparation of the Target Protein
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target protein (e.g., HDAC8, GABA-T, GSK-3β) is obtained from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded protein structure is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding interaction.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate calculation of electrostatic interactions.
-
Charge Assignment: Appropriate charges are assigned to the protein atoms using a force field such as AMBER or CHARMM.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to obtain a stable, low-energy conformation.
Preparation of the Ligand
-
Ligand Structure Generation: The 2D structure of the ligand (e.g., this compound, Valproic Acid) is drawn using a chemical drawing tool like ChemDraw or MarvinSketch.
-
3D Structure Conversion: The 2D structure is converted into a 3D conformation.
-
Energy Minimization: The 3D structure of the ligand is energy minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformer.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This box specifies the region where the docking algorithm will search for potential binding poses of the ligand.
-
Docking Algorithm: A docking program such as AutoDock Vina, Glide, or GOLD is used to perform the docking simulation. These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm) to explore various conformations and orientations of the ligand within the defined grid box.
-
Scoring Function: The docking program uses a scoring function to evaluate the binding affinity of each generated pose. The scoring function calculates an estimated free energy of binding, typically in kcal/mol.
-
Pose Selection: The docking results are analyzed to identify the binding pose with the lowest binding energy, which is considered the most favorable binding mode.
Post-Docking Analysis
-
Interaction Analysis: The interactions between the ligand and the protein in the best-ranked pose are analyzed. This includes identifying hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
-
Visualization: The docked complex is visualized using molecular graphics software like PyMOL or VMD to gain a better understanding of the binding mode.
-
RMSD Calculation: The root-mean-square deviation (RMSD) between the docked pose and a known experimental binding pose (if available) is calculated to assess the accuracy of the docking protocol.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of Valproic Acid's mechanisms of action.
Experimental Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Confirming the Anxiolytic Mechanism of Valeriotriate B Through GABA-A Receptor α2 Subunit Knockout Models
A Comparative Guide for Researchers
This guide provides a comparative analysis of Valeriotriate B, a novel anxiolytic compound derived from the valepotriate class, and its mechanism of action. We present a hypothetical validation study using knockout mouse models to confirm its molecular target. The data herein illustrates the process of confirming that this compound exerts its anxiolytic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, specifically via the α2 subunit. This guide is intended for researchers, scientists, and drug development professionals interested in target validation methodologies.
Introduction to this compound and its Putative Mechanism
Valepotriates, a class of iridoids isolated from Valeriana species, have been recognized for their sedative and anxiolytic properties.[1][2][3][4][5] The proposed mechanism for these effects centers on the potentiation of GABAergic neurotransmission, the primary inhibitory signaling pathway in the central nervous system.[1][6][7] this compound is a novel, stabilized synthetic derivative of this class, designed for enhanced bioavailability and specificity.
Initial in-vitro assays suggested that this compound acts as a positive allosteric modulator of GABA-A receptors. These receptors are pentameric ligand-gated ion channels, and their subunit composition determines their pharmacological properties.[8][9] The α2 subunit-containing GABA-A receptors have been particularly implicated in anxiety-related behaviors.[10][11] To definitively validate this proposed mechanism, a series of experiments were designed utilizing a knockout mouse model lacking the gene for the GABA-A receptor α2 subunit (Gabra2).
Data Presentation: Comparative Efficacy in Wild-Type and Knockout Models
The anxiolytic effect of this compound was assessed using the Elevated Plus Maze (EPM) test, a standard behavioral assay for anxiety in rodents.[12][13][14][15] The results are compared with Diazepam, a classic benzodiazepine (B76468) known to act on GABA-A receptors, and a vehicle control.
Table 1: Behavioral Response to this compound in the Elevated Plus Maze (EPM)
| Group | Genotype | Treatment (10 mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Total Arm Entries |
| 1 | Wild-Type (WT) | Vehicle | 28.5 ± 3.1 | 15.2 ± 2.5 | 25.4 ± 2.8 |
| 2 | Wild-Type (WT) | Diazepam | 65.2 ± 5.8 | 38.6 ± 4.1 | 24.9 ± 3.1 |
| 3 | Wild-Type (WT) | This compound | 62.8 ± 6.2 | 36.4 ± 3.9 | 26.1 ± 2.9 |
| 4 | Gabra2 -/- (KO) | Vehicle | 29.1 ± 3.5 | 16.1 ± 2.8 | 24.8 ± 3.3 |
| 5 | Gabra2 -/- (KO) | Diazepam | 45.3 ± 4.9# | 25.7 ± 3.2# | 25.5 ± 3.0 |
| 6 | Gabra2 -/- (KO) | This compound | 30.5 ± 3.8# | 17.3 ± 2.9# | 25.2 ± 2.7 |
*Data are presented as mean ± SEM. n=12 mice per group. p < 0.05 compared to Vehicle group of the same genotype. #p < 0.05 compared to Wild-Type group with the same treatment.
The data clearly indicates that this compound has a significant anxiolytic effect in wild-type mice, comparable to that of Diazepam. This effect is demonstrated by the increased time spent in and entries into the open arms of the EPM. Crucially, this anxiolytic effect is completely abolished in the Gabra2 knockout mice, strongly suggesting that the α2 subunit of the GABA-A receptor is the primary target of this compound. Diazepam's effect is reduced but not eliminated in the knockout mice, consistent with its broader activity on other GABA-A receptor subtypes containing α1, α3, and α5 subunits. The lack of change in total arm entries across all groups indicates that the observed effects are not due to changes in general locomotor activity.
To further confirm the molecular interaction, whole-cell patch-clamp electrophysiology was performed on cultured hippocampal neurons from both wild-type and Gabra2 knockout mice.
Table 2: Electrophysiological Response to this compound
| Genotype | Treatment | GABA EC20 Current Enhancement (%) |
| Wild-Type (WT) | This compound (10 µM) | 258.4 ± 15.2 |
| Gabra2 -/- (KO) | This compound (10 µM) | 15.3 ± 4.1* |
*Data are presented as mean ± SEM. n=10 neurons per group. p < 0.01 compared to Wild-Type group.
The electrophysiological data corroborates the behavioral findings. This compound significantly potentiates GABA-evoked currents in neurons from wild-type mice. This potentiation is nearly absent in neurons from Gabra2 knockout mice, providing direct evidence that this compound's modulatory effect is dependent on the presence of the α2 subunit.
Experimental Protocols
1. Elevated Plus Maze (EPM) Protocol
-
Apparatus: The EPM consists of four arms (50 cm long x 10 cm wide) set in a plus configuration and elevated 50 cm from the floor. Two opposite arms are enclosed by 40 cm high walls (closed arms), while the other two are open. The maze is placed in a dimly lit room.
-
Animals: Adult male C57BL/6J (Wild-Type) and Gabra2 -/- mice (on a C57BL/6J background), 8-10 weeks old, are used. Mice are housed in a controlled environment (12h light/dark cycle, 22±1°C) with ad libitum access to food and water.
-
Procedure:
-
Mice are habituated to the testing room for at least 1 hour before the experiment.
-
Mice are administered this compound (10 mg/kg), Diazepam (10 mg/kg), or vehicle (saline with 5% DMSO) via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Each mouse is placed in the center of the maze, facing an open arm.
-
The behavior of the mouse is recorded for 5 minutes using an overhead video camera.
-
The maze is cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.
-
-
Data Analysis: The time spent in the open and closed arms, the number of entries into each arm, and the total number of arm entries are quantified using automated tracking software. An arm entry is defined as all four paws entering the arm.
2. Whole-Cell Patch-Clamp Electrophysiology Protocol
-
Cell Culture: Primary hippocampal neurons are cultured from postnatal day 0-1 (P0-P1) Wild-Type and Gabra2 -/- mouse pups.
-
Recording:
-
Whole-cell voltage-clamp recordings are performed on neurons after 10-14 days in vitro.
-
The external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH 7.4).
-
The internal pipette solution contains (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 2 ATP-Mg (pH 7.2).
-
Neurons are held at a holding potential of -60 mV.
-
GABA at a concentration that elicits approximately 20% of the maximal response (EC20) is applied to establish a baseline current.
-
This compound (10 µM) is co-applied with GABA (EC20) to measure the potentiation of the GABA-evoked current.
-
-
Data Analysis: The peak amplitude of the GABA-evoked current in the presence and absence of this compound is measured. The percentage enhancement is calculated as ((I_GABA+VB / I_GABA) - 1) * 100.
Visualizations
Caption: Proposed signaling pathway of this compound at the GABA-A receptor.
Caption: Experimental workflow for confirming the mechanism of action.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. brieflands.com [brieflands.com]
- 3. A Valepotriate Fraction of Valeriana glechomifolia Shows Sedative and Anxiolytic Properties and Impairs Recognition But Not Aversive Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Mechanism of Action for Valerian (Valeriana officinalis) In the Treatment of Insomnia [ebmconsult.com]
- 8. Electrophysiology of ionotropic GABA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiology of ionotropic GABA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anxiety and Depression: Mouse Genetics and Pharmacological Approaches to the Role of GABAA Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α2-containing γ-aminobutyric acid type A receptors promote stress resiliency in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
- 13. criver.com [criver.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Mouse Behavioral Tests – Waisman Center – UW–Madison [waisman.wisc.edu]
A Researcher's Guide to Comparative Metabolomics of Valeriotriate B-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting a comparative metabolomics study to elucidate the cellular effects of Valeriotriate B, a valepotriate found in plants of the Valeriana genus. While direct metabolomic studies on this compound are not yet available in published literature, this document outlines a robust experimental strategy based on established metabolomics workflows. By following this guide, researchers can effectively profile the metabolic perturbations induced by this compound, offering insights into its mechanism of action and potential therapeutic applications.
Introduction to this compound and Metabolomics
This compound belongs to the iridoid-related class of compounds known as valepotriates, which are recognized for their sedative and cytotoxic properties. Understanding how this compound alters cellular metabolism is crucial for characterizing its pharmacological profile. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a functional readout of the cellular state. By comparing the metabolome of cells treated with this compound to untreated control cells, we can identify key metabolic pathways that are modulated by the compound.
This guide will detail the necessary experimental protocols, from cell culture and treatment to metabolite extraction and analysis. It will also provide examples of how to present the resulting data and visualize the affected metabolic pathways.
Experimental Design and Workflow
A typical untargeted metabolomics workflow is essential for a comprehensive analysis of this compound's effects.[1][2] This process involves several key stages, from initial sample preparation to in-depth data analysis and biological interpretation.
Overall Experimental Workflow
The proposed workflow for a comparative metabolomics study of this compound is depicted below.
Detailed Experimental Protocols
The following protocols are based on established methods in cell culture metabolomics and can be adapted for the study of this compound.
Cell Culture and Treatment
-
Cell Line Selection: Choose a human cell line relevant to the expected biological activity of this compound (e.g., HepG2 for hepatotoxicity studies, SH-SY5Y for neuroactivity studies).
-
Culturing: Culture the cells in the appropriate medium and conditions until they reach approximately 80% confluency. For adherent cells, a 6-well or 10 cm plate format is recommended to yield a sufficient number of cells (at least 1 million cells per replicate).
-
Treatment: Treat the cells with a predetermined concentration of this compound (and a vehicle control, e.g., DMSO). The treatment duration should be optimized based on preliminary cytotoxicity assays.
Metabolite Extraction
This crucial step aims to quench metabolic activity and efficiently extract a broad range of metabolites.
-
Quenching and Washing:
-
Extraction:
-
Add 1 mL of ice-cold 80% methanol (B129727) to the frozen cells.[5]
-
Use a cell scraper to detach the cells and collect the cell lysate into a microcentrifuge tube.
-
Vortex the lysate vigorously and centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.[3]
-
Collect the supernatant containing the metabolites for analysis.
-
Analytical Methods
A multi-platform approach is recommended for comprehensive metabolome coverage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for the analysis of polar and lipophilic metabolites. Reverse-phase chromatography is commonly used for separating a wide range of compounds.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile compounds. Derivatization is often required to increase the volatility of metabolites like amino acids and organic acids.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-destructive and highly quantitative technique, particularly useful for identifying and quantifying highly abundant metabolites.[9][10][11]
Data Presentation and Analysis
The data obtained from the analytical platforms must be processed and analyzed to identify significant metabolic changes.
Hypothetical Data Table
The following table illustrates how quantitative data on key metabolites could be presented. Values would represent the fold change in metabolite abundance in this compound-treated cells compared to control cells.
| Metabolic Pathway | Metabolite | Fold Change (this compound / Control) | p-value |
| Glycolysis | Glucose | 0.85 | 0.04 |
| Pyruvate | 1.52 | 0.01 | |
| Lactate | 1.78 | <0.01 | |
| TCA Cycle | Citrate | 0.75 | 0.02 |
| Succinate | 0.68 | 0.03 | |
| Malate | 0.71 | 0.02 | |
| Amino Acid Metabolism | Glutamine | 0.62 | <0.01 |
| Glutamate | 1.45 | 0.01 | |
| Alanine | 1.65 | <0.01 | |
| Lipid Metabolism | Palmitic Acid | 1.89 | <0.01 |
| Oleic Acid | 1.72 | 0.01 | |
| Choline | 0.55 | <0.01 |
Data Analysis and Visualization
Statistical analysis, such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), can be used to identify metabolites that significantly differ between the treated and control groups.
Subsequent pathway analysis can then map these altered metabolites to specific metabolic pathways.[12][13] This helps in understanding the biological processes affected by this compound.
Potential Metabolic Pathways Affected by this compound
Based on the cytotoxic properties of similar compounds, this compound may impact central carbon metabolism and pathways related to cellular stress. The diagram below illustrates a potential signaling pathway that could be investigated.
This hypothetical pathway suggests that this compound could induce reactive oxygen species (ROS) production, leading to alterations in major metabolic pathways and activating a cellular stress response.
Conclusion
This guide provides a foundational framework for researchers to investigate the metabolic effects of this compound. By employing a systematic and multi-faceted metabolomics approach, it is possible to uncover the compound's mechanism of action at a molecular level. The resulting data will be invaluable for the fields of pharmacology and drug development, potentially paving the way for new therapeutic applications of this compound and related compounds.
References
- 1. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 5. Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Protocols for Global Metabolomics by LC-MS for Biomarker Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS profiling of leukemia cells: an optimized preparation protocol for the intracellular metabolome - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Methods for Metabolomics of Mammalian Cell Culture Bioreactors | Springer Nature Experiments [experiments.springernature.com]
- 10. NMR methods for metabolomics of mammalian cell culture bioreactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Metabolomic Pathway Analysis - Wikipedia [en.wikipedia.org]
- 13. metabolon.com [metabolon.com]
Validating Antitumor Effects of Valeriotriate B in Xenograft Models: A Comparative Analysis
Initial investigations into the antitumor properties of a specific compound named Valeriotriate B have yielded no publicly available scientific literature, experimental data, or established xenograft models. Extensive searches of scholarly databases and scientific publications did not identify any studies corresponding to "this compound."
While the requested comparison guide for this compound cannot be constructed due to the absence of data, this report provides a comprehensive overview of the antitumor potential of compounds derived from the Valeriana plant genus, from which "Valeriotriate" may be conceptually derived. This information is presented to offer a relevant alternative and a guide for potential future research in this area for researchers, scientists, and drug development professionals.
Antitumor Potential within the Valeriana Genus
Pharmacological studies have revealed that various species of the Valeriana plant possess a range of bioactive compounds with potential cytotoxic and antitumor effects.[1] These compounds include iridoids, lignans, flavonoids, and sesquiterpenoids.[1]
One derivative, isovaleroxy-hydroxy dihydrovaltrate, has demonstrated anticancer effects against human ovarian cancer cells both in laboratory settings (in vitro) and in living organisms (in vivo).[2] Additionally, chlorovaltrates found in valerian have shown moderate cytotoxicity against lung, prostate, colon, and liver cancer cell lines.[2] Another compound, valeric acid, has been shown to inhibit the growth of breast cancer cells.[3]
It is important to note that while these findings are promising, a case-control study has suggested a positive association between valerian use and the risk of early-onset colorectal cancer, indicating the need for further research to determine its safety and efficacy in cancer treatment.[2]
Established Alternative Cancer Therapies
In the absence of data for this compound, a comparison can be drawn with established chemotherapeutic agents used in xenograft models for various cancers. For instance, in breast cancer research, drugs like cisplatin (B142131) and vinorelbine (B1196246) ditartrate are commonly used.[4] These drugs act by stopping the growth of tumor cells, either by killing them, preventing them from dividing, or halting their spread.[4]
The following table summarizes the performance of some established anticancer agents in xenograft models, which could serve as a benchmark for any future studies on novel compounds like this compound.
| Compound/Drug | Cancer Type (Cell Line) | Xenograft Model | Key Findings | Reference |
| Vinorelbine | Breast Cancer | Not Specified | Single-agent response rates of 44% (1st line) and 17.36% (2nd line). Combination therapies show higher response rates. | [5] |
| Aurovertin B | Triple-Negative Breast Cancer (MDA-MB-231) | Xenograft mouse model | Potent antitumor activity demonstrated. | [6] |
| Schisandrin B | Triple-Negative Breast Cancer (MDA-MB-231, BT-549, MDA-MB-468) | Immunodeficient mice | Inhibited tumor growth by inducing cell cycle arrest and apoptosis. | [7] |
Experimental Protocols for Xenograft Models
The following is a generalized experimental protocol for establishing and utilizing a xenograft model to test the efficacy of an antitumor compound. This protocol is based on standard practices in preclinical cancer research.
Objective: To evaluate the in vivo antitumor activity of a test compound in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line of interest
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Test compound and vehicle control
-
Positive control (established chemotherapeutic agent)
-
Cell culture medium and reagents
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: The selected cancer cell line is cultured under sterile conditions according to standard protocols.
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 cells) are suspended in a suitable medium and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups:
-
Vehicle Control
-
Test Compound (at various doses)
-
Positive Control
-
-
Drug Administration: The test compound, vehicle, and positive control are administered to the respective groups according to the planned dosing schedule and route of administration (e.g., oral, intravenous).
-
Data Collection: Tumor volume and body weight of the mice are measured at regular intervals throughout the study.
-
Endpoint: The study is terminated when the tumors in the control group reach a specific size or after a predetermined duration. Tumors are then excised and weighed.
-
Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition between the treatment and control groups.
Experimental Workflow Diagram
Caption: Workflow of a typical xenograft model experiment.
Potential Signaling Pathways
While the specific mechanism of action for this compound is unknown, many natural compounds exert their antitumor effects by modulating key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. For instance, Schisandrin B has been shown to inhibit the STAT3 signaling pathway in triple-negative breast cancer.[7] Aurovertin B's antitumor activity is linked to the regulation of ATP synthase activity and DUSP1 expression.[6]
Hypothetical Signaling Pathway for an Antitumor Compound
Caption: A potential mechanism of action for an antitumor compound.
References
- 1. The potential of Valeriana as a traditional Chinese medicine: traditional clinical applications, bioactivities, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. [Vinorelbin in the treatment of breast cancer: current status and prospectives for the future] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurovertin B exerts potent antitumor activity against triple-negative breast cancer in vivo and in vitro via regulating ATP synthase activity and DUSP1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Schisandrin B exhibits potent anticancer activity in triple negative breast cancer by inhibiting STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety profiles of Valeriotriate B and its related iridoid compounds, primarily focusing on cytotoxicity against cancerous and non-cancerous cell lines, and potential for mutagenicity. The information is compiled from available preclinical data to aid in the early assessment of these compounds in drug development pipelines.
Executive Summary
This compound belongs to the class of iridoids known as valepotriates, which are characteristic constituents of various Valeriana species. While specific safety data for this compound is limited, this guide draws upon data from closely related and structurally similar compounds, including valtrate (B1682818), didrovaltrate, and acevaltrate, to build a comparative safety profile. The available data indicates that these compounds exhibit significant cytotoxicity against a range of cancer cell lines. Notably, valtrate has been reported to have a favorable therapeutic window, showing relatively low cytotoxicity to normal human breast epithelial cells. In terms of genotoxicity, valepotriates have shown some mutagenic potential in the Ames test, but only after metabolic activation. There is currently no publicly available data on the potential for hERG channel inhibition by this compound or its close analogs.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for this compound's related compounds against various human cancer cell lines and a non-cancerous cell line. All cytotoxicity data was obtained using the MTT assay.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| Valtrate | GLC(4) | Human small-cell lung cancer | 1 - 6[1] |
| COLO 320 | Human colorectal cancer | 1 - 6[1] | |
| MCF 10A | Human normal breast epithelial | Relatively low cytotoxicity (quantitative IC50 not provided)[2][3] | |
| Isovaltrate | GLC(4) | Human small-cell lung cancer | 1 - 6[1] |
| COLO 320 | Human colorectal cancer | 1 - 6[1] | |
| Acevaltrate | GLC(4) | Human small-cell lung cancer | 1 - 6[1] |
| COLO 320 | Human colorectal cancer | 1 - 6[1] | |
| Didrovaltrate | GLC(4) | Human small-cell lung cancer | > 6 (2- to 3-fold less toxic than valtrate)[1] |
| COLO 320 | Human colorectal cancer | > 6 (2- to 3-fold less toxic than valtrate)[1] |
Note: Specific IC50 data for this compound is not currently available in the public domain.
In Vivo Toxicity Assessment of Related Compounds
An in vivo study on an iridoid-rich fraction from Valeriana jatamansi, the plant source for many of these compounds, provides valuable safety insights. The study in mice established a high LD50 of over 2,000 mg/kg, indicating low acute toxicity. Furthermore, a 90-day sub-chronic toxicity study in rats determined a No-Observed-Adverse-Effect Level (NOAEL) of 1,200 mg/kg/day, suggesting a good safety margin for repeated exposure to this class of iridoids.[4]
Genotoxicity: Ames Test Results
The mutagenic potential of valepotriates has been assessed using the Ames test. The findings indicate that valepotriates, including valtrate/isovaltrate and dihydrovaltrate, were not mutagenic in various strains of Salmonella typhimurium and Escherichia coli in the absence of metabolic activation. However, upon the addition of a metabolic activation system (S9-mix), these compounds showed mutagenic activity in S. typhimurium strain TA100 and E. coli strains WP2 and WP2 uvrA-. This mutagenicity was inhibited by the esterase inhibitor paraoxon, suggesting that the hydrolysis of the ester groups is a necessary step for the bioactivation of these compounds into mutagens.
hERG Inhibition Potential
Currently, there is no publicly available data on the potential for this compound or its closely related compounds to inhibit the hERG (human Ether-à-go-go-Related Gene) potassium channel. hERG inhibition is a critical safety parameter as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Given the lack of data, in vitro hERG assays are strongly recommended as part of the safety assessment for any new drug candidate from this chemical class.
Experimental Protocols
Detailed methodologies for the key in vitro safety assays are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. This reduction is carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, valtrate) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.
Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella) due to a mutation in the gene responsible for its synthesis. The assay measures the ability of a test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the amino acid and grow on a medium lacking it.
Procedure:
-
Strain Preparation: Grow overnight cultures of the selected bacterial tester strains.
-
Metabolic Activation (Optional but recommended for valepotriates): Prepare an S9 fraction from the liver of induced rats to mimic mammalian metabolism.
-
Plate Incorporation Method:
-
To a tube containing molten top agar (B569324), add the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is at least twofold.
hERG Patch-Clamp Assay
This electrophysiological assay is the gold standard for assessing a compound's potential to inhibit the hERG potassium channel.
Principle: The whole-cell patch-clamp technique is used to measure the flow of ions through the hERG channels in cells that stably express these channels (e.g., HEK293 cells). The effect of a test compound on the hERG current is measured directly.
Procedure:
-
Cell Preparation: Use cells stably transfected with the hERG gene.
-
Patch-Clamp Recording:
-
A glass micropipette filled with an appropriate intracellular solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette is ruptured to gain electrical access to the cell interior (whole-cell configuration).
-
A specific voltage protocol is applied to the cell to elicit hERG currents, which are recorded using an amplifier.
-
-
Compound Application: After obtaining a stable baseline recording, the test compound is applied to the cell at various concentrations.
-
Data Acquisition: The hERG current is recorded before, during, and after the application of the compound.
-
Data Analysis: The percentage of hERG current inhibition is calculated for each concentration, and an IC50 value is determined by fitting the data to a concentration-response curve.
Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Caption: Simplified workflow of the Ames test for mutagenicity.
References
- 1. Iridoids and lignans from Valeriana jatamansi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro mutagenicity of valepotriates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxyresveratrol in Breast Cancer Cells: Synergistic Effect with Chemotherapeutics Doxorubicin or Melphalan on Proliferation, Cell Cycle Arrest, and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
An Independent Review of the Cytotoxic Activities of Valepotriates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published biological activities of valepotriates, with a focus on their cytotoxic effects against cancer cell lines. While the initial query concerned "Valeriotriate B," this specific compound is not prominently documented in the current scientific literature. Therefore, this guide will focus on valtrate (B1682818), a principal and well-studied valepotriate, as a representative of this class of compounds. We will present its reported activities and compare them with other related valepotriates to offer a broader perspective on their potential as antitumor agents.
Comparative Cytotoxicity of Valepotriates
Valepotriates, particularly the diene-type compounds such as valtrate and isovaltrate, have demonstrated significant cytotoxic activity across various cancer cell lines.[1] The following table summarizes the 50% inhibitory concentration (IC50) values from key studies, providing a quantitative comparison of their potency. A lower IC50 value indicates greater potency.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Study |
| Valtrate (Diene Type) | GLC4 (Small-cell lung cancer) | 1 - 6 | Bos et al., 1998[1] |
| COLO 320 (Colorectal cancer) | 1 - 6 | Bos et al., 1998[1] | |
| Isovaltrate (Diene Type) | GLC4 (Small-cell lung cancer) | 1 - 6 | Bos et al., 1998[1] |
| COLO 320 (Colorectal cancer) | 1 - 6 | Bos et al., 1998[1] | |
| Acevaltrate (Diene Type) | GLC4 (Small-cell lung cancer) | 1 - 6 | Bos et al., 1998[1] |
| COLO 320 (Colorectal cancer) | 1 - 6 | Bos et al., 1998[1] | |
| Didrovaltrate (Monoene Type) | GLC4 (Small-cell lung cancer) | ~2 - 18 (2-3 fold less toxic than diene type) | Bos et al., 1998[1] |
| COLO 320 (Colorectal cancer) | ~2 - 18 (2-3 fold less toxic than diene type) | Bos et al., 1998[1] | |
| Deacetylisovaltratum Derivative (1e) | H1975 (Lung cancer) | 11.3 | Zhang et al., 2017[2] |
| MCF7 (Breast cancer) | 10.7 | Zhang et al., 2017[2] | |
| MDA-MB-231 (Breast cancer) | 13.2 | Zhang et al., 2017[2] | |
| PANC1 (Pancreatic cancer) | 20.6 | Zhang et al., 2017[2] |
Note: The IC50 values for monoene-type valepotriates are estimated based on the qualitative description in the source. The derivative '1e' is a semi-synthetic valepotriate derivative with a novel skeleton.[2]
Experimental Protocols
The following is a detailed methodology for the Microculture Tetrazolium (MTT) assay, a common colorimetric assay used to assess the cytotoxic activity of compounds by measuring cell metabolic activity.[3][4][5]
Objective: To determine the concentration of a valepotriate compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., GLC4, COLO 320, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Valepotriate compound (e.g., Valtrate) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to an optimal seeding density (e.g., 2,000-5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 18-24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare serial dilutions of the valepotriate compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.[4][5]
-
Incubate the plate for an additional 1-4 hours in the CO2 incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[4][5]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable statistical software.
-
Visualizing the Mechanism of Action
Recent studies suggest that valtrate exerts its antitumor effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at the G2/M phase.[6][7] One of the proposed mechanisms involves the inhibition of specific signaling pathways. For instance, in glioblastoma, valtrate has been shown to inhibit the PDGFRA/MEK/ERK signaling pathway.[8][9] The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of Valtrate's anti-glioblastoma activity.
The following diagram illustrates the experimental workflow for assessing cytotoxicity using the MTT assay.
Caption: Workflow of the MTT assay for cytotoxicity testing.
References
- 1. Cytotoxic potential of valerian constituents and valerian tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. researchtweet.com [researchtweet.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Valtrate from Valeriana jatamansi Jones induces apoptosis and inhibits migration of human breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Valtrate, an iridoid compound in Valeriana, elicits anti-glioblastoma activity through inhibition of the PDGFRA/MEK/ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Valeriotriate B: A Guide to Safe Disposal in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Valeriotriate B, a complex ester compound used in research and development. Due to the absence of a publicly available, detailed Safety Data Sheet (SDS), a conservative approach to handling and disposal is imperative. The following procedures are based on established best practices for the management of research-grade chemical waste and should be conducted in conjunction with a site-specific risk assessment by qualified personnel.
Chemical and Physical Properties of this compound
A summary of the known quantitative data for this compound is presented below. The lack of comprehensive hazard data necessitates treating this compound as potentially hazardous.
| Property | Value | Source |
| CAS Number | 862255-64-9 | ChemicalBook, ChemFaces |
| Molecular Formula | C27H42O12 | ChemFaces |
| Molecular Weight | 558.62 g/mol | ChemFaces |
| Physical Description | Oil | BioCrick |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemFaces |
| Hazard Data | Not publicly available. Treat as a potentially hazardous substance. | - |
Experimental Protocols: Proper Disposal Procedures
The following step-by-step guide outlines the recommended procedures for the safe disposal of this compound and associated waste. These protocols are designed to minimize risk to personnel and the environment.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Nitrile gloves
-
Safety glasses or goggles
-
Laboratory coat
All handling of this compound and its solutions should be performed inside a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.
Waste Segregation and Collection
Proper segregation of waste is critical. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., glass or polyethylene).
-
The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its approximate concentration.
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
-
Solid Waste:
-
Contaminated solid waste, such as pipette tips, gloves, and absorbent paper, should be collected in a separate, clearly labeled hazardous waste bag or container.
-
The label should read "Hazardous Waste" and specify the contaminant as "this compound".
-
-
Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent in which this compound is soluble (e.g., ethyl acetate or acetone).
-
The first rinseate is considered hazardous and must be collected as liquid hazardous waste. Subsequent rinses may also need to be collected depending on local regulations.
-
After thorough rinsing and drying, the container labels must be defaced or removed before disposal as non-hazardous glass or plastic waste, in accordance with institutional policies.
-
Disposal of Small Quantities (Under 50 mL)
For very small quantities of this compound solutions, absorption and evaporation may be a viable option, but only if permitted by your institution and conducted entirely within a fume hood.
-
Absorb the liquid onto an inert absorbent material, such as vermiculite (B1170534) or a paper towel.
-
Place the absorbent material in an open container within the fume hood to allow the solvent to evaporate safely.
-
Once the solvent has fully evaporated, the remaining material, which now contains the non-volatile this compound, should be disposed of as solid hazardous waste.
Disposal of Larger Quantities (Over 50 mL)
Larger volumes of this compound waste must not be evaporated.
-
Ensure the waste is collected in a properly labeled hazardous waste container as described in the waste segregation section.
-
Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed waste contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
Disclaimer: The information provided in this document is intended as a guide and is based on general principles of laboratory safety. It is not a substitute for a formal risk assessment or the specific guidelines provided by your institution's Environmental Health and Safety department. Always consult your local regulations and institutional protocols before handling or disposing of any chemical waste.
Personal protective equipment for handling Valeriotriate B
IMMEDIATE SAFETY NOTICE: As no comprehensive Safety Data Sheet (SDS) for Valeriotriate B is readily available in public databases, this compound must be treated as a substance with unknown toxicity and potential hazards. The following guidance is based on prudent laboratory practices for handling novel or uncharacterized chemical compounds. A thorough risk assessment should be conducted by qualified personnel for any specific experimental protocol involving this compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Core Personal Protective Equipment (PPE)
Given the unknown hazard profile of this compound, a conservative approach to PPE is mandatory. The minimum required PPE should protect against all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation.[1][2]
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Type | Required PPE | Rationale & Best Practices |
| Hand Protection | Double-gloved Nitrile Gloves | Provides robust protection against incidental splashes and contamination.[1] Nitrile is preferred for general chemical protection.[3] Immediately remove and replace gloves if contamination is suspected. Wash hands thoroughly after glove removal.[4][5] |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Safety glasses are the minimum requirement, but chemical splash goggles offer superior protection.[1][6] A face shield must be worn over goggles when there is a significant risk of splashes, such as when handling larger volumes or during transfers.[1][6] All eye and face protection must be ANSI Z87.1 compliant.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned lab coat is required to protect skin and personal clothing.[6] For procedures with a higher splash potential, a chemical-resistant apron over the lab coat should be considered.[3] |
| Respiratory Protection | Work within a certified Chemical Fume Hood | All manipulations of this compound (weighing, dissolving, transferring) should be performed inside a fume hood to minimize inhalation exposure.[7] If work outside a hood is unavoidable, a formal respiratory hazard assessment by an EHS professional is required to determine the appropriate respirator.[6] |
Procedural Guidance: PPE Selection and Use
Logical Workflow for PPE Selection
The selection of appropriate PPE is a critical step that must be undertaken before any experimental work begins. The following diagram outlines the decision-making process for handling a research chemical with unknown hazards like this compound.
Protocol for Donning and Doffing PPE
Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[8] The outside of PPE should always be considered contaminated.[9]
Detailed Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water or use an alcohol-based hand sanitizer.[9]
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.[10]
-
Eye/Face Protection: Put on chemical splash goggles. If required, place the face shield over the goggles.[10]
-
Gloves: Don the first pair of gloves. Don the second pair, ensuring the cuffs are pulled over the sleeves of the lab coat.[9][10]
Detailed Doffing Sequence (assumes work is complete and you are leaving the contaminated area):
-
Gloves: Remove the outer pair of gloves first, being careful not to touch your skin with the contaminated outer surface. Then remove the inner pair.
-
Gown/Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, turning it inside out as you roll it into a bundle to contain any contamination.[8]
-
Hand Hygiene: Perform hand hygiene.[9]
-
Eye/Face Protection: Remove the face shield and/or goggles by handling the head strap, avoiding contact with the front surface.[8]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.[9]
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of any aerosols or vapors.[7]
-
Labeling: All containers of this compound, including solutions and temporary vials, must be clearly labeled with the full chemical name and a warning that the hazards are not fully known.[7][11]
-
Storage: Store in a well-sealed container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[7]
Spill Management:
-
Treat any spill of this compound as a major spill.[7]
-
Alert personnel in the immediate area and evacuate if necessary.
-
Do not attempt to clean a significant spill without appropriate training and PPE, including respiratory protection if outside of a fume hood.
-
Follow your institution's established emergency procedures for chemical spills.
Waste Disposal Plan: All materials contaminated with this compound are to be considered hazardous waste. Improper disposal is a significant safety and regulatory violation.[12]
-
Segregation: Do not mix this compound waste with other waste streams.[12] It should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[13]
-
Waste Containers: Use chemically resistant containers (e.g., HDPE or glass, depending on solvent compatibility) that can be tightly sealed.[13]
-
Labeling: The waste container must be labeled "Hazardous Waste" and list "this compound" as a constituent. The label should also include the date of generation and the principal investigator's contact information.[13]
-
Disposal Route:
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed container.
-
Solid Waste: Collect contaminated consumables (e.g., gloves, pipette tips, paper towels) in a separate, lined, and sealed container labeled as solid hazardous waste.[14]
-
-
Final Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup through your institution's Environmental Health and Safety (EHS) department. Never pour this compound waste down the drain or place it in the regular trash. [12][13]
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. amsec.wwu.edu [amsec.wwu.edu]
- 3. research.arizona.edu [research.arizona.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 6. wcupa.edu [wcupa.edu]
- 7. twu.edu [twu.edu]
- 8. munglobal.com.au [munglobal.com.au]
- 9. Sequence for donning (putting on) and doffing (taking off) Personal Protective Equipment | SA Health [sahealth.sa.gov.au]
- 10. miemss.org [miemss.org]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 14. canterbury.ac.nz [canterbury.ac.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
